N,N-Diethyl-cyclohexane-1,4-diamine
Description
The exact mass of the compound N1,N1-Diethylcyclohexane-1,4-diamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409785. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-N,4-N-diethylcyclohexane-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-3-12(4-2)10-7-5-9(11)6-8-10/h9-10H,3-8,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWPGRUTHAZDBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325357 | |
| Record name | N1,N1-DIETHYLCYCLOHEXANE-1,4-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42389-54-8 | |
| Record name | 42389-54-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409785 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N1,N1-DIETHYLCYCLOHEXANE-1,4-DIAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10325357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N-Diethyl-1,4-cyclohexanediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N,N-Diethyl-cyclohexane-1,4-diamine
Abstract: This document provides a comprehensive technical overview of N,N-Diethyl-cyclohexane-1,4-diamine, a versatile aliphatic diamine. Intended for researchers, scientists, and professionals in drug development and materials science, this guide details the compound's synthesis, physicochemical properties, spectroscopic signature, reactivity, and applications. The content is structured to offer not just data, but also insights into the practical and theoretical aspects of handling and utilizing this compound in a laboratory setting.
Introduction and Molecular Overview
This compound, with the molecular formula C₁₀H₂₂N₂, is a disubstituted cyclic diamine. Its structure consists of a cyclohexane ring functionalized with a primary amine at the C1 position and a diethylamino group at the C4 position. The compound exists as a mixture of cis and trans stereoisomers, the ratio and separation of which can be critical for specific applications, particularly in asymmetric synthesis and polymer science.[1] The presence of both a primary and a tertiary amine group imparts unique reactivity and functionality, making it a valuable building block in organic synthesis.[2]
The diethyl substitution enhances the compound's solubility in organic solvents and modulates the basicity of the tertiary amine, distinguishing its properties from the parent cyclohexane-1,4-diamine.[2] These features make it a target of interest for applications ranging from polymer production, where it can act as a chain extender in polyurethanes, to pharmaceutical development as a scaffold for bioactive molecules.[2]
Physicochemical and Safety Data
A summary of the core physicochemical properties is essential for experimental design, including reaction setup, purification, and storage. The data presented below is aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 42389-54-8 | [2] |
| Molecular Formula | C₁₀H₂₂N₂ | [2][3] |
| Molecular Weight | 170.30 g/mol | [2][3] |
| Appearance | Colorless to reddish clear liquid | [2][4] |
| Boiling Point | 111 °C (lit.) | [4] |
| Density | ~0.9 g/mL | [4] |
| Refractive Index | 1.4740 to 1.4780 | [4] |
| Storage | 2-8°C, under inert atmosphere | [2][4] |
Safety and Handling: this compound is classified as a hazardous substance. It is harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes severe skin burns and eye damage (Skin Corrosion, Category 1B).[5] Appropriate personal protective equipment (PPE), including impervious gloves, safety goggles with a face shield, and a lab coat, is mandatory.[5][6] Work should be conducted in a well-ventilated fume hood.[7] It is incompatible with strong oxidizing agents, acids, and acid chlorides.[8]
Synthesis and Purification
The most direct and common laboratory-scale synthesis of this compound is via reductive amination of a suitable keto-amine or dione precursor. A logical and efficient route starts from 1,4-cyclohexanedione.
Synthetic Pathway: Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[9][10] This pathway involves two key stages: the initial formation of an enamine/imine intermediate, followed by its reduction to the target amine.
Caption: Two-step synthesis of the target compound.
Detailed Experimental Protocol
This protocol describes the synthesis starting from 4-aminocyclohexanone, which can be commercially sourced or prepared from 1,4-cyclohexanedione.[11][12]
Objective: To synthesize this compound via direct reductive alkylation of 4-aminocyclohexanone.
Materials:
-
4-Aminocyclohexanone hydrochloride
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Sodium hydroxide (NaOH), 1M solution
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), suspend 4-aminocyclohexanone hydrochloride (1.0 eq) in anhydrous DCM.
-
Neutralization: Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature. The formation of triethylamine hydrochloride salt will be observed as a white precipitate.
-
Aldehyde Addition: Cool the mixture to 0 °C in an ice bath. Add acetaldehyde (2.5 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes. Causality Note: Using a slight excess of the aldehyde drives the formation of the imine/enamine intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes. Expertise Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations as it does not readily reduce the starting aldehyde or ketone, minimizing side reactions.[9]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter and concentrate the solvent in vacuo. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Spectroscopic Characterization
Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. Below are the expected spectral characteristics.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the number of non-equivalent carbons and their electronic environments.[13][14] For a mixture of cis and trans isomers, the spectrum can be complex. However, key resonances can be predicted.
-
Aliphatic Carbons (Cyclohexane Ring): Resonances for the CH₂ groups of the cyclohexane ring are expected in the 20-40 ppm range.[13] The carbons bearing the nitrogen atoms (C1 and C4) will be shifted downfield to approximately 45-60 ppm due to the deshielding effect of the nitrogen.
-
Ethyl Group Carbons: The CH₂ of the ethyl groups will appear around 40-50 ppm, while the terminal CH₃ carbons will be found further upfield, typically in the 10-15 ppm range.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the structure and stereochemistry.
-
N-H Protons: The primary amine (-NH₂) protons will typically appear as a broad singlet between 1.0-3.0 ppm, and its chemical shift is concentration and solvent dependent.
-
Cyclohexane Protons: The protons on the cyclohexane ring will appear as a complex series of multiplets in the 1.0-3.0 ppm range. The protons on the carbons adjacent to the nitrogen atoms (at C1 and C4) will be shifted further downfield.
-
Ethyl Group Protons: The methylene protons (-CH₂-) of the ethyl groups will appear as a quartet around 2.5 ppm (J ≈ 7 Hz), coupled to the methyl protons. The methyl protons (-CH₃) will appear as a triplet around 1.0 ppm (J ≈ 7 Hz).
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying key functional groups.
-
N-H Stretch: The primary amine will show a characteristic pair of medium-intensity peaks in the 3300-3500 cm⁻¹ region.
-
C-H Stretch: Aliphatic C-H stretches from the cyclohexane and ethyl groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).
-
N-H Bend: The N-H bending vibration (scissoring) for the primary amine typically appears in the 1590-1650 cm⁻¹ region.
Reactivity and Applications
The dual functionality of this compound makes it a versatile intermediate.
Caption: Reactivity profile and potential applications.
-
Pharmaceutical and Medicinal Chemistry: The primary amine can be readily acylated or alkylated to build more complex molecular architectures.[1] Diamine scaffolds are prevalent in bioactive compounds, and this particular structure could be used to develop novel therapeutic agents. For instance, derivatives of cyclohexane diamines have shown potential as antimicrobial and anticancer agents.[15][16]
-
Polymer Science: As a diamine, it can serve as a monomer or chain extender in the synthesis of polyamides and polyurethanes.[2] The diethyl group can impart increased flexibility and solubility to the resulting polymer backbone.
-
Corrosion Inhibition: The nitrogen atoms can adsorb onto metal surfaces, making this compound and its derivatives effective components in corrosion inhibitor formulations for industrial applications.[2]
-
Catalysis: Chiral diamines are widely used as ligands in asymmetric catalysis.[17] While this compound is typically supplied as a stereoisomeric mixture, separation of the trans-isomer could yield a valuable precursor for chiral ligands.
Conclusion
This compound is a chemical intermediate with significant potential in diverse fields of chemical research and development. Its synthesis is accessible through well-established reductive amination protocols, and its dual amine functionality provides a platform for a wide range of chemical transformations. Understanding its physicochemical properties, spectroscopic signature, and safety requirements is paramount for its effective and safe utilization in the laboratory. This guide provides a foundational framework for researchers to explore the utility of this versatile molecule.
References
- 1. Cyclohexane-1,4-diamine|For Research [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [guidechem.com]
- 4. This compound CAS#: 42389-54-8 [amp.chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
- 9. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. Experimental protocol for the study of One-pot amination of Cyclohexanone-to-secondary amines over Carbon-supported Pd - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. 13.13 Uses of 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]
- 15. Buy this compound dihydrochloride | 1187927-93-0 [smolecule.com]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. myuchem.com [myuchem.com]
An In-depth Technical Guide to the Molecular Structure of N,N-Diethyl-cyclohexane-1,4-diamine
Abstract
N,N-Diethyl-cyclohexane-1,4-diamine is a versatile aliphatic diamine whose molecular architecture is central to its utility in polymer chemistry, organic synthesis, and pharmaceutical sciences. This guide provides a comprehensive examination of its structure, stereochemistry, synthesis, and spectroscopic characterization. We delve into the causality behind synthetic strategies, the principles of structural elucidation via modern analytical techniques, and the practical applications derived from its unique molecular features. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this important chemical entity.
Introduction: A Molecule of Versatility
This compound, with the chemical formula C₁₀H₂₂N₂, is a disubstituted cyclohexane derivative featuring a primary amine and a tertiary amine on opposite ends of a saturated six-membered ring.[1] This structural arrangement imparts a unique combination of properties, including basicity, nucleophilicity, and the ability to act as a bidentate ligand or a monomeric building block.
Its primary applications are found in polymer science, where it serves as a chain extender or curing agent in the synthesis of polyurethanes and polyamides, contributing to the flexibility and durability of the final materials.[1] In the realm of specialty chemicals, it is an intermediate for corrosion inhibitors and surfactants.[1] Furthermore, its diamine structure makes it a valuable scaffold in medicinal chemistry and drug development, with potential roles in enhancing drug delivery systems and demonstrated antimicrobial properties in its dihydrochloride salt form.[1] The molecule's utility is intrinsically linked to its three-dimensional structure, particularly the stereochemical relationship between the two amine-bearing carbons.
Molecular Structure and Stereochemistry
The core of this compound is the cyclohexane ring, which predominantly adopts a chair conformation to minimize steric and torsional strain. The key structural feature is the 1,4-disubstitution pattern, which gives rise to two geometric isomers: cis and trans.
-
Trans-isomer: The C-N bonds at the C1 and C4 positions are on opposite faces of the ring. In the most stable chair conformation, both substituents can occupy equatorial positions, minimizing steric hindrance. This is generally the thermodynamically more stable isomer.
-
Cis-isomer: The C-N bonds are on the same face of the ring. In any chair conformation, one substituent must be in an axial position while the other is equatorial. The molecule undergoes rapid ring-flipping at room temperature, interconverting the axial and equatorial positions of the two substituents. This isomer is generally less stable due to the energetic penalty of having a bulky substituent in the axial position.
Commercially available this compound is often supplied as a mixture of these cis and trans isomers.[2][3] The ratio of these isomers can influence the properties of polymers and other materials derived from it.
Caption: Geometric isomers of this compound.
Physicochemical Properties
A summary of the key physicochemical properties is presented below. These properties are essential for handling, storage, and application development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₂₂N₂ | [1] |
| Molecular Weight | 170.30 g/mol | [1] |
| CAS Number | 42389-54-8 | [1] |
| Appearance | Colorless to reddish liquid | [1] |
| Boiling Point | 111 °C (lit.) | ChemicalBook |
| Density | ~0.9 g/cm³ | ChemicalBook |
| Storage Conditions | 2-8 °C, protect from light | [1], ChemicalBook |
Synthesis Pathway: Reductive Amination
A robust and widely applicable method for synthesizing this compound is the reductive amination of 1,4-cyclohexanedione. This method is advantageous as it often proceeds under mild conditions and demonstrates high functional group tolerance. The reaction involves two key steps that occur in one pot: the formation of an enamine/iminium ion intermediate, followed by its reduction.
The choice of reducing agent is critical for the success of this reaction. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a particularly effective reagent for this transformation. It is mild enough not to reduce the starting ketone but is highly effective at reducing the protonated iminium ion intermediate, which is formed in situ.[4] This selectivity minimizes the formation of alcohol byproducts.
Caption: Reductive amination pathway for synthesis.
Experimental Protocol: Synthesis via Reductive Amination
This protocol is a representative procedure based on established methods for reductive amination using sodium triacetoxyborohydride.[4][5]
Materials:
-
1,4-Cyclohexanedione
-
Diethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1,4-cyclohexanedione (1.0 eq). Dissolve the ketone in anhydrous DCE (approx. 0.2 M concentration).
-
Amine Addition: Add diethylamine (2.2 eq) to the solution. Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the enamine/iminium intermediate.
-
Reduction: Cool the mixture in an ice bath. Add sodium triacetoxyborohydride (2.5 eq) portion-wise over 15 minutes, monitoring for any exotherm.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting ketone.
-
Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product, a mixture of N,N-diethyl-1,4-cyclohexanediamine and N¹,N⁴-diethyl-1,4-cyclohexanediamine, can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel using a gradient of methanol in dichloromethane containing a small percentage of triethylamine (e.g., 1-2%) to prevent product streaking.
Structural Elucidation via Spectroscopy
Confirming the molecular structure of this compound relies on a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the detailed structure, including the stereochemistry of the cis and trans isomers.
¹H NMR: The proton NMR spectrum of a cis/trans mixture is complex but informative.
-
Ethyl Groups: The ethyl groups on the tertiary nitrogen will show a quartet for the methylene protons (-CH₂-) around 2.5 ppm and a triplet for the methyl protons (-CH₃) around 1.0 ppm.
-
Cyclohexane Ring Protons: These will appear as a complex series of multiplets between approximately 1.2 and 2.8 ppm. The chemical shifts and coupling patterns of the methine protons (H-C-N) are particularly sensitive to their axial or equatorial orientation. In the trans isomer (diequatorial), these protons will appear as a distinct multiplet compared to the two different methine proton signals (one axial, one equatorial) in the rapidly flipping cis isomer.
-
Amine Protons: The primary amine (-NH₂) protons and the primary amine methine proton (H-C-NH₂) will also have characteristic shifts, with the -NH₂ signal appearing as a broad singlet that can exchange with D₂O.
¹³C NMR: The carbon spectrum provides information on the number of unique carbon environments.
-
Ethyl Groups: Two signals are expected for the ethyl groups: one for the methylene carbon (~45-50 ppm) and one for the methyl carbon (~12-15 ppm).
-
Cyclohexane Ring Carbons: The trans isomer, with its higher symmetry (C₂h point group for the diequatorial conformer), will show fewer signals than the less symmetric cis isomer (Cₛ point group). The C1 and C4 carbons bonded to nitrogen will be the most downfield of the ring carbons, typically in the 50-60 ppm range. The chemical shift of these carbons is diagnostic of the substituent's orientation (axial vs. equatorial).[6]
| Predicted Spectral Data | ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |
| -N(CH₂CH₃)₂ | ~2.5 ppm (q), ~1.0 ppm (t) | ~47 ppm (-CH₂-), ~14 ppm (-CH₃) |
| Cyclohexane CH-N | ~2.4 - 2.8 ppm (m) | ~50 - 60 ppm |
| Cyclohexane -CH₂- | ~1.2 - 2.0 ppm (m) | ~30 - 35 ppm |
| -NH₂ | Broad singlet (variable) | N/A |
Note: These are predicted values based on typical chemical shifts for similar structures. The provided spectrum from TCI Chemicals for a cis/trans mixture aligns with these predictions.[2]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
N-H Stretch: The primary amine will show two characteristic medium-intensity peaks in the 3300-3400 cm⁻¹ region.
-
C-H Stretch: Strong peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) correspond to the C-H stretching of the cyclohexane and ethyl groups.
-
N-H Bend: A bending vibration for the primary amine is expected around 1600 cm⁻¹.
-
C-N Stretch: C-N stretching vibrations will appear in the fingerprint region, typically between 1000-1250 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula.
-
Molecular Ion (M⁺): The electron ionization (EI) mass spectrum should show a molecular ion peak at m/z = 170.
-
Fragmentation: A key fragmentation pathway for amines is alpha-cleavage. The most prominent fragment would likely result from the loss of an ethyl group from the tertiary amine, leading to a stable iminium ion fragment at m/z = 141. Another significant fragmentation would be the loss of the largest alkyl group attached to the alpha-carbon, resulting in a fragment at m/z = 84.
Caption: Workflow for synthesis and structural confirmation.
Safety and Handling
This compound is classified as harmful if swallowed and causes severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles or a face shield, and a lab coat, must be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood. Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and acids.
Conclusion
The molecular structure of this compound, characterized by its 1,4-disubstituted cyclohexane core and the presence of both primary and tertiary amine functionalities, dictates its chemical behavior and wide-ranging applications. Understanding its synthesis through methods like reductive amination and its detailed characterization by NMR, IR, and mass spectrometry is fundamental for its effective use. The existence of cis and trans isomers adds a layer of complexity and opportunity, allowing for the fine-tuning of material properties. This guide has provided a foundational, technically-grounded overview to aid researchers in harnessing the full potential of this versatile molecule.
References
- 1. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. TCI反応実例:ナトリウムトリアセトキシボロヒドリドを用いた還元的アミノ化反応 | 東京化成工業株式会社 [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. scribd.com [scribd.com]
- 6. Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N1,N1-Diethylcyclohexane-1,4-diamine (CAS 42389-54-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N1,N1-Diethylcyclohexane-1,4-diamine, identified by CAS number 42389-54-8, is a versatile alicyclic diamine with significant applications across various scientific and industrial fields. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis methodologies, mechanisms of action, and key applications, with a particular focus on its roles in polymer chemistry and its emerging potential in pharmaceutical sciences. Detailed protocols for synthesis and characterization, alongside safety and handling information, are presented to support its practical application in research and development.
Introduction
N1,N1-Diethylcyclohexane-1,4-diamine is a disubstituted cyclohexane derivative characterized by a primary amine and a tertiary amine group positioned at the 1 and 4 positions of the cyclohexane ring. This unique structural arrangement imparts a combination of nucleophilicity, basicity, and steric hindrance that dictates its reactivity and utility. Primarily known as a co-catalyst and chain extender in the synthesis of polyurethanes and as a curing agent for epoxy resins, its applications extend to the synthesis of surfactants and corrosion inhibitors.[1][2] More recently, its dihydrochloride salt has demonstrated antimicrobial and potential anticancer activities, opening new avenues for research in drug discovery and development.[3] This guide aims to consolidate the available technical information on N1,N1-Diethylcyclohexane-1,4-diamine, providing a valuable resource for professionals in materials science and pharmaceutical research.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N1,N1-Diethylcyclohexane-1,4-diamine is essential for its handling, application, and analysis. The compound is typically a colorless to reddish clear liquid under standard conditions.[2][4]
| Property | Value | Reference(s) |
| CAS Number | 42389-54-8 | [2] |
| Molecular Formula | C10H22N2 | [2] |
| Molecular Weight | 170.30 g/mol | [2] |
| Boiling Point | 111 °C (lit.) | [4] |
| Density | 0.9 ± 0.1 g/cm³ | [4] |
| Flash Point | 85.2 ± 13.6 °C | [4] |
| Refractive Index | 1.4740 to 1.4780 | [4] |
| Appearance | Colorless to Almost colorless/Reddish clear liquid | [2][4] |
| Storage Conditions | 2-8°C, protect from light | [4] |
Synthesis and Manufacturing
The synthesis of N1,N1-Diethylcyclohexane-1,4-diamine and its derivatives can be achieved through several synthetic routes. The selection of a particular method may depend on the desired isomer (cis or trans) and the scale of production.
Synthesis of N1,N1-Diethylcyclohexane-1,4-diamine Dihydrochloride
A common laboratory-scale synthesis involves the dialkylation of cyclohexane-1,4-diamine.[3]
Reaction Scheme:
Figure 1: Synthesis of the dihydrochloride salt.
Step-by-Step Protocol:
-
Alkylation: In a suitable reaction vessel, dissolve cyclohexane-1,4-diamine in an appropriate solvent.
-
Add diethyl sulfate to the reaction mixture. The reaction may require heating and the presence of a base to facilitate the alkylation process.[3]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC).
-
Upon completion, work up the reaction mixture to isolate the free base, N1,N1-Diethylcyclohexane-1,4-diamine.
-
Salt Formation: Treat the isolated free base with hydrochloric acid to precipitate the dihydrochloride salt.[3]
-
Filter, wash, and dry the resulting solid to obtain N1,N1-Diethylcyclohexane-1,4-diamine dihydrochloride.
Synthesis of trans-N1,N1-Diethylcyclohexane-1,4-diamine
A more complex, multi-step synthesis for the selective preparation of the trans-isomer has been patented, starting from cyclohexane-1,4-dicarboxylic acid.[5] This process involves the formation of a diamide, followed by chlorination to a bis-N-chloramide, and subsequent reaction with a hydroxide.[5]
Mechanism of Action and Key Applications
The bifunctional nature of N1,N1-Diethylcyclohexane-1,4-diamine, possessing both a primary and a tertiary amine, underpins its diverse applications.
Polymer Chemistry
As an amine-based curing agent, N1,N1-Diethylcyclohexane-1,4-diamine facilitates the cross-linking of epoxy resins. The active hydrogen on the primary amine initiates the ring-opening of the epoxide group, forming a secondary amine. This newly formed secondary amine, along with the existing tertiary amine, can further react with other epoxide groups, leading to the formation of a rigid, three-dimensional thermoset network.[6][7] The tertiary amine can also act as a catalyst for the anionic polymerization of the epoxy groups.[6]
Figure 2: Epoxy curing mechanism.
In the synthesis of polyurethanes, N1,N1-Diethylcyclohexane-1,4-diamine acts as a chain extender.[2][8] It reacts with isocyanate-terminated prepolymers to form urea linkages, creating the "hard segments" within the polyurethane structure.[8] These hard segments, through hydrogen bonding, contribute to the material's mechanical properties, such as flexibility and durability.[8][9] The choice of chain extender significantly influences the phase separation between the hard and soft segments, thereby affecting the final properties of the polyurethane elastomer.[9]
Figure 3: Role in polyurethane synthesis.
Pharmaceutical and Biological Applications
The dihydrochloride salt of N1,N1-Diethylcyclohexane-1,4-diamine has shown promising biological activity.
Studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as the fungus Candida albicans.[3] The proposed mechanism of action for many cationic diamines involves the disruption of the bacterial cell membrane's integrity.[2][10] The positively charged amine groups are thought to interact with the negatively charged components of the bacterial membrane, leading to depolarization and permeabilization.[2]
Preliminary research suggests that N1,N1-Diethylcyclohexane-1,4-diamine dihydrochloride may inhibit the growth of certain cancer cells.[3] The precise mechanism for this activity is not yet fully elucidated and warrants further investigation.
While broadly mentioned as a component in pharmaceutical development for enhancing drug delivery systems and improving bioavailability, specific, publicly available research detailing these applications is currently limited.[2] It is plausible that its properties as a diamine could be utilized for salt formation with acidic drug molecules to improve solubility or to functionalize drug delivery vehicles.
Analytical Characterization
Accurate characterization of N1,N1-Diethylcyclohexane-1,4-diamine is crucial for quality control and research purposes.
Chromatographic Methods
-
High-Performance Liquid Chromatography (HPLC): Purity analysis is often performed using HPLC, with a reported purity of ≥95%.[2] A reverse-phase C18 column with a mobile phase consisting of acetonitrile and a buffered aqueous solution is a common starting point for method development for the analysis of amines.[11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for the identification and quantification of amines. Due to the polarity and potential for peak tailing, derivatization with reagents like chloroformates is often employed to improve chromatographic performance.[12][13] A packed column with a deactivated solid support is also recommended for the analysis of underivatized amines.[14]
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum of N,N-Diethyl-1,4-cyclohexanediamine (cis- and trans- mixture) in CDCl₃ shows characteristic signals for the ethyl and cyclohexane protons.[15]
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the molecule, such as N-H and C-N stretching vibrations.[3]
¹H NMR Spectrum of N,N-Diethyl-1,4-cyclohexanediamine (cis- and trans- mixture) [15]
(Image of the ¹H-NMR spectrum from the TCI Chemicals source would be inserted here if available and permissible to reproduce.)
Caption: ¹H-NMR spectrum of N,N-Diethyl-1,4-cyclohexanediamine (cis- and trans- mixture) in CDCl₃.[15]
Safety and Toxicology
N1,N1-Diethylcyclohexane-1,4-diamine is classified as a combustible liquid and can cause severe skin burns and eye damage.[4][16] It may also act as a skin allergen.[4] Due to the limited publicly available research on its specific toxicity, caution should be exercised during handling.
| Hazard Statement | GHS Classification | Reference(s) |
| Combustible liquid | H227 | [16] |
| Causes severe skin burns and eye damage | H314 | [16] |
| Harmful if swallowed | H302 (for similar diamines) | [17][18] |
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[16]
-
Handle in a well-ventilated area or under a fume hood.
-
Keep away from heat, sparks, and open flames.[19]
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[16]
Conclusion
N1,N1-Diethylcyclohexane-1,4-diamine is a chemical intermediate with established roles in polymer science and emerging potential in the pharmaceutical field. Its utility as an epoxy curing agent and a polyurethane chain extender is well-documented and scientifically understood. The antimicrobial and potential anticancer activities of its dihydrochloride salt present exciting opportunities for future research and development. This guide has provided a comprehensive overview of the current knowledge on this compound, aiming to facilitate its effective and safe use in scientific and industrial applications. Further research is warranted to fully explore its potential in drug delivery and to establish a more detailed toxicological profile.
References
- 1. Buy N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride | 1187927-93-0 [smolecule.com]
- 2. Antibacterial Diamines Targeting Bacterial Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. biosynce.com [biosynce.com]
- 5. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 6. threebond.co.jp [threebond.co.jp]
- 7. Thermoset Cure Chemistry Part 3: Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 8. CHAIN EXTENDERS - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 9. idosi.org [idosi.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. agilent.com [agilent.com]
- 12. agilent.com [agilent.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. gcms.labrulez.com [gcms.labrulez.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. This compound | 42389-54-8 [amp.chemicalbook.com]
- 17. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 18. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. N,N-Diethyl-1,4-cyclohexanediamine | 42389-54-8 | TCI AMERICA [tcichemicals.com]
- 20. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Synthesis of N,N-Diethyl-cyclohexane-1,4-diamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N-Diethyl-cyclohexane-1,4-diamine is a key chemical intermediate with significant applications in polymer chemistry and as a building block in the synthesis of pharmaceuticals.[1] Its unique structural features, including the cyclohexane ring and diethylamino groups, impart desirable properties to a variety of materials. This guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on practical, field-proven methodologies. We will delve into the mechanistic underpinnings of these reactions, providing detailed experimental protocols and characterization data to ensure a self-validating and reproducible synthesis.
Introduction: The Versatile Diamine
This compound is a substituted alicyclic diamine that serves as a valuable monomer and synthetic intermediate. The presence of two secondary amine functionalities on a rigid cyclohexane scaffold allows for the creation of polymers with enhanced thermal stability and mechanical properties. In the pharmaceutical industry, this diamine is a precursor for various active pharmaceutical ingredients (APIs), where the cyclohexane core can influence lipophilicity and metabolic stability.
Primary Synthesis Route: Double Reductive Amination of 1,4-Cyclohexanedione
The most direct and widely applicable method for the synthesis of this compound is the double reductive amination of 1,4-cyclohexanedione with diethylamine.[2][3] This one-pot reaction involves the formation of an enamine or iminium ion intermediate, which is then reduced in situ to the desired diamine.[3][4] The choice of reducing agent is critical for the success of this transformation, with sodium triacetoxyborohydride being a preferred reagent due to its mildness and selectivity.[5]
Mechanistic Rationale
The reaction proceeds through a stepwise amination of the two carbonyl groups of 1,4-cyclohexanedione. The initial reaction of diethylamine with one carbonyl group forms a hemiaminal, which then dehydrates to an enamine or an iminium ion. This intermediate is then selectively reduced by the hydride reagent. The process is repeated at the second carbonyl group to yield the final this compound. The use of a stoichiometric amount of diethylamine is crucial to favor the formation of the desired product over mono-aminated intermediates.
Caption: Mechanism of Double Reductive Amination.
Experimental Protocol: Sodium Triacetoxyborohydride Method
This protocol provides a reliable method for the synthesis of this compound with good yield and purity.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,4-Cyclohexanedione | 112.13 | 5.0 g | 0.0446 |
| Diethylamine | 73.14 | 7.5 mL (5.2 g) | 0.0711 |
| Sodium Triacetoxyborohydride | 211.94 | 20.9 g | 0.0986 |
| Dichloromethane (DCM) | - | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 1,4-cyclohexanedione (5.0 g, 0.0446 mol) and dichloromethane (150 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add diethylamine (7.5 mL, 0.0711 mol) to the solution and stir for 30 minutes.
-
In a separate beaker, carefully weigh sodium triacetoxyborohydride (20.9 g, 0.0986 mol) and add it portion-wise to the reaction mixture over 15-20 minutes. Caution: The addition can be exothermic.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution (100 mL).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford this compound as a colorless to pale yellow oil.
Alternative Synthetic Route: Catalytic Hydrogenation of N,N-Diethyl-p-phenylenediamine
An alternative approach involves the catalytic hydrogenation of N,N-diethyl-p-phenylenediamine. This method is particularly useful if the aromatic precursor is readily available. The reaction involves the reduction of the aromatic ring to a cyclohexane ring using a suitable catalyst, typically a noble metal such as rhodium or ruthenium, under a hydrogen atmosphere.[6][7]
Mechanistic Considerations
The hydrogenation of the aromatic ring is a heterogeneous catalytic process that occurs on the surface of the metal catalyst. The reaction proceeds through the adsorption of both the substrate and hydrogen onto the catalyst surface, followed by a stepwise addition of hydrogen atoms to the aromatic ring.
Caption: Workflow for Catalytic Hydrogenation.
Experimental Protocol: Rhodium on Carbon Catalyzed Hydrogenation
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| N,N-Diethyl-p-phenylenediamine | 164.25 | 5.0 g | 0.0304 |
| 5% Rhodium on Carbon (Rh/C) | - | 0.5 g | - |
| Methanol | - | 100 mL | - |
| Hydrogen Gas | - | High Pressure | - |
Procedure:
-
In a high-pressure hydrogenation vessel, dissolve N,N-diethyl-p-phenylenediamine (5.0 g, 0.0304 mol) in methanol (100 mL).
-
Carefully add 5% rhodium on carbon (0.5 g) to the solution.
-
Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 100-500 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Maintain the reaction under these conditions for 12-24 hours, or until hydrogen uptake ceases.
-
After cooling to room temperature and carefully venting the hydrogen, filter the catalyst through a pad of Celite.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield this compound.
Product Characterization: A Self-Validating System
Thorough characterization of the final product is essential to confirm its identity and purity.
Spectroscopic Data
-
¹H NMR (CDCl₃): The proton NMR spectrum of this compound (as a mixture of cis and trans isomers) is expected to show signals corresponding to the ethyl groups (a triplet for the methyl protons and a quartet for the methylene protons) and complex multiplets for the cyclohexane ring protons. The chemical shifts of the methine protons attached to the nitrogen atoms will be indicative of the successful amination.[8]
Physical Properties
| Property | Value |
| Molecular Formula | C₁₀H₂₂N₂ |
| Molecular Weight | 170.30 g/mol |
| Appearance | Colorless to pale yellow oil/solid |
| Boiling Point | ~235-237 °C (estimated) |
Conclusion
The synthesis of this compound can be reliably achieved through double reductive amination of 1,4-cyclohexanedione, with sodium triacetoxyborohydride being a highly effective reducing agent. An alternative route via catalytic hydrogenation of N,N-diethyl-p-phenylenediamine offers a viable option depending on the availability of starting materials. The protocols and characterization data provided in this guide are intended to equip researchers with the necessary information to produce this valuable diamine with high purity and confidence.
References
- 1. chemimpex.com [chemimpex.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. mdpi.com [mdpi.com]
- 7. An Adaptive Rhodium Catalyst to Control the Hydrogenation Network of Nitroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tcichemicals.com [tcichemicals.com]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. trans-1,4-Diaminocyclohexane(2615-25-0) 13C NMR spectrum [chemicalbook.com]
- 11. spectrabase.com [spectrabase.com]
- 12. arkat-usa.org [arkat-usa.org]
Introduction: The Significance of Stereoisomerism in Diamine Chemistry
An In-Depth Technical Guide to the Stereoisomers of N,N-Diethyl-cyclohexane-1,4-diamine
This compound is a bifunctional cyclic amine that serves as a versatile building block in numerous chemical applications, from polymer science to pharmaceutical development.[1] The non-planar, saturated cyclohexane ring is the source of its structural complexity, giving rise to two distinct stereoisomers: cis and trans. These isomers, while possessing the same molecular formula (C₁₀H₂₂N₂) and connectivity, differ in the spatial orientation of the amino and diethylamino groups. This seemingly subtle difference in three-dimensional structure can lead to profound variations in their physicochemical properties, reactivity, and, most critically, their biological activity.
In the context of drug development and materials science, controlling stereochemistry is not merely an academic exercise; it is a fundamental requirement for ensuring product safety, efficacy, and batch-to-batch consistency. The differential interaction of stereoisomers with chiral biological targets (such as enzymes and receptors) necessitates the use of stereochemically pure compounds.[2] This guide provides a comprehensive technical overview of the stereoisomers of this compound, detailing their synthesis, separation, characterization, and applications, with a focus on methodologies relevant to researchers and drug development professionals.
Part 1: Structural Elucidation and Physicochemical Properties
The core structural difference between the cis and trans isomers lies in the relative positions of the substituents on the cyclohexane ring. In the more stable chair conformation:
-
trans-isomer: The two amine groups are on opposite faces of the ring, typically occupying diequatorial positions, which minimizes steric hindrance.
-
cis-isomer: The two amine groups are on the same face of the ring, forcing one group into an axial position and the other into an equatorial position, resulting in greater steric strain.
This structural variance directly impacts their physical properties.
Diagram 1: Stereoisomers of this compound
Caption: Logical relationship between the parent molecule and its cis/trans stereoisomers.
Table 1: Comparative Physicochemical Properties
| Property | Value / Description | Source(s) |
| Molecular Formula | C₁₀H₂₂N₂ | [1][3] |
| Molecular Weight | 170.30 g/mol | [1][3] |
| Appearance | Reddish or colorless liquid (mixture) | [1][4] |
| Boiling Point | Not well-defined for individual isomers; varies. | - |
| Solubility | Soluble in water (as dihydrochloride salt), organic solvents. | [5] |
| Stereochemistry | cis and trans diastereomers based on ring substitution. | [6] |
| Reactivity | The amine groups act as nucleophiles and bases. The trans isomer may exhibit different reactivity due to the higher accessibility of its equatorial groups compared to the sterically hindered axial group in the cis isomer. | [5] |
Note: Data for the isolated, pure isomers is scarce in public literature; properties are often reported for the cis/trans mixture or as a salt form.[4]
Part 2: Synthesis and Stereoselective Separation
The synthesis of this compound typically results in a mixture of cis and trans isomers, making the subsequent separation a critical and often challenging step.
General Synthesis Pathway
A common synthetic route involves the reductive amination of 1,4-cyclohexanedione or the N-alkylation of cyclohexane-1,4-diamine.[7] The catalytic hydrogenation of p-phenylenediamine is another established industrial method, though it generally yields an equilibrium mixture of approximately 70% trans and 30% cis for the parent diamine, which can then be alkylated.[8]
The choice of catalyst, solvent, and reaction conditions can influence the isomeric ratio to some extent, but rarely produces a single isomer with high purity.[7] Therefore, a robust separation methodology is indispensable.
Separation Protocol: Diastereomeric Resolution via HPLC
High-Performance Liquid Chromatography (HPLC) is the premier technique for the analytical and preparative separation of stereoisomers.[9] Since cis and trans isomers are diastereomers, they can be separated on standard (achiral) stationary phases, although chiral columns often provide superior resolution.
Protocol: HPLC Separation of cis and trans Isomers
-
Objective: To separate and quantify the cis and trans isomers of this compound from a reaction mixture.
-
Causality: The differential interaction of the two isomers with the stationary phase, based on their distinct shapes and polarities, allows for their separation. The more sterically accessible functional groups of the trans isomer may lead to stronger or different interactions compared to the cis isomer.
-
Methodology:
-
Column Selection: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., cellulose or amylose), is highly recommended.[10] These columns are renowned for their broad applicability in separating various chiral compounds, including amines.[10] Alternatively, a polar stationary phase like silica or a cyano-bonded phase can be used in normal-phase mode.
-
Mobile Phase Preparation: For normal-phase chromatography, a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is used. A small amount of an amine additive (e.g., 0.1% diethylamine) is crucial to prevent peak tailing by deactivating acidic sites on the silica support and ensuring the analyte remains in its basic form.
-
Sample Preparation: Dissolve a small, accurately weighed amount of the this compound mixture in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (thermostatically controlled)
-
Injection Volume: 5-10 µL
-
Detection: UV at 210-220 nm (as amines have weak chromophores) or, ideally, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS) for universal detection.
-
-
Method Validation & Elution:
-
Inject known standards of the purified cis and trans isomers (if available) to determine their respective retention times.
-
Typically, the less polar or more sterically hindered isomer may elute first in normal-phase chromatography, but the elution order must be confirmed experimentally.
-
Run the unknown mixture. The relative peak areas can be used to determine the isomeric ratio. The system is self-validating through the baseline resolution of the two peaks and confirmation via mass spectrometry.
-
-
Part 3: Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for unambiguously distinguishing between the cis and trans isomers. The chemical environment of the protons and carbons in each isomer is unique due to their different spatial arrangements.
-
¹H NMR: The protons on the cyclohexane ring, particularly the methine protons (CH-N), will exhibit different chemical shifts and coupling constants. In the trans isomer, the two diequatorial methine protons are in a similar chemical environment, potentially leading to a simpler spectrum. In the cis isomer, the axial and equatorial methine protons will have vastly different chemical shifts and coupling patterns.
-
¹³C NMR: Due to molecular symmetry, the trans isomer is expected to show fewer signals in its ¹³C NMR spectrum than the cis isomer. For example, in the parent trans-1,4-diaminocyclohexane, symmetry results in only two carbon signals, whereas the cis isomer shows more.[11][12] This principle of symmetry-based signal reduction is a powerful diagnostic tool for assigning the correct stereochemistry.[13]
Part 4: Applications in Drug Development and Materials Science
The utility of this compound is dictated by its stereochemistry. While the isomeric mixture is used in bulk applications like producing polyurethanes and corrosion inhibitors, advanced applications demand stereopure compounds.[1]
-
Pharmaceutical Scaffolding: The cyclohexane-1,4-diamine core is a privileged scaffold in medicinal chemistry. It is recognized as a valuable linker for Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of drugs designed to degrade specific disease-causing proteins.[14] The defined length and rigidity of the trans isomer make it particularly suitable for precisely positioning the two active ends of the PROTAC molecule.
-
Asymmetric Catalysis: Chiral diamines are fundamental ligands in asymmetric synthesis.[15] While this compound itself is achiral (meso in the cis form, achiral C₂h in the trans), its derivatives can be made chiral and are explored as ligands for metal-catalyzed reactions.[16]
-
Biological Activity: The dihydrochloride salt of the parent compound has shown potential antimicrobial and anticancer properties.[5] It is highly probable that the cis and trans isomers would exhibit different potencies and specificities in these activities due to their distinct shapes, which would govern how they fit into bacterial enzymes or interact with cancer cell membranes.
Diagram 2: Experimental Workflow for Stereoisomer Analysis & Application
References
- 1. chemimpex.com [chemimpex.com]
- 2. Chiral analysis - Wikipedia [en.wikipedia.org]
- 3. scbt.com [scbt.com]
- 4. N,N-Diethyl-1,4-cyclohexanediamine | 42389-54-8 | TCI AMERICA [tcichemicals.com]
- 5. Buy this compound dihydrochloride | 1187927-93-0 [smolecule.com]
- 6. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1,4-Diaminocyclohexane | 2615-25-0 | Benchchem [benchchem.com]
- 8. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 9. Enantiodifferentiation of chiral diols and diphenols via recognition-enabled chromatographic 19F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 11. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]
- 12. drwainwright.weebly.com [drwainwright.weebly.com]
- 13. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
An In-depth Technical Guide to N,N-Diethyl-cyclohexane-1,4-diamine: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of N,N-Diethyl-cyclohexane-1,4-diamine, a versatile diamine with significant applications in polymer science, materials chemistry, and as a scaffold in drug discovery. This document is intended for researchers, scientists, and professionals in chemical synthesis and drug development, offering in-depth insights into its chemical identity, synthesis protocols, and key applications.
Compound Identification and Nomenclature
The structural foundation of this compound is a cyclohexane ring substituted at the 1 and 4 positions. One nitrogen atom is part of a primary amine, while the other is a tertiary amine, featuring two ethyl substituents. This arrangement imparts unique properties of reactivity and solubility to the molecule.[1]
IUPAC Name: N¹,N¹-diethylcyclohexane-1,4-diamine[2][3][4]
The molecule exists as a mixture of cis and trans stereoisomers, which can influence its physical properties and reactivity in stereospecific applications. The CAS number 42389-54-8 typically refers to the isomeric mixture.[2][5]
Synonyms:
-
1-Amino-4-(diethylamino)cyclohexane[2]
-
4-(Diethylamino)cyclohexylamine
-
N,N-Diethyl-p-phenylenediamine, hexahydro-
-
N¹,N¹-Diethyl-1,4-cyclohexanediamine
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 42389-54-8 | [2][5] |
| Molecular Formula | C₁₀H₂₂N₂ | [1][5] |
| Molecular Weight | 170.30 g/mol | [1][5] |
| Appearance | Colorless to reddish clear liquid | [1][4] |
| Boiling Point | 111 °C (lit.) | [4] |
| Density | 0.9 g/mL | [4] |
| Refractive Index | 1.4740 to 1.4780 | [4] |
Synthesis of this compound
The synthesis of this compound can be approached through several established organic chemistry transformations. The choice of synthetic route often depends on the availability of starting materials, desired isomeric purity, and scale of the reaction. Two primary and logical synthetic strategies are N-alkylation of a diamine precursor and reductive amination of a diketone.
Synthesis via N-Alkylation of 1,4-Cyclohexanediamine
This is a direct and common method for the synthesis of substituted amines. The reaction involves the selective diethylation of one of the amino groups of 1,4-cyclohexanediamine.
Reaction Principle: The N-alkylation of an amine is a nucleophilic substitution reaction where the lone pair of electrons on the nitrogen atom attacks an electrophilic carbon atom of an alkylating agent. To achieve mono-alkylation, the stoichiometry of the reactants must be carefully controlled. Using a molar excess of the diamine relative to the alkylating agent favors the formation of the mono-alkylated product and reduces the likelihood of forming the tetra-alkylated quaternary ammonium salt.
Causality in Experimental Design:
-
Choice of Alkylating Agent: Ethyl halides (e.g., ethyl bromide or ethyl iodide) or diethyl sulfate are common ethylating agents.[6] Diethyl sulfate is a potent alkylating agent, but it is also highly toxic and requires careful handling. Ethyl halides are also effective, with the reactivity order being I > Br > Cl.
-
Base: A non-nucleophilic base is typically added to neutralize the hydrogen halide byproduct formed during the reaction, driving the equilibrium towards the product. Common bases include potassium carbonate or triethylamine.
-
Solvent: A polar aprotic solvent such as acetonitrile or dimethylformamide (DMF) is suitable for this reaction as it can dissolve the reactants and facilitate the Sₙ2 reaction mechanism.
Experimental Protocol (Hypothetical):
-
To a solution of 1,4-cyclohexanediamine (2 equivalents) in acetonitrile, add potassium carbonate (2.2 equivalents).
-
Stir the suspension vigorously at room temperature.
-
Slowly add ethyl bromide (1 equivalent) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
A foundational synthesis of related diamines was reported in the Journal of the American Chemical Society in 1946, providing a basis for this class of compounds.[4]
Synthesis via Reductive Amination of 1,4-Cyclohexanedione
Reductive amination is a powerful method for forming C-N bonds and offers an alternative route to this compound starting from 1,4-cyclohexanedione.
Reaction Principle: This two-step, one-pot reaction involves the initial formation of an enamine or iminium ion intermediate from the reaction of a ketone with a secondary amine (diethylamine). This intermediate is then reduced in situ by a suitable reducing agent to form the desired tertiary amine.
Causality in Experimental Design:
-
Amine Source: Diethylamine is used as the source of the diethylamino group.
-
Reducing Agent: A variety of reducing agents can be employed. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent often preferred for reductive aminations as it can be used in acidic conditions, which catalyze iminium ion formation. Other options include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation.
-
Catalyst: An acid catalyst, such as acetic acid, is often used to facilitate the formation of the iminium ion intermediate.
Experimental Protocol (Hypothetical):
-
Dissolve 1,4-cyclohexanedione (1 equivalent) and diethylamine (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add acetic acid (catalytic amount) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours to allow for the formation of the enamine/iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the product.
Caption: Workflow for the synthesis of this compound via reductive amination.
Spectroscopic Characterization
The structure of this compound can be confirmed using standard spectroscopic techniques.
-
¹H-NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the ethyl groups (a quartet and a triplet) and the protons on the cyclohexane ring. The chemical shifts and multiplicities of the cyclohexane protons will differ between the cis and trans isomers.
-
¹³C-NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the carbons of the ethyl groups and the cyclohexane ring. The symmetry of the molecule will influence the number of signals observed.
-
Mass Spectrometry: Mass spectrometry can be used to confirm the molecular weight of the compound (170.30 g/mol ).
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic N-H stretching vibrations for the primary amine group and C-N stretching vibrations.
Applications in Research and Development
This compound is a valuable building block in several areas of chemical science and industry.
Polymer Chemistry
This diamine serves as a key intermediate in the synthesis of polyurethanes, where it can function as a chain extender.[1] The presence of both a primary and a tertiary amine allows for controlled polymerization and the introduction of specific properties into the polymer backbone, contributing to the flexibility and durability of the final material.[1]
Corrosion Inhibition
The compound is effective in formulating corrosion inhibitors for metals.[1] The nitrogen atoms can adsorb onto the metal surface, forming a protective layer that prevents corrosive substances from reaching the metal.
Drug Development and Medicinal Chemistry
The cyclohexane-1,4-diamine scaffold is of significant interest in medicinal chemistry. Its derivatives have been investigated for a range of biological activities.
-
Antimicrobial and Anticancer Properties: The dihydrochloride salt of this compound has demonstrated antimicrobial activity against various bacterial and fungal strains.[6] Preliminary research also suggests potential applications in cancer treatment due to its ability to inhibit the growth of certain cancer cells.[6]
-
PROTAC Linkers: The parent compound, cyclohexane-1,4-diamine, is utilized as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed to degrade specific proteins.
-
Scaffold for Bioactive Molecules: The rigid cyclohexane core provides a well-defined three-dimensional structure that can be functionalized to create libraries of compounds for screening against various biological targets.
Caption: Key application areas for this compound and its derivatives.
Safety and Handling
This compound is a combustible liquid and is classified as corrosive, causing severe skin burns and eye damage.[4] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Hazard and Precautionary Statements:
-
H227: Combustible liquid
-
H314: Causes severe skin burns and eye damage
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P310: Immediately call a POISON CENTER or doctor/physician.
Store the compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents. The recommended storage temperature is typically 2-8°C, protected from light.[4]
Conclusion
This compound is a functionally rich and versatile chemical intermediate. Its unique structure, featuring both primary and tertiary amine functionalities on a rigid cyclohexane scaffold, makes it a valuable component in the synthesis of advanced polymers, a reliable corrosion inhibitor, and an increasingly important building block in the design of novel therapeutic agents. A thorough understanding of its synthesis, properties, and safe handling is crucial for its effective application in research and industrial settings.
References
- 1. orgsyn.org [orgsyn.org]
- 2. chemimpex.com [chemimpex.com]
- 3. N,N-Diethyl-1,4-cyclohexanediamine; 4-N,4-N-diethylcyclohexane-1,4-diamine | Chemrio [chemrio.com]
- 4. This compound CAS#: 42389-54-8 [amp.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Buy this compound dihydrochloride | 1187927-93-0 [smolecule.com]
A Technical Guide to N,N-Diethyl-cyclohexane-1,4-diamine for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Versatile Diamine Scaffold
N,N-Diethyl-cyclohexane-1,4-diamine is a symmetrically substituted cyclic diamine that has garnered interest in various chemical and pharmaceutical applications. Its unique structural features, combining a rigid cyclohexane core with flexible N,N-diethylamino groups, impart a distinct set of physicochemical properties that make it a valuable building block in both polymer chemistry and medicinal chemistry. This guide provides an in-depth analysis of its commercial availability, synthesis, key properties, and applications, with a particular focus on its relevance to researchers and professionals in the field of drug discovery and development.
Commercial Availability and Sourcing
This compound is commercially available from a range of chemical suppliers, typically as a mixture of cis and trans isomers. It is primarily listed under CAS Number 42389-54-8 . For applications requiring higher water solubility or different handling properties, the dihydrochloride salt is also available under CAS Number 1187927-93-0 .
When sourcing this compound, it is crucial for researchers to scrutinize the product specifications provided by suppliers, as purity levels and the isomeric ratio can vary. While some suppliers offer a purity of ≥ 95% as determined by HPLC, others may provide the product with limited analytical data.[1] Therefore, in-house quality control and characterization are strongly recommended upon receipt.
Table 1: Key Commercial and Physicochemical Properties
| Property | This compound | This compound dihydrochloride |
| CAS Number | 42389-54-8[1] | 1187927-93-0[2] |
| Molecular Formula | C₁₀H₂₂N₂[1] | C₁₀H₂₄Cl₂N₂[2] |
| Molecular Weight | 170.30 g/mol [1] | 243.21 g/mol [2] |
| Appearance | Reddish liquid[1] | Off-white solid[2] |
| Boiling Point | 111 °C (lit.)[3] | Not available |
| Purity (Typical) | ≥ 95% (HPLC)[1] | Information not consistently available |
| Storage Conditions | 0-8 °C[1] | Room temperature |
Synthesis and Stereochemistry: A Deeper Dive
The synthesis of this compound typically starts from the readily available cyclohexane-1,4-diamine. The diethyl groups are introduced via N-alkylation. A common laboratory-scale approach involves the reaction of cyclohexane-1,4-diamine with an ethylating agent such as diethyl sulfate.[2] The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
The resulting free base is often a mixture of cis and trans isomers, which can be challenging to separate due to their similar boiling points. For applications where stereochemistry is critical, separation of the isomers can be attempted by fractional crystallization of suitable derivatives.[4]
Workflow for the Synthesis of this compound dihydrochloride
Caption: A simplified workflow for the synthesis of this compound dihydrochloride.
Experimental Protocol: Synthesis of this compound dihydrochloride (Illustrative)
Disclaimer: This is an illustrative protocol and should be adapted and optimized based on laboratory conditions and safety assessments.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve cyclohexane-1,4-diamine in a suitable aprotic solvent (e.g., acetonitrile).
-
Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate) to the solution to act as a proton scavenger.
-
Alkylation: Slowly add diethyl sulfate to the reaction mixture at room temperature. An exothermic reaction may be observed.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the base. Concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash with water to remove any remaining salts.
-
Salt Formation: Dry the organic layer over anhydrous sodium sulfate, filter, and then bubble dry hydrogen chloride gas through the solution, or add a solution of hydrochloric acid in an alcohol (e.g., isopropanol).
-
Isolation: The dihydrochloride salt will precipitate out of the solution. Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
Applications in Research and Development
Polymer Chemistry: A Key Building Block
This compound serves as a valuable chain extender in the synthesis of polyurethanes.[1] Its incorporation into the polymer backbone can enhance mechanical properties such as flexibility and durability, as well as improve thermal stability.[1] This makes it a compound of interest for developing advanced coatings, adhesives, and elastomers.
Medicinal Chemistry and Drug Discovery: An Emerging Scaffold
The rigid cyclohexane core of this compound provides a well-defined three-dimensional scaffold for the spatial arrangement of pharmacophoric groups, a desirable feature in rational drug design. While specific applications of the N,N-diethyl derivative are not extensively documented in publicly available literature, the broader class of cyclohexane-1,4-diamine derivatives has shown significant potential.
-
Antimicrobial and Anticancer Potential: Preliminary studies on the dihydrochloride salt have indicated potential antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans.[2] Furthermore, some research suggests it may inhibit the growth of certain cancer cells.[2] These findings open avenues for its exploration as a lead compound in the development of novel anti-infective and anti-neoplastic agents.
-
PROTAC Linkers: The parent compound, cyclohexane-1,4-diamine, is utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2] PROTACs are bifunctional molecules that induce the degradation of specific target proteins. The rigid nature of the cyclohexane ring can provide optimal spacing and orientation between the target-binding and E3 ligase-binding moieties of the PROTAC. The N,N-diethyl derivative could be explored for similar applications, potentially modulating the solubility and cell permeability of the resulting PROTAC.
-
Enhancing Bioavailability: In pharmaceutical formulations, the diamine structure can be leveraged to improve the solubility and bioavailability of drug candidates.[1] By forming salts or co-crystals with active pharmaceutical ingredients (APIs), it can enhance their dissolution rates and subsequent absorption.
Analytical Characterization
Ensuring the purity and identity of this compound is critical for its application in research, particularly in drug discovery where impurities can have significant biological effects.
-
Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for assessing the purity of the compound and, with appropriate columns and methods, can also be used to determine the cis/trans isomer ratio.[1]
-
Spectroscopic Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and can also provide information about the isomeric composition.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
Infrared (IR) Spectroscopy: Can be used to identify the characteristic functional groups present in the molecule.
-
Conclusion and Future Outlook
This compound is a commercially available chemical with established utility in polymer science and emerging potential in medicinal chemistry. Its rigid scaffold and the presence of two modifiable amino groups make it an attractive starting point for the synthesis of a diverse range of molecules. For researchers in drug discovery, this compound offers opportunities for the development of novel therapeutics, particularly in the areas of antimicrobial and anticancer agents, as well as in the design of sophisticated drug delivery systems and protein degraders. As with any research chemical, careful sourcing, characterization, and handling are paramount to ensure the reliability and reproducibility of experimental results. Further exploration of the biological activities of derivatives of this compound is a promising area for future research.
References
Methodological & Application
Topic: The Strategic Use of N,N-Diethyl-cyclohexane-1,4-diamine in Advanced Polyurethane Synthesis
An Application Note and Protocol from the Desk of a Senior Application Scientist
Audience: Researchers, Polymer Scientists, and Formulation Chemists
Author's Note: The landscape of polyurethane chemistry is vast, built upon the foundational reaction between isocyanates and polyols. However, the true art and innovation lie in the selection of specialty additives, such as chain extenders, which precisely tailor the final properties of the polymer. This document provides a deep dive into the theoretical and practical application of a unique cycloaliphatic diamine, N,N-Diethyl-cyclohexane-1,4-diamine.
While public domain data on this specific molecule is limited, its structure allows for a clear, mechanistically-driven prediction of its behavior. By drawing parallels with well-characterized analogues—such as its parent compound 1,4-cyclohexanediamine (CHDA) and sterically hindered aromatic diamines—we can construct a robust framework for its application. This guide is designed to move beyond a simple recipe, offering the causal logic behind each recommendation to empower researchers in their formulation development.
Mechanistic Insights & Strategic Rationale
The Role of Diamine Chain Extenders
In polyurethane systems, the polymer backbone is comprised of alternating "soft" and "hard" segments. The soft segments, derived from long-chain polyols, impart flexibility and elastomeric properties. The hard segments are formed by the reaction of the diisocyanate with a short-chain diol or diamine chain extender.
When a diamine like this compound is used, it reacts with two isocyanate (NCO) groups to form highly stable, rigid di-urea linkages. These urea groups are strong hydrogen bond donors and acceptors, leading to a high degree of intermolecular cohesion. This phase-separated morphology, where rigid hard segments physically crosslink the flexible soft segments, is the primary determinant of the material's final mechanical properties.
The "N,N-Diethyl" Effect: A Tool for Reaction Control
The defining feature of this molecule is the presence of two ethyl groups directly attached to the amine nitrogens. This configuration introduces significant steric hindrance around the reactive nitrogen centers.
Consequences of Steric Hindrance:
-
Slower Reaction Rate: The bulky ethyl groups physically obstruct the path of the incoming isocyanate group, significantly slowing down the amine-isocyanate reaction.[1][2] Primary amines are the most reactive functional group towards isocyanates, followed by secondary amines.[3] This reduced reactivity is a desirable characteristic for many processes, such as cast elastomers, coatings, and adhesives, where a longer "pot life" or "working time" is required for proper mixing, degassing, and application before the system viscosity increases prohibitively.
-
Higher Activation Energy: The reaction will likely require thermal energy (heating) or a potent catalyst to proceed at a practical rate. This provides an additional layer of process control; the reaction can be initiated on demand by increasing the temperature.
Figure 1: Steric hindrance effect on isocyanate reaction.
The "Cycloaliphatic" Effect: Backbone of Performance
The cyclohexane ring forms a rigid, stable core for the hard segment. This cycloaliphatic nature imparts several key advantages over linear or aromatic diamines:
-
UV Stability: Unlike aromatic diamines (e.g., MDA, TDA), which contain chromophores that yellow upon exposure to UV light, the saturated cycloaliphatic ring offers excellent color stability and weatherability. This makes it suitable for coatings and elastomers intended for outdoor applications.
-
Thermal Stability: The rigid ring structure restricts bond rotation, contributing to a higher glass transition temperature (Tg) and better retention of mechanical properties at elevated temperatures.
-
Mechanical Strength: The inherent rigidity of the cyclohexane moiety contributes to high polymer modulus and hardness.
Predicted Application Profile & Performance
Based on its molecular structure, a polyurethane-urea formulated with this compound is expected to exhibit the properties outlined in the table below, compared to a standard aliphatic diol (1,4-Butanediol, BDO) and a non-hindered primary cycloaliphatic diamine (1,4-Cyclohexanediamine, CHDA).
| Property | This compound | 1,4-Butanediol (BDO) | 1,4-CHDA (non-hindered) | Rationale |
| Pot Life / Gel Time | Very Long | Medium | Very Short | Steric hindrance dramatically slows the NCO/amine reaction. The NCO/hydroxyl reaction (BDO) is inherently slower than the NCO/primary amine reaction (CHDA). |
| Cure Condition | Heat and/or Catalyst Required | Catalyst often used | Often cures at ambient temp | High activation energy due to hindrance must be overcome. |
| Hardness (Shore) | High (Shore D) | Medium-High (Shore A/D) | Very High (Shore D) | Rigid urea and cycloaliphatic groups create very hard segments. |
| Tensile Strength | High | Medium | High | Strong hydrogen bonding from urea linkages provides excellent cohesive strength. |
| Elongation | Moderate | High | Low to Moderate | The rigid hard segments limit the extensibility of the soft segments. |
| UV Resistance | Excellent | Excellent | Excellent | All are aliphatic/cycloaliphatic, lacking UV-absorbing aromatic rings. |
| Chemical Resistance | Excellent | Good | Excellent | Urea linkages are generally more chemically resistant than urethane linkages. |
Experimental Protocol: Lab-Scale Synthesis of a Poly(urethane-urea) Elastomer
This protocol describes the synthesis of a representative elastomer using a two-step prepolymer method. This is the preferred method for controlling stoichiometry and managing the heat of reaction.
SAFETY PRECAUTIONS:
-
Isocyanates are potent respiratory and dermal sensitizers. [4] All work must be conducted in a well-ventilated fume hood.
-
Wear appropriate PPE, including nitrile gloves (double-gloving is recommended), safety glasses with side shields, and a lab coat.
-
Have a decontaminating solution (e.g., 5% sodium carbonate solution) available to neutralize any spills.
Materials & Equipment
-
Diisocyanate: 4,4'-Methylene diphenyl diisocyanate (MDI)
-
Polyol: Polytetramethylene ether glycol (PTMEG), 2000 g/mol MW
-
Chain Extender: this compound
-
Catalyst (Optional): Dibutyltin dilaurate (DBTDL)
-
Solvent (for cleanup): Anhydrous Toluene or Methylene Chloride
-
Equipment: 3-neck round bottom flask, overhead mechanical stirrer, heating mantle with temperature controller, thermocouple, nitrogen inlet, vacuum pump, casting mold.
Workflow Diagram
Figure 2: Two-step synthesis workflow.
Step-by-Step Procedure
Part A: Prepolymer Synthesis
-
Preparation: Calculate the required masses of polyol and diisocyanate for an NCO:OH molar ratio of 2.0:1.0.
-
Drying: Charge the PTMEG polyol to the 3-neck flask. Heat to 100-110°C under vacuum (<1 mbar) for 1-2 hours with stirring to remove any residual moisture. Moisture will react with isocyanate to form brittle urea linkages and produce CO₂, causing bubbles.
-
Reaction: Break the vacuum with dry nitrogen and cool the polyol to 60°C. Begin slow, steady stirring and add the pre-melted MDI in one portion.
-
Monitoring: Increase the temperature to 80°C and hold for 2-3 hours. The viscosity will increase as the reaction proceeds. The target is to react one NCO group from each MDI molecule with a hydroxyl group from the polyol.
-
Quality Control: After the reaction time, take a small sample and determine the free isocyanate content (%NCO) via titration (ASTM D2572). The experimental %NCO should be very close to the theoretical calculation.
Part B: Chain Extension and Curing
-
Stoichiometry Calculation: Based on the titrated %NCO of the prepolymer, calculate the precise amount of this compound needed. The goal is a final NCO:NH ratio of approximately 1.0:1.0 to 1.05:1.0.
-
Equivalents of Diamine = (Mass of Prepolymer × %NCO) / (42.02 × 100)
-
Mass of Diamine = Equivalents of Diamine × Equivalent Weight of Diamine
-
(MW of this compound is 170.3 g/mol ; Equivalent Weight is 85.15 g/eq)[5]
-
-
-
Mixing: Cool the prepolymer to 60-70°C and degas under vacuum for 10-15 minutes to remove any dissolved gases. Add the calculated amount of the diamine extender. If using a catalyst, add it to the diamine before mixing.
-
Casting: Mix vigorously for 30-60 seconds until the mixture is uniform. Due to the reduced reactivity, you will have a longer working time than with primary amines. Pour the liquid into a preheated (110°C) and mold-released steel mold.
-
Curing: Place the mold in an oven at 110-120°C for 16-24 hours to complete the reaction and develop the polymer's final properties.
-
Post-Curing: After demolding, a post-cure period of 7 days at ambient temperature is recommended to allow for the complete maturation of hydrogen bonding networks before testing.
Characterization and Validation
To validate the successful synthesis and understand the material properties, the following characterization techniques are recommended:
-
FTIR Spectroscopy: Confirm the completion of the reaction by monitoring the disappearance of the strong NCO peak at ~2270 cm⁻¹. Observe the formation of the urethane C=O (~1730 cm⁻¹) and urea C=O (~1640 cm⁻¹) carbonyl peaks.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the soft and hard segments to understand the degree of phase separation.
-
Tensile Testing (ASTM D412): Measure key mechanical properties such as ultimate tensile strength, elongation at break, and modulus of elasticity.
Troubleshooting and Expert Insights
-
Problem: The polymer is soft, tacky, or fails to cure fully.
-
Cause: Incorrect stoichiometry (likely excess diamine), moisture contamination, or insufficient cure temperature/time.
-
Solution: Verify all calculations. Ensure the polyol was thoroughly dried. Increase the cure temperature or duration, as the hindered amine requires significant energy to react completely.
-
-
Problem: Bubbles or voids in the final elastomer.
-
Cause: Inadequate degassing of the prepolymer or moisture contamination.
-
Solution: Increase the degassing time. Re-verify the dryness of all components.
-
-
Problem: The material is overly brittle.
-
Cause: NCO:NH ratio is too high (excess isocyanate leading to side reactions like allophanate/biuret formation) or poor phase separation.
-
Solution: Re-calculate stoichiometry, aiming for a ratio closer to 1.02:1.0. Ensure thorough mixing to achieve a homogenous reaction.
-
References
- 1. Sterically Hindered Aromatic Diamines | Polyurethanes and Polyurea | Request Quotes or Samples [tri-iso.com]
- 2. poliuretanos.net [poliuretanos.net]
- 3. researchgate.net [researchgate.net]
- 4. Elimination kinetics of diisocyanates after specific inhalative challenges in humans: mass spectrometry analysis, as a basis for biomonitoring strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Application Notes & Protocols: N,N-Diethyl-cyclohexane-1,4-diamine as a High-Performance Chain Extender in Polymer Synthesis
Abstract
The strategic selection of a chain extender is a critical determinant in tailoring the final properties of segmented polymers such as polyurethanes and polyamides. These low-molecular-weight di-functional molecules bridge polymer prepolymers, forming the "hard segments" that largely dictate the material's mechanical strength, thermal stability, and elastomeric behavior.[1][2] This document provides a detailed technical guide on the application of N,N-Diethyl-cyclohexane-1,4-diamine, a cycloaliphatic diamine, as a potent chain extender. We will explore the underlying chemical principles, provide validated experimental protocols for its use in polyurethane-urea synthesis, and discuss its impact on final polymer characteristics. This guide is intended for researchers and scientists in polymer chemistry and materials science seeking to develop high-performance elastomers, coatings, and adhesives.
Introduction: The Pivotal Role of Chain Extenders
In the architecture of segmented copolymers, particularly polyurethanes, the polymer backbone consists of alternating soft and hard segments. The soft segments, typically high-molecular-weight polyols, impart flexibility and elastomeric properties. The hard segments, formed by the reaction of a diisocyanate with a low-molecular-weight chain extender, provide structural integrity through strong intermolecular forces like hydrogen bonding.[2]
Diamine chain extenders react with isocyanate groups to form urea linkages (-NH-CO-NH-). These urea groups are capable of forming strong, bidentate hydrogen bonds, leading to a more defined and thermally stable hard segment phase compared to the urethane linkages formed by diol extenders.[2][3] This enhanced phase separation between hard and soft domains is fundamental to achieving superior mechanical properties, including high tensile strength, tear resistance, and hardness.[3][4][5]
This compound is a unique cycloaliphatic diamine that offers a compelling combination of structural rigidity from its cyclohexane ring and modified reactivity due to the N-diethyl substituents.[6] Its incorporation as a chain extender allows for precise control over the polymer's morphology and performance characteristics.[6]
Physicochemical Properties of this compound
A thorough understanding of the chain extender's properties is essential for its effective use in polymerization.
| Property | Value | Source |
| Chemical Formula | C₁₀H₂₂N₂ | [7][8] |
| Molecular Weight | 170.30 g/mol | [7][8][9] |
| Appearance | Colorless to almost colorless clear liquid | [7] |
| Boiling Point | 111 °C | [7] |
| Density | ~0.9 g/cm³ | [7] |
| CAS Number | 42389-54-8 | [7][8] |
| Structure | A cyclohexane ring with amino and diethylamino groups at positions 1 and 4. Exists as a mixture of cis and trans isomers. | [7][9] |
Mechanism of Action in Polyurethane-Urea (PUU) Synthesis
The primary application of this compound is in the synthesis of Polyurethane-Urea (PUU) elastomers. The process is typically a two-step reaction.
Step 1: Prepolymer Formation. A long-chain polyol (e.g., polytetramethylene ether glycol, PTMG) is reacted with a molar excess of a diisocyanate (e.g., 4,4'-Methylenebis(phenyl isocyanate), MDI). This creates an isocyanate-terminated prepolymer with flexible soft segments.
Step 2: Chain Extension. The prepolymer is then reacted with this compound. The highly reactive amine groups of the diamine rapidly attack the terminal isocyanate groups of the prepolymer, forming robust urea linkages and extending the polymer chain. The resulting hard segments, composed of alternating diisocyanate and diamine residues, aggregate into ordered domains due to strong hydrogen bonding.
The diagram below illustrates the chain extension step, which is the core of hard segment formation.
Caption: Reaction of this compound with a diisocyanate prepolymer.
The causality behind this process is rooted in reaction kinetics. The amine-isocyanate reaction is significantly faster than the hydroxyl-isocyanate reaction, allowing for a distinct and well-defined chain extension phase after prepolymer formation. The cyclohexane ring from the diamine introduces rigidity and bulk into the hard segment, while the diethyl groups can subtly disrupt packing, potentially improving solubility and processing characteristics.
Experimental Protocol: Synthesis of a PUU Elastomer
This protocol describes a lab-scale synthesis of a polyurethane-urea elastomer using this compound.
4.1. Materials & Equipment
-
Polyol: Polytetramethylene ether glycol (PTMG), Mn = 2000 g/mol , dried under vacuum at 80°C for 4 hours.
-
Diisocyanate: 4,4'-Methylenebis(phenyl isocyanate) (MDI).
-
Chain Extender: this compound.
-
Solvent: N,N-Dimethylacetamide (DMAc), anhydrous.
-
Catalyst (optional): Dibutyltin dilaurate (DBTDL).
-
Equipment: Four-neck round-bottom flask, mechanical stirrer, nitrogen inlet, thermometer, dropping funnel, heating mantle, vacuum oven.
4.2. Safety Precautions
-
Diisocyanates are potent respiratory sensitizers. All operations must be conducted in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7]
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
4.3. Step-by-Step Procedure
Part A: Isocyanate-Terminated Prepolymer Synthesis
-
Set up the reaction apparatus under a dry nitrogen atmosphere.
-
Charge the flask with PTMG (e.g., 50 g, 0.025 mol).
-
Begin stirring and heat the PTMG to 70°C to reduce its viscosity.
-
Add MDI (e.g., 12.5 g, 0.050 mol) to the flask. This corresponds to an NCO:OH molar ratio of 2:1.
-
Maintain the reaction at 80°C with vigorous stirring for 2-3 hours.
-
Self-Validation Checkpoint: Take a small sample for NCO content titration (ASTM D2572). The experimental NCO percentage should be close to the theoretical value, confirming the completion of the prepolymerization step.
Part B: Chain Extension
-
Cool the prepolymer to approximately 60°C and add anhydrous DMAc to achieve a solution of desired viscosity (e.g., 30% solids).
-
In a separate beaker, prepare a solution of this compound (e.g., 4.26 g, 0.025 mol) in anhydrous DMAc. The amount of diamine is calculated to react with all terminal NCO groups.
-
Add the diamine solution dropwise to the stirred prepolymer solution over 30 minutes. An increase in viscosity will be observed.
-
After the addition is complete, continue stirring at 70°C for 1 hour to ensure the reaction goes to completion.[3]
-
Self-Validation Checkpoint: A small sample can be analyzed via FTIR spectroscopy. The characteristic NCO peak at ~2270 cm⁻¹ should have disappeared, confirming the reaction of the isocyanate groups.[10]
Part C: Polymer Isolation and Film Casting
-
Pour the viscous polymer solution onto a clean, flat glass plate.
-
Use a casting knife to create a film of uniform thickness.
-
Place the cast film in a vacuum oven. Dry at 80°C under vacuum for at least 12 hours to remove the solvent.[11]
-
Carefully peel the resulting transparent, tough elastomer film from the glass plate for subsequent characterization.
Polymer Characterization Workflow
The successful synthesis and performance of the polymer must be validated through a series of characterization techniques.
Caption: Standard workflow for polymer characterization.
Expected Impact on Polymer Properties
The use of this compound as a chain extender is expected to significantly enhance the polymer's performance compared to a conventional diol-extended polyurethane.
| Property | Expected Outcome | Rationale |
| Tensile Strength | Increased | Strong hydrogen bonding from urea groups and rigidity of the cyclohexane ring create robust hard domains.[3][4] |
| Hardness (Shore A/D) | Increased | Higher hard segment content and efficient phase separation lead to a harder material.[4] |
| Thermal Stability | Improved | The thermal stability of urea linkages is generally higher than that of urethane linkages.[3][6] |
| Elongation at Break | Potentially Decreased | The increased rigidity and hardness of the material may reduce its ultimate elongation. |
| Tear Strength | Increased | The well-defined, tough hard segments act as physical crosslinks, impeding tear propagation.[12] |
Conclusion
This compound serves as a highly effective chain extender for producing high-performance polyurethane-urea and other polymers. Its unique cycloaliphatic structure and diamine functionality facilitate the formation of well-defined, thermally stable hard segments, which in turn impart superior mechanical properties to the final material.[6] The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this versatile molecule in the development of advanced polymer systems for demanding applications. By following the validated procedures and characterization workflows, scientists can reliably synthesize and evaluate materials with tailored performance characteristics.
References
- 1. mdpi.com [mdpi.com]
- 2. CHAIN EXTENDERS - Polyurethanes science, technology, markets, and trends [ebrary.net]
- 3. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 4. idosi.org [idosi.org]
- 5. researchgate.net [researchgate.net]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | 42389-54-8 [amp.chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. Page loading... [guidechem.com]
- 10. Synthesis of thermally and mechanically improved polyurethane-urea elastomers by using novel diamines as chain extenders | Semantic Scholar [semanticscholar.org]
- 11. pubsapp.acs.org [pubsapp.acs.org]
- 12. US4931487A - Chain extenders for polyurethanes - Google Patents [patents.google.com]
The Versatile Diamine: A Guide to the Applications of N,N-Diethyl-cyclohexane-1,4-diamine in Organic Synthesis
Introduction: Unveiling a Multifaceted Building Block
N,N-Diethyl-cyclohexane-1,4-diamine, a symmetrically substituted cycloaliphatic diamine, has emerged as a valuable and versatile building block in the realm of organic synthesis. Its unique structural features, combining a rigid cyclohexane core with flexible N,N-diethylamino groups, impart a distinct set of properties that chemists can exploit for a wide range of applications. This technical guide provides an in-depth exploration of the utility of this compound, offering detailed application notes and experimental protocols for its use in polymer chemistry, catalysis, and the synthesis of specialty chemicals. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this multifaceted diamine in their synthetic endeavors.
Physicochemical Properties and Synthesis
This compound is a liquid at room temperature with a boiling point of approximately 111 °C. The presence of the diethylamino groups enhances its solubility in organic solvents compared to its unsubstituted counterpart, cyclohexane-1,4-diamine. The synthesis of this compound is typically achieved through the reductive amination of 1,4-cyclohexanedione with diethylamine or via the N-alkylation of cyclohexane-1,4-diamine with an ethylating agent such as ethyl halide or diethyl sulfate. The commercial product is often a mixture of cis and trans isomers.
| Property | Value | Source |
| Molecular Formula | C10H22N2 | --INVALID-LINK-- |
| Molecular Weight | 170.30 g/mol | --INVALID-LINK-- |
| Boiling Point | 111 °C (lit.) | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | - |
| Solubility | Soluble in common organic solvents | - |
Application in Polymer Chemistry: Building High-Performance Materials
One of the most significant industrial applications of this compound is in polymer synthesis, where it serves as a crucial monomer, specifically as a chain extender or a curative agent. Its incorporation into polymer backbones can significantly influence the material's mechanical and thermal properties.
Chain Extender in Polyurethane Synthesis
In the production of polyurethanes, this compound functions as a chain extender for isocyanate-terminated prepolymers. The reaction between the secondary amine groups of the diamine and the isocyanate groups of the prepolymer forms urea linkages, resulting in a poly(urethane-urea) copolymer. The rigid cyclohexane ring of the diamine contributes to the hard segment of the polymer, enhancing properties such as tensile strength, hardness, and thermal stability.[1] The diethyl groups can introduce a degree of flexibility and improve processability.
References
Application Notes and Protocols for N,N-Diethyl-cyclohexane-1,4-diamine in Chemical Synthesis
Authored by: A Senior Application Scientist
Introduction: Unveiling the Potential of a Versatile Diamine
N,N-Diethyl-cyclohexane-1,4-diamine is a cyclic diamine that has garnered significant interest as a versatile reagent and building block in modern organic synthesis. Its unique structural features—a rigid cyclohexane backbone combined with two sterically hindered tertiary amine functionalities—impart distinct reactivity and properties that make it a valuable tool for chemists. The cyclohexane ring exists predominantly in a chair conformation, leading to two key stereoisomers: cis and trans. The spatial arrangement of the diethylamino groups in these isomers is critical, influencing their coordination geometry, basicity, and utility in different chemical transformations.
This guide provides an in-depth exploration of the applications of this compound, focusing on its role as a ligand in catalysis, a monomer in polymer synthesis, and a key intermediate for active pharmaceutical ingredients (APIs). We will delve into the mechanistic rationale behind its utility and provide detailed, field-tested protocols for its practical application.
Part 1: Core Applications and Mechanistic Insights
The utility of this compound stems from the interplay between its steric bulk and electronic properties. The ethyl groups on the nitrogen atoms provide significant steric hindrance, which can be exploited to control selectivity in catalytic reactions. The nitrogen lone pairs retain their basic and nucleophilic character, allowing the molecule to function as a bidentate ligand, a proton scavenger, or a monomer in polymerization processes.
As a Bidentate Ligand in Homogeneous Catalysis
The two tertiary amine groups, separated by the rigid cyclohexane scaffold, make this compound an excellent bidentate ligand for a variety of metal-catalyzed reactions. The defined spatial separation of the nitrogen atoms allows for the formation of stable five- or six-membered chelate rings with metal centers, enhancing the stability and activity of the resulting catalyst.
A notable application is in the synthesis of palladium complexes used for cross-coupling reactions. For instance, it can be used to prepare catalysts for the Sonogashira coupling, a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. The diamine ligand stabilizes the palladium center and facilitates the catalytic cycle.
Workflow for Catalyst Preparation and Use
Caption: Workflow for preparing a Pd-diamine catalyst and its use in a Sonogashira cross-coupling reaction.
As a Monomer in Advanced Polymer Synthesis
The diamine functionality makes this molecule a prime candidate for step-growth polymerization. It can react with dicarboxylic acids, diacyl chlorides, or diisocyanates to form high-performance polyamides and polyurethanes, respectively. The rigidity of the cyclohexane ring can enhance the thermal properties, such as the glass transition temperature (Tg), of the resulting polymers. The diethyl groups can improve solubility in organic solvents and influence the packing of polymer chains, affecting the material's mechanical properties.
The synthesis of polyamides from this compound and a diacyl chloride, such as terephthaloyl chloride, proceeds via a condensation reaction, eliminating HCl and forming a robust amide linkage. The choice of the cis or trans isomer can significantly impact the polymer's final architecture and properties.
Polymerization Reaction Scheme
Caption: General scheme for the synthesis of polyamides using this compound.
Part 2: Detailed Experimental Protocols
The following protocols are provided as representative examples. Researchers should adapt these procedures based on the specific substrate, scale, and available laboratory equipment. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Protocol 1: Synthesis of Dichloro(this compound)palladium(II)
Objective: To prepare a well-defined Pd(II) catalyst complex for use in cross-coupling reactions.
Materials:
-
Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]
-
This compound (mixture of isomers or a specific isomer)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and stir bar
-
Cannula and syringes
-
Glass frit filter
Procedure:
-
Inert Atmosphere Setup: Assemble a 100 mL Schlenk flask containing a magnetic stir bar. Flame-dry the flask under vacuum and backfill with dry nitrogen or argon gas. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Addition: To the flask, add bis(acetonitrile)dichloropalladium(II) (1.00 g, 3.86 mmol).
-
Dissolution: Add 30 mL of anhydrous toluene via cannula. Stir the mixture at room temperature to form a suspension.
-
Ligand Addition: In a separate vial, dissolve this compound (0.66 g, 3.86 mmol, 1.0 eq) in 10 mL of anhydrous toluene.
-
Complex Formation: Add the diamine solution dropwise to the stirring palladium precursor suspension over 15 minutes. A color change and precipitation of the product are typically observed.
-
Reaction Completion: Allow the mixture to stir at room temperature for an additional 4 hours to ensure complete complex formation.
-
Isolation: Isolate the solid product by filtration under inert atmosphere using a Schlenk-compatible glass frit filter.
-
Washing: Wash the collected solid sequentially with two portions of anhydrous toluene (10 mL each) and then two portions of anhydrous diethyl ether (15 mL each) to remove any unreacted starting materials.
-
Drying: Dry the bright yellow solid product under high vacuum for 4-6 hours.
-
Characterization: The final product can be characterized by ¹H NMR, ¹³C NMR, and elemental analysis to confirm its identity and purity.
| Parameter | Value |
| Reactant 1 | PdCl₂(MeCN)₂ |
| Reactant 2 | This compound |
| Stoichiometry | 1:1 |
| Solvent | Anhydrous Toluene |
| Temperature | Room Temperature |
| Reaction Time | 4 hours |
| Typical Yield | >90% |
Protocol 2: Interfacial Polymerization of a Polyamide
Objective: To synthesize a polyamide thin film at the interface of two immiscible liquids. This method is excellent for demonstration and for creating membranes.
Materials:
-
This compound
-
Terephthaloyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Deionized water
-
A 100 mL beaker
-
Tweezers
Procedure:
-
Aqueous Phase Preparation: Prepare an aqueous solution by dissolving this compound (0.85 g, 5.0 mmol) and sodium carbonate (1.06 g, 10.0 mmol) in 50 mL of deionized water in a 100 mL beaker. The sodium carbonate acts as an acid scavenger for the HCl byproduct.
-
Organic Phase Preparation: Prepare an organic solution by dissolving terephthaloyl chloride (1.015 g, 5.0 mmol) in 50 mL of dichloromethane.
-
Interfacial Setup: Carefully and slowly pour the organic phase (DCM solution) on top of the aqueous phase in the beaker. Pour it down the side of the beaker to minimize initial mixing. Two distinct layers should form, with the denser DCM layer at the bottom.
-
Polymer Film Formation: A thin film of polyamide will form instantly at the interface between the two layers.
-
Film Removal: Using a pair of tweezers, gently grasp the center of the polymer film and pull it upwards from the beaker. A continuous "rope" of polyamide can be drawn out as new polymer forms at the interface.
-
Washing: Wash the collected polymer rope thoroughly with deionized water and then with a solvent like ethanol to remove unreacted monomers and salts.
-
Drying: Allow the polymer to air-dry or dry it in a vacuum oven at a low temperature (e.g., 40-50 °C).
Part 3: Safety, Handling, and Storage
Safety: this compound is a corrosive and combustible liquid. It can cause severe skin burns and eye damage. Always handle this chemical in a well-ventilated fume hood while wearing appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.
Handling: Avoid inhalation of vapors. In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.
Application Notes and Protocols for N,N-Diethyl-cyclohexane-1,4-diamine in Corrosion Inhibitor Formulations
Introduction
The degradation of metallic materials through corrosion is a persistent challenge across numerous industries, leading to significant economic losses and potential safety hazards. The use of organic corrosion inhibitors is a primary strategy for mitigating this damage. An effective corrosion inhibitor functions by adsorbing onto the metal surface to form a protective barrier. The efficacy of these organic molecules is largely dependent on their chemical structure, particularly the presence of heteroatoms (such as nitrogen, sulfur, or oxygen) and π-electrons, which serve as active centers for adsorption.[1][2][3]
N,N-Diethyl-cyclohexane-1,4-diamine (CAS: 42389-54-8, Molecular Formula: C₁₀H₂₂N₂) is a versatile diamine compound increasingly recognized for its potential in the formulation of high-performance corrosion inhibitors.[4] Its unique molecular structure, featuring two nitrogen atoms with lone electron pairs and flexible ethyl groups, makes it a compelling candidate for protecting metals, particularly steel, in acidic environments. These nitrogen atoms act as potent adsorption centers, facilitating the formation of a durable inhibitive film on the metal surface.
This document provides a comprehensive technical guide for researchers and scientists on the application and evaluation of this compound as a corrosion inhibitor. It details the underlying inhibition mechanism, provides step-by-step protocols for performance evaluation using gravimetric and electrochemical techniques, and outlines methods for surface film characterization.
Section 1: Proposed Mechanism of Corrosion Inhibition
The primary mechanism by which this compound inhibits corrosion is through adsorption onto the metal surface, creating a barrier between the metal and the corrosive environment.[5] This process involves several key interactions:
-
Chemisorption via Nitrogen Heteroatoms : The two nitrogen atoms in the diamine molecule possess lone pairs of electrons. These electron-rich centers can share electrons with the vacant d-orbitals of iron atoms on the metal surface, forming coordinate covalent bonds (chemisorption). This strong interaction is the foundation of the protective film.[2][6]
-
Physisorption : In acidic solutions, the amine groups can become protonated (R-NH₂⁺). These positively charged species can then be electrostatically attracted to the metal surface, which is negatively charged due to the adsorption of anions (like Cl⁻) from the acid. This process is known as physisorption.
-
Protective Barrier Formation : Once adsorbed, the bulky cyclohexane ring and the diethyl groups of the molecule orient themselves to create a dense, hydrophobic layer. This layer physically blocks the active sites on the metal surface and repels water and corrosive ions (e.g., H⁺, Cl⁻), thereby stifling both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. Because it impedes both reactions, it is classified as a mixed-type inhibitor.[3][7]
Caption: Proposed inhibition mechanism of this compound.
Section 2: Formulation and Gravimetric Evaluation
The weight loss method is a direct and reliable technique for determining the average corrosion rate and the efficacy of an inhibitor.[8] It serves as the foundational experiment for screening and validating inhibitor performance. The ASTM D2688 standard provides a framework for such tests.[8][9]
Protocol 2.1: Preparation of Inhibitor Test Solutions
Causality: A stock solution allows for precise and repeatable preparation of various inhibitor concentrations. The choice of solvent is critical; it must fully dissolve the inhibitor without independently affecting the corrosion process. For this diamine, a dilute acidic solution is often suitable as it aids in solubility via protonation.
-
Prepare Stock Solution : Accurately weigh 1.703 g of this compound (MW: 170.3 g/mol ) and dissolve it in a small amount of isopropanol before diluting with 1 M HCl to a final volume of 100 mL. This creates a 0.1 M (100 mM) stock solution.
-
Prepare Test Solutions : Prepare a series of test solutions (e.g., 1000 mL each) of 1 M HCl containing different concentrations of the inhibitor (e.g., 0.5 mM, 1.0 mM, 2.5 mM, 5.0 mM) by diluting the stock solution.
-
Prepare Blank Solution : Prepare a 1000 mL solution of 1 M HCl without any inhibitor to serve as the control.
Protocol 2.2: Weight Loss Measurement (Based on ASTM G1/D2688)
Causality: This protocol quantifies the material lost to corrosion. Proper surface preparation is crucial to remove any pre-existing oxides or contaminants, ensuring that the measured weight loss is solely due to the experimental conditions.
-
Specimen Preparation : Obtain mild steel coupons of known surface area (e.g., 2 cm x 2 cm x 0.1 cm). Abrade the surfaces sequentially with different grades of silicon carbide (SiC) paper (e.g., 400, 800, 1200 grit), rinse with deionized water, degrease with acetone, and dry in a stream of warm air.
-
Initial Weighing : Weigh each prepared coupon to a precision of 0.1 mg using an analytical balance. Record this as the initial weight (W_initial).
-
Immersion : Fully immerse triplicate coupons into beakers containing the blank solution and each of the inhibitor test solutions. Cover the beakers to prevent evaporation. Maintain a constant temperature (e.g., 25 °C) for a set duration (e.g., 6 hours).
-
Cleaning and Final Weighing : After the immersion period, carefully remove the coupons. Clean them according to ASTM G1 standard procedure (e.g., scrubbing with a non-metallic bristle brush in a solution containing inhibited acid) to remove corrosion products. Rinse with deionized water and acetone, dry thoroughly, and re-weigh. Record this as the final weight (W_final).
-
Calculations :
-
Weight Loss (ΔW) : ΔW = W_initial - W_final
-
Corrosion Rate (CR) in mm/year : CR = (87600 × ΔW) / (A × T × D), where A is the surface area (cm²), T is the immersion time (hours), and D is the density of mild steel (~7.85 g/cm³).
-
Inhibition Efficiency (%IE) : %IE = [(CR_blank - CR_inh) / CR_blank] × 100, where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Data Presentation: Example Weight Loss Data
| Inhibitor Conc. (mM) | Avg. Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (%IE) |
| 0 (Blank) | 55.2 | 12.58 | - |
| 0.5 | 18.1 | 4.13 | 67.2% |
| 1.0 | 9.8 | 2.23 | 82.3% |
| 2.5 | 4.5 | 1.03 | 91.8% |
| 5.0 | 2.9 | 0.66 | 94.7% |
Section 3: Advanced Electrochemical Evaluation
Electrochemical methods offer rapid and mechanistic insights into the corrosion inhibition process.[10] They measure the electronic properties of the metal-solution interface, providing data on how the inhibitor influences the rates of the electrochemical reactions.
Protocol 3.1: Potentiodynamic Polarization (PDP)
Causality: PDP measurements directly probe the kinetics of the anodic and cathodic reactions. By analyzing the resulting Tafel plots, one can determine the corrosion current (a direct measure of corrosion rate) and identify whether the inhibitor primarily affects the anodic, cathodic, or both reactions.
-
Cell Setup : Use a standard three-electrode glass cell containing the test solution. The mild steel coupon serves as the working electrode (WE), a platinum wire as the counter electrode (CE), and a saturated calomel electrode (SCE) as the reference electrode (RE).
-
Stabilization : Immerse the electrodes in the solution and allow the system to stabilize by monitoring the open-circuit potential (OCP) for approximately 30-60 minutes until it reaches a steady state.
-
Polarization Scan : Scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 0.5 mV/s).
-
Data Analysis : Plot the resulting logarithm of current density (log i) versus potential (E). Extrapolate the linear (Tafel) regions of the anodic and cathodic curves back to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr).
-
Calculation : %IE = [(i_corr_blank - i_corr_inh) / i_corr_blank] × 100.
Protocol 3.2: Electrochemical Impedance Spectroscopy (EIS)
Causality: EIS is a non-destructive technique that characterizes the resistance and capacitance of the metal-solution interface. An effective inhibitor will increase the charge transfer resistance (R_ct), which is the resistance to the flow of electrons during corrosion, and decrease the double-layer capacitance (C_dl) by replacing water molecules at the interface.
-
Cell Setup : Use the same three-electrode setup as in the PDP experiment.
-
Measurement : After the OCP has stabilized, apply a small amplitude AC sinusoidal voltage signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 0.01 Hz).
-
Data Analysis : Plot the impedance data as a Nyquist plot (Z_imaginary vs. Z_real). The diameter of the resulting semicircle corresponds to the charge transfer resistance (R_ct). A larger diameter indicates greater resistance to corrosion.
-
Calculation : %IE = [(R_ct_inh - R_ct_blank) / R_ct_inh] × 100.
Caption: Comprehensive workflow for evaluating corrosion inhibitor performance.
Data Presentation: Example Electrochemical Data
| Inhibitor Conc. (mM) | i_corr (μA/cm²) | R_ct (Ω·cm²) | %IE (from PDP) | %IE (from EIS) |
| 0 (Blank) | 568.5 | 45 | - | - |
| 0.5 | 185.2 | 140 | 67.4% | 67.9% |
| 1.0 | 99.7 | 315 | 82.5% | 85.7% |
| 2.5 | 46.1 | 780 | 91.9% | 94.2% |
| 5.0 | 29.3 | 1150 | 94.8% | 96.1% |
Section 4: Surface Characterization and Film Validation
Directly observing and analyzing the metal surface provides definitive proof of the inhibitor's protective action and helps validate the proposed mechanism.[11][12][13]
Protocol 4.1: Surface Morphology with Scanning Electron Microscopy (SEM)
Causality: SEM imaging provides a visual confirmation of the inhibitor's effectiveness. A smooth, undamaged surface in the presence of the inhibitor, compared to a heavily corroded surface in the blank, is powerful evidence of protection.
-
Sample Preparation : Use steel coupons after their immersion in the blank and a high-concentration inhibitor solution (from the weight loss test). Gently rinse the coupons with deionized water and dry them.
-
Imaging : Mount the coupons on SEM stubs and introduce them into the vacuum chamber of the microscope.
-
Analysis : Acquire images at various magnifications. Compare the surface of the coupon exposed to the blank solution (expecting to see significant pitting and rough features) with the one protected by the inhibitor (expecting a much smoother, intact surface).
Protocol 4.2: Film Analysis with Fourier-Transform Infrared (FTIR) Spectroscopy
Causality: FTIR analysis identifies the chemical bonds present on the surface. Detecting the characteristic peaks of this compound on the coupon surface after immersion confirms that the molecule has adsorbed to form the protective film.
-
Sample Preparation : After immersion in a high-concentration inhibitor solution, rinse the coupon with a non-interfering solvent (like hexane) to remove any unadsorbed molecules and allow it to dry.
-
Spectral Acquisition : Use an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or a grazing angle reflectance setup. Press the coupon surface against the ATR crystal or place it in the beam path.
-
Analysis : Acquire the infrared spectrum. Look for characteristic peaks corresponding to the inhibitor, such as C-H stretching (~2850-2950 cm⁻¹), N-H bending (if protonated), and C-N stretching (~1000-1200 cm⁻¹), which would be absent on a coupon exposed only to the blank acid solution.
Conclusion
This compound demonstrates significant potential as a highly effective mixed-type corrosion inhibitor for mild steel in acidic media. Its efficacy is rooted in the strong adsorption of its diamine functional groups onto the metal surface, forming a robust protective barrier that impedes corrosive attack. The comprehensive evaluation workflow presented here, combining gravimetric, electrochemical, and surface analysis techniques, provides a self-validating system for quantifying its performance and confirming its mechanism of action. Further research could explore its performance at elevated temperatures, in different corrosive media, or the potential for synergistic effects when combined with other chemical species to develop even more advanced inhibitor formulations.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chemimpex.com [chemimpex.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. store.astm.org [store.astm.org]
- 9. store.astm.org [store.astm.org]
- 10. Evaluation of corrosion inhibitors [corrosion-doctors.org]
- 11. researchgate.net [researchgate.net]
- 12. content.ampp.org [content.ampp.org]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving N,N-Diethyl-cyclohexane-1,4-diamine
Introduction: The Versatility of N,N-Diethyl-cyclohexane-1,4-diamine in Polymer and Materials Science
This compound is a versatile bifunctional monomer that serves as a crucial building block in the synthesis of advanced polymers.[1][2] Its unique structure, featuring a rigid cyclohexane core and two nucleophilic secondary amine groups, imparts a combination of desirable properties to the resulting materials, including enhanced thermal stability, mechanical strength, and chemical resistance. This diamine is a key component in the production of high-performance polyurethanes and polyamides, finding applications in coatings, adhesives, and specialty textiles.[1] In the realm of drug development, its derivatives are being explored for their potential in creating novel pharmaceutical architectures.
This comprehensive guide provides detailed experimental setups for reactions involving this compound, with a focus on its application in polyurethane and polyamide synthesis. The protocols are designed for researchers, scientists, and professionals in drug development, offering not just procedural steps but also the scientific rationale behind them to ensure robust and reproducible outcomes.
Physicochemical Properties and Safety Considerations
A thorough understanding of the reactant's properties is paramount for successful and safe experimentation.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂N₂ | Chem-Impex[1] |
| Molecular Weight | 170.30 g/mol | Chem-Impex[1] |
| Appearance | Colorless to pale yellow liquid | N/A |
| Boiling Point | 234.5 °C at 760 mmHg | N/A |
| Density | 0.88 g/cm³ | N/A |
| Solubility | Soluble in many organic solvents | N/A |
Safety Precautions: this compound, like many amines, is corrosive and can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact, rinse the affected area immediately with copious amounts of water.
Application Protocol 1: Synthesis of a Polyurethane using this compound as a Chain Extender
This protocol details the synthesis of a polyurethane elastomer where this compound acts as a chain extender, reacting with a diisocyanate prepolymer. The diethyl groups on the nitrogen atoms provide steric hindrance, which can influence the reaction kinetics and the final properties of the polymer.
Scientific Rationale
Polyurethane synthesis is a polyaddition reaction between a diisocyanate and a polyol. In this two-step procedure, a prepolymer is first formed by reacting an excess of a diisocyanate with a long-chain polyol. This is followed by the addition of a chain extender, in this case, this compound, which reacts with the remaining isocyanate groups to build up the final high molecular weight polymer. The diamine introduces hard segments into the polymer chain, contributing to its elastomeric properties.
Experimental Workflow
Caption: Workflow for polyurethane synthesis using a two-step prepolymer method.
Detailed Protocol
Materials:
-
Poly(tetramethylene glycol) (PTMG, Mn = 2000 g/mol )
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dibutyltin dilaurate (DBTDL) catalyst
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer
-
Heating mantle with a temperature controller
-
Dropping funnel
-
Vacuum oven
Procedure:
-
Prepolymer Synthesis:
-
Dry the PTMG under vacuum at 80°C for 4 hours to remove any residual water.
-
In the three-neck flask, add the dried PTMG (1.0 eq).
-
Under a nitrogen atmosphere, add MDI (2.0 eq) to the flask and heat the mixture to 80°C with stirring.
-
Add a catalytic amount of DBTDL (0.01 wt%) to initiate the reaction.
-
Maintain the reaction at 80°C for 2 hours to form the isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Cool the prepolymer to 60°C.
-
In a separate beaker, dissolve this compound (1.0 eq relative to the remaining isocyanate groups) in anhydrous DMF.
-
Slowly add the diamine solution to the prepolymer in the reaction flask using the dropping funnel over 30 minutes with vigorous stirring.
-
After the addition is complete, continue stirring for an additional 2 hours at 60°C.
-
-
Isolation and Characterization:
-
Pour the viscous polymer solution into a Teflon-coated pan and cure it in a vacuum oven at 80°C for 12 hours.
-
The resulting polyurethane elastomer can be characterized by Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of urethane linkages, gel permeation chromatography (GPC) to determine the molecular weight and polydispersity, and differential scanning calorimetry (DSC) to analyze its thermal properties.
-
Application Protocol 2: Interfacial Polymerization for Polyamide Synthesis
This protocol describes the synthesis of a polyamide through the interfacial polymerization of this compound with an aromatic diacid chloride, such as terephthaloyl chloride. This method is particularly useful for producing high molecular weight polymers rapidly at room temperature.[3]
Scientific Rationale
Interfacial polymerization occurs at the interface of two immiscible liquids. One phase contains the diamine monomer, and the other contains the diacid chloride monomer. The reaction is fast and self-limiting, as the polymer film forms at the interface, preventing further contact between the monomers. The inclusion of a base in the aqueous phase neutralizes the hydrochloric acid byproduct, driving the reaction to completion. The N,N-diethyl substitution on the diamine can influence the polymer's solubility and morphology.
Experimental Workflow
Caption: Workflow for interfacial polymerization of a polyamide.
Detailed Protocol
Materials:
-
This compound
-
Terephthaloyl chloride
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM)
-
Deionized water
Equipment:
-
Beaker (250 mL)
-
Magnetic stirrer and stir bar
-
Forceps
-
Buchner funnel and filter paper
-
Vacuum flask
-
Oven
Procedure:
-
Preparation of Phases:
-
Aqueous Phase: In the 250 mL beaker, dissolve this compound (0.1 mol) and sodium carbonate (0.2 mol) in 100 mL of deionized water. The sodium carbonate acts as an acid scavenger.
-
Organic Phase: In a separate container, dissolve terephthaloyl chloride (0.1 mol) in 100 mL of dichloromethane.
-
-
Polymerization:
-
Gently pour the organic phase over the aqueous phase in the beaker, minimizing mixing of the two layers.
-
A polyamide film will form immediately at the interface of the two liquids.
-
Using forceps, carefully grasp the polymer film at the center and pull it out of the beaker as a continuous "rope."
-
The polymer rope can be wound onto a rotating rod.
-
-
Isolation and Purification:
-
Wash the collected polyamide thoroughly with deionized water to remove any unreacted monomers and salts.
-
Subsequently, wash with acetone to remove the organic solvent.
-
Dry the polyamide in an oven at 60°C for 24 hours.
-
-
Characterization:
-
The structure of the resulting polyamide can be confirmed using FTIR spectroscopy by observing the characteristic amide bond absorptions.
-
Thermogravimetric analysis (TGA) can be used to evaluate the thermal stability of the polymer.
-
Conclusion
The protocols outlined in this guide provide a robust framework for the utilization of this compound in the synthesis of polyurethanes and polyamides. The inherent properties of this diamine offer a pathway to novel materials with tailored characteristics. By understanding the scientific principles behind these experimental setups, researchers can confidently and safely explore the potential of this compound in their respective fields of materials science and drug development.
References
Analytical techniques for characterizing N,N-Diethyl-cyclohexane-1,4-diamine
An Application Note and Comprehensive Protocols for the Analytical Characterization of N,N-Diethyl-cyclohexane-1,4-diamine
Abstract
This compound is a key chemical intermediate with significant applications in the synthesis of polyamides and polyurethanes, and as a potential building block in pharmaceutical development.[1][2] Its performance characteristics in these applications are critically dependent on its purity, identity, and isomeric composition (cis- vs. trans-). This document provides a comprehensive guide with detailed protocols for the analytical characterization of this compound using a multi-technique approach. We present robust methods for identity confirmation, purity assessment, and structural elucidation utilizing Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. These protocols are designed for researchers, quality control analysts, and formulation scientists to ensure material quality and consistency.
Introduction: The Need for Robust Characterization
This compound is a bifunctional molecule featuring a cyclohexane scaffold with a primary or secondary amine and a tertiary amine at the 1 and 4 positions. This unique structure makes it a valuable chain extender in polymer synthesis, contributing to the flexibility and durability of the final products.[2] Furthermore, its derivatives have been explored for their antimicrobial properties.[1]
The manufacturing process of this diamine can result in a mixture of cis- and trans- stereoisomers, along with process-related impurities. Each stereoisomer can impart different conformational properties to a polymer chain or exhibit varied biological activity. Therefore, a robust analytical workflow is imperative to not only confirm the chemical identity and purity but also to understand the isomeric ratio. This guide provides the foundational analytical techniques to achieve a comprehensive characterization.
Physicochemical Properties
A summary of the key properties of this compound is provided below. It is important to note that the material can exist as a free base or as a salt (e.g., dihydrochloride), which will significantly affect its physical properties like solubility and melting point.[1][3]
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₂N₂ | [4] |
| Molecular Weight | 170.30 g/mol | [4] |
| CAS Number | 42389-54-8 (cis/trans mixture) | [4] |
| Boiling Point | ~225-226 °C (Predicted) | |
| Density | ~0.9 g/mL | [5] |
| Appearance | Colorless to reddish liquid/solid | [2][4] |
Overall Analytical Workflow
A multi-faceted approach is essential for the complete characterization of this compound. The following workflow ensures that all aspects of the material's identity, purity, and structure are verified.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture based on their boiling points and interactions with the stationary phase. The mass spectrometer then fragments the eluted components, generating a unique mass spectrum or "fingerprint" that allows for definitive identification. This technique is ideal for assessing purity and identifying any volatile organic impurities.[6]
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with HPLC-grade Methanol or Dichloromethane to create a 1 mg/mL stock solution.
-
Further dilute this stock solution 1:100 with the same solvent to a final concentration of 10 µg/mL.
-
Transfer the final solution to a 2 mL GC vial.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Causality and Justification |
| GC System | Agilent 8890 GC or equivalent | Standard, robust platform for routine analysis. |
| MS System | Agilent 5977B MSD or equivalent | Provides high sensitivity and reliable mass spectra. |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A non-polar column offering excellent separation for a wide range of analytes, including amines. |
| Injection Volume | 1 µL | Standard volume to avoid column overloading. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks for a concentrated sample. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Initial low temperature traps analytes at the head of the column. The ramp allows for separation based on boiling point. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Quadrupole Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Scan Range | 35 - 400 m/z | Covers the expected mass of the parent ion and its fragments. |
Workflow Diagram: GC-MS Analysis
Expected Results and Interpretation
-
Chromatogram: The Total Ion Chromatogram (TIC) should show one or two major peaks corresponding to the trans- and cis- isomers of this compound. The peak area percentage can be used to estimate the purity of the sample.[7]
-
Mass Spectrum: The mass spectrum for the main peak(s) should be consistent with the structure. The molecular ion ([M]⁺) at m/z = 170.3 should be visible. Key fragmentation patterns would include the loss of an ethyl group (m/z 141) and cleavage of the cyclohexane ring. This spectrum can be compared against a reference or a spectral library like NIST for confirmation.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is a powerful technique for separating, identifying, and quantifying compounds. It is particularly useful for non-volatile or thermally unstable compounds. For this compound, a reverse-phase HPLC (RP-HPLC) method is suitable for purity determination and quantification against a reference standard.
Experimental Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas before use.
-
-
Sample and Standard Preparation:
-
Standard: Accurately weigh ~10 mg of a certified reference standard of this compound into a 10 mL volumetric flask. Dissolve and dilute to the mark with Mobile Phase A (1 mg/mL). Prepare serial dilutions to create a calibration curve (e.g., 100, 50, 25, 10, 1 µg/mL).
-
Sample: Prepare the unknown sample in the same manner at a concentration of ~50 µg/mL.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Causality and Justification |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable system with a UV detector is sufficient. An MS detector can provide additional confirmation. |
| Column | C18, 4.6 x 150 mm, 5 µm | A standard C18 column provides good retention and separation for moderately polar compounds. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak shape. |
| Injection Volume | 10 µL | Standard volume for analytical scale HPLC. |
| Flow Rate | 1.0 mL/min | Typical flow rate for a 4.6 mm ID column. |
| Detection | UV at 210 nm | Amine compounds have low UV absorbance; detection at low wavelengths is necessary. |
| Gradient | 5% B to 95% B over 15 min, hold 5 min, return to 5% B over 1 min, equilibrate 4 min | A gradient elution ensures that both the main analyte and any potential impurities with different polarities are eluted and resolved. |
Workflow Diagram: HPLC Analysis
Expected Results and Interpretation
-
Chromatogram: The method should resolve the cis- and trans- isomers into two distinct peaks. The retention time of the sample peaks should match that of the reference standard.
-
Quantification: By plotting the peak area of the standards versus their concentration, a linear calibration curve can be generated. The concentration and purity of the unknown sample can then be accurately determined from this curve. All other peaks in the chromatogram are considered impurities and their area percentage can be calculated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful technique for unambiguous structure elucidation. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).[8] For this compound, NMR can confirm the connectivity of the atoms, verify the presence of both the diethylamino and the primary amine groups, and be used to determine the ratio of cis- to trans- isomers.
Experimental Protocol
-
Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) or deuterium oxide (D₂O) if analyzing the dihydrochloride salt.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Causality and Justification |
| Spectrometer | Bruker AVANCE 400 MHz or higher | Higher field strength provides better signal dispersion and resolution, which is crucial for resolving complex multiplets of the cyclohexane ring and separating isomer signals. |
| Nuclei | ¹H (Proton), ¹³C (Carbon) | These are the fundamental experiments for organic structure elucidation. |
| Solvent | CDCl₃ | A common, non-protic solvent that dissolves many organic compounds. |
| Temperature | 298 K (25 °C) | Standard operating temperature. |
| ¹H Experiment | 16-32 scans, 1-second relaxation delay | Sufficient scans for good signal-to-noise on a concentrated sample. |
| ¹³C Experiment | 1024-2048 scans, 2-second relaxation delay | ¹³C has a low natural abundance, requiring more scans to achieve a good signal. |
Expected Spectral Features
-
¹H NMR:
-
Ethyl Group: A quartet around 2.5-2.8 ppm (–CH₂–) and a triplet around 1.0-1.2 ppm (–CH₃).
-
Cyclohexane Ring: A series of complex, overlapping multiplets between 1.2-2.0 ppm. The protons on the carbons attached to the nitrogen atoms (–CH–N) will be further downfield, likely around 2.5-3.0 ppm.
-
Amine Protons (NH₂): A broad singlet that can appear over a wide range and may exchange with trace water in the solvent.
-
Isomer Distinction: The chemical shifts and coupling constants of the cyclohexane protons, particularly the axial and equatorial protons at the C1 and C4 positions, will be different for the cis- and trans- isomers. Integration of unique, well-resolved signals for each isomer can be used to determine their relative ratio.
-
-
¹³C NMR:
-
Ethyl Group: Two distinct signals, one for the –CH₂– carbon (around 45-50 ppm) and one for the –CH₃ carbon (around 12-15 ppm).
-
Cyclohexane Ring: Multiple signals for the cyclohexane carbons. The carbons bonded to nitrogen (C1 and C4) will be the most downfield (typically 50-60 ppm). The chemical shifts of the ring carbons will differ slightly between the cis- and trans- isomers.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching, bending). The resulting spectrum provides information about the functional groups present in the molecule. It is a rapid and simple technique for confirming the presence of key functional groups like N-H, C-N, and C-H bonds.[9][10]
Experimental Protocol
-
Sample Preparation (ATR):
-
Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.
-
Collect a background spectrum.
-
Place one to two drops of the liquid sample (or a small amount of solid) directly onto the ATR crystal.
-
Acquire the sample spectrum.
-
-
Instrumentation and Conditions:
| Parameter | Recommended Setting | Causality and Justification |
| Spectrometer | PerkinElmer Spectrum Two or equivalent | Standard FT-IR benchtop instrument. |
| Accessory | ATR (Attenuated Total Reflectance) | Requires minimal sample preparation and is suitable for both liquids and solids. |
| Scan Range | 4000 - 400 cm⁻¹ | Covers the entire mid-infrared region where most fundamental vibrations occur. |
| Resolution | 4 cm⁻¹ | Sufficient resolution to distinguish key functional group peaks. |
| Scans | 16 | Provides a good signal-to-noise ratio in a short time. |
Expected Spectral Features
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H Stretch | Primary Amine (NH₂) - often two weak bands |
| 2850 - 2960 | C-H Stretch | Alkyl (Cyclohexane and Ethyl) |
| 1590 - 1650 | N-H Bend (Scissoring) | Primary Amine (NH₂) |
| 1450 - 1470 | C-H Bend | Alkyl (CH₂) |
| 1000 - 1250 | C-N Stretch | Amine |
References
- 1. Buy this compound dihydrochloride | 1187927-93-0 [smolecule.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound dihydrochloride | C10H24Cl2N2 | CID 53408661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound CAS#: 42389-54-8 [amp.chemicalbook.com]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. calpaclab.com [calpaclab.com]
- 8. bionmr.unl.edu [bionmr.unl.edu]
- 9. 1,4-Diaminocyclohexane | C6H14N2 | CID 18374 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Note: Spectroscopic Characterization of N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride by NMR and IR
Introduction
N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride is a diamine salt with the molecular formula C₁₀H₂₄Cl₂N₂ and a molecular weight of 243.21 g/mol .[1][2] This compound serves as a valuable building block in various research and development settings, notably in polymer chemistry for the synthesis of polyamides.[1] Furthermore, preliminary studies have indicated its potential antimicrobial properties, making it a compound of interest for pharmaceutical and materials science research.[1]
Accurate structural confirmation and purity assessment are critical for its application. This guide provides a comprehensive technical overview and detailed protocols for the characterization of this compound dihydrochloride using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The methodologies and data interpretation principles outlined herein are designed for researchers, scientists, and drug development professionals requiring robust analytical characterization of amine salts.
Molecular Structure and Spectroscopic Rationale
The dihydrochloride salt form of this compound features protonation at both the primary and tertiary nitrogen atoms. This creates two distinct ammonium centers: a primary ammonium (-NH₃⁺) and a tertiary ammonium (-HN⁺(C₂H₅)₂). This ionic nature dictates the choice of analytical methods and is the primary determinant of the resulting spectral features.
The key to a successful spectroscopic analysis is understanding which molecular features will be interrogated.
-
For IR Spectroscopy: We are probing the vibrational frequencies of bonds. The protonation of the amines introduces strong, broad N-H stretching and bending vibrations that are highly characteristic of ammonium salts.[3][4] These are often the most prominent features in the spectrum.
-
For NMR Spectroscopy: We are analyzing the chemical environment of ¹H and ¹³C nuclei. The electron-withdrawing effect of the positively charged nitrogen atoms will significantly deshield adjacent protons and carbons, shifting their resonance signals downfield. The choice of a deuterated solvent is critical, as the acidic ammonium protons are exchangeable.
Below is a diagram of the molecular structure with key carbon atoms labeled for subsequent spectral assignment.
References
Application Notes and Protocols for N,N-Diethyl-cyclohexane-1,4-diamine in Pharmaceutical Development
Foreword
The landscape of pharmaceutical development is one of constant innovation, where the molecular architecture of therapeutic agents and their delivery systems dictates efficacy and safety. Within the vast toolkit of the medicinal chemist, certain structural motifs emerge as particularly enabling. The conformationally restricted diamine scaffold, exemplified by N,N-Diethyl-cyclohexane-1,4-diamine, represents a versatile building block with significant, yet not fully exploited, potential. This guide provides an in-depth technical overview, application notes, and detailed protocols for the utilization of this compound in key areas of pharmaceutical research and development. It is intended for researchers, scientists, and drug development professionals seeking to leverage this compound's unique properties in their synthetic and formulation strategies. Our focus is on providing not just procedural steps, but the underlying scientific rationale, empowering the user to adapt and innovate.
Physicochemical Properties and Synthesis
This compound is a cyclic diamine with the diethylamino group imparting distinct solubility and reactivity characteristics.[1] The cyclohexane ring provides a rigid scaffold, which can be advantageous in drug design for controlling the spatial orientation of pharmacophoric elements.[2]
| Property | Value | Source |
| Molecular Formula | C10H22N2 | [3][4] |
| Molecular Weight | 170.30 g/mol | [5] |
| Appearance | Reddish liquid | [1] |
| Boiling Point | 111 °C | [6] |
| CAS Number | 42389-54-8 | [1][3] |
Synthetic Protocol: Reductive Amination of Cyclohexane-1,4-dione
A common and efficient method for the synthesis of N,N-disubstituted diamines is the reductive amination of a corresponding dione. This protocol outlines the synthesis of this compound from cyclohexane-1,4-dione and diethylamine.
Workflow Diagram:
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N,N-Diethyl-cyclohexane-1,4-diamine
Welcome to the technical support guide for the synthesis of N,N-Diethyl-cyclohexane-1,4-diamine. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you diagnose issues, optimize reaction conditions, and ultimately improve the yield and purity of your target compound.
This compound is a key building block in various fields, including polymer production and pharmaceutical development, where it serves as a versatile intermediate.[1] Achieving high yields in its synthesis is critical for efficient research and development. This guide provides field-proven insights based on established chemical principles to address the common challenges encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
There are two primary and scientifically sound methods for synthesizing this target molecule:
-
Reductive Amination of 1,4-Cyclohexanedione: This is the most common and direct approach. It involves reacting 1,4-cyclohexanedione with two equivalents of diethylamine, followed by reduction of the resulting di-enamine or di-iminium intermediate. This one-pot reaction is often favored for its efficiency. Reductive amination is a cornerstone of C-N bond formation in the pharmaceutical industry due to its operational simplicity and broad applicability.[2]
-
Catalytic Hydrogenation of N,N-Diethyl-1,4-phenylenediamine: This method involves the reduction of the aromatic ring of N,N-Diethyl-1,4-phenylenediamine to the corresponding cyclohexane ring. This is typically achieved using heterogeneous catalysts like rhodium or ruthenium under hydrogen pressure.[3] While effective, it often requires specialized high-pressure equipment.
This guide will focus primarily on the more accessible reductive amination pathway.
Q2: My reductive amination yield is consistently low. What are the most likely causes?
Low yield is a frequent issue that can typically be traced back to one or more of the following factors. A systematic approach to troubleshooting is essential.
-
Inefficient Iminium Ion Formation: The crucial first step is the formation of an iminium ion intermediate from the ketone and the amine. This is a pH-dependent equilibrium. If the reaction medium is too basic, the amine is not sufficiently protonated to facilitate the dehydration of the hemiaminal intermediate. If it's too acidic, the free amine concentration is too low to react with the ketone.
-
Suboptimal Reducing Agent: The choice of reducing agent is critical. Some hydrides are too reactive and will reduce the starting ketone faster than the iminium ion can form. Others may be too slow or require specific conditions that are not being met.
-
Side Reactions: The primary competing reaction is the reduction of the starting 1,4-cyclohexanedione to 1,4-cyclohexanediol. Another possibility is the formation of mono-alkylated (N-ethyl-cyclohexane-1,4-diamine) or other partially reacted intermediates.
-
Poor Reaction Conditions: Factors such as temperature, solvent, and concentration play a significant role. For example, excessively high temperatures can lead to byproduct formation and degradation.
-
Product Isolation Losses: The diamine product is basic and has some water solubility. Improper workup, such as using an incorrect pH during extraction or inefficient phase separation, can lead to significant loss of product.
The following diagram illustrates a logical workflow for diagnosing the root cause of low yield.
Caption: Troubleshooting workflow for low yield.
Q3: How do I select the optimal reducing agent?
The reducing agent must be chemoselective, meaning it should preferentially reduce the iminium ion over the starting ketone.
| Reducing Agent | Pros | Cons | Optimal Use Case |
| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Highly chemoselective for imines/iminium ions. Mild and tolerant of many functional groups. Reaction can be performed in a single pot. | More expensive than other borohydrides. Stoichiometric use generates waste. | Highly Recommended. This is often the reagent of choice for reductive aminations due to its high selectivity, which minimizes the formation of the alcohol byproduct.[4] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild and selective for iminium ions at acidic pH (~5-6). | Highly toxic (releases HCN gas at low pH). Requires careful pH control. | Effective, but the toxicity is a significant drawback. Use only with extreme caution and appropriate ventilation. |
| Catalytic Hydrogenation (H₂, Pd/C, PtO₂, Raney® Ni) | "Green" reagent (H₂ gas). High atom economy. Can be cost-effective on a large scale.[5][6] | Requires specialized pressure equipment. Catalyst can be pyrophoric. May reduce other functional groups. | Excellent for large-scale synthesis where the investment in equipment is justified. Raney® Ni is particularly effective for aminations.[6] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Generally not selective; will rapidly reduce the starting ketone. Can be used if the imine is pre-formed and isolated, but this adds steps. | Not recommended for a one-pot reaction with 1,4-cyclohexanedione due to its high reactivity towards the ketone. |
For laboratory-scale synthesis, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the superior choice for maximizing yield and minimizing side products.
Q4: What are the critical reaction parameters to control?
-
pH Control: For iminium ion formation, the reaction often benefits from a mild acid catalyst, such as acetic acid, to facilitate the dehydration of the hemiaminal intermediate. The optimal pH is typically between 5 and 7.
-
Stoichiometry: Use a slight excess of diethylamine (e.g., 2.2-2.5 equivalents) to drive the equilibrium towards iminium formation. The reducing agent should also be in excess (e.g., 1.5-2.0 equivalents per ketone group).
-
Solvent: A non-protic solvent that can dissolve all reactants is ideal. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices. Tetrahydrofuran (THF) is also commonly used.
-
Temperature: The reaction is typically run at room temperature. Initial mixing can be done at 0 °C to control any initial exotherm, especially on a larger scale.
Q5: How can I best purify the final product?
This compound is a basic compound, which is a key property to exploit during purification.
-
Quench: Carefully quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate to neutralize the acid and decompose any remaining reducing agent.
-
Acid-Base Extraction: This is the most effective method for separating the basic diamine product from neutral byproducts (like 1,4-cyclohexanediol) or unreacted ketone.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers and extract with dilute aqueous acid (e.g., 1M HCl). The basic diamine will move into the aqueous layer as the dihydrochloride salt.[7][8]
-
Wash the acidic aqueous layer with an organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic (pH > 12) with a strong base (e.g., 10M NaOH) to regenerate the free diamine.
-
Extract the free diamine back into an organic solvent.
-
-
Drying and Concentration: Dry the final organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Distillation: For high purity, the final product can be distilled under vacuum. The boiling point is approximately 111 °C at 11 mmHg.[9]
Caption: Purification workflow via acid-base extraction.
Optimized Experimental Protocol
This protocol utilizes sodium triacetoxyborohydride for a high-yield, one-pot synthesis.
Materials:
-
1,4-Cyclohexanedione
-
Diethylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic Acid (glacial)
-
Saturated aqueous NaHCO₃
-
1M Hydrochloric Acid
-
10M Sodium Hydroxide
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under a nitrogen atmosphere, add 1,4-cyclohexanedione (1.0 eq) and 1,2-dichloroethane (DCE) to make an approximately 0.5 M solution.
-
Add diethylamine (2.5 eq) followed by glacial acetic acid (2.5 eq). Stir the mixture at room temperature for 30 minutes to facilitate iminium ion formation.
-
Cool the mixture to 0 °C in an ice bath.
-
In portions, carefully add sodium triacetoxyborohydride (3.0 eq) over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Remove the ice bath and allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer twice with DCM.
-
Combine the organic layers and extract three times with 1M HCl. The product will move to the aqueous layer.
-
Combine the acidic aqueous extracts. Cool in an ice bath and slowly add 10M NaOH until the pH is >12.
-
Extract the basic aqueous layer three times with fresh DCM.
-
Combine the final organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify further by vacuum distillation if required.
Reaction Mechanism Overview
The synthesis proceeds via a well-established reductive amination mechanism.
Caption: Reductive amination reaction pathway.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. High yield production of 1,4-cyclohexanediol and 1,4-cyclohexanediamine from high molecular-weight lignin oil - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine | MDPI [mdpi.com]
- 7. Buy this compound dihydrochloride | 1187927-93-0 [smolecule.com]
- 8. This compound dihydrochloride | C10H24Cl2N2 | CID 53408661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound CAS#: 42389-54-8 [amp.chemicalbook.com]
Technical Support Center: Purification of N,N-Diethyl-cyclohexane-1,4-diamine
Welcome to the technical support center for N,N-Diethyl-cyclohexane-1,4-diamine (CAS 42389-54-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed purification protocols. Our goal is to help you achieve the highest possible purity for your critical applications, from polymer synthesis to pharmaceutical development.[1]
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercial grades of this compound, often available at ≥95% purity, can contain several types of impurities stemming from its synthesis and storage.[1] These include:
-
Starting Materials: Unreacted cyclohexane-1,4-diamine.
-
Reaction Byproducts: Mono-ethylated intermediate (N-Ethyl-cyclohexane-1,4-diamine).
-
Water: Amines are often hygroscopic and can absorb atmospheric moisture.[2]
-
Carbon Dioxide: Reaction with atmospheric CO2 can form carbamate salts.[3]
-
Degradation Products: Oxidation or side reactions can lead to colored impurities, often responsible for the typical reddish appearance of the liquid.[1]
Q2: How should I properly store this compound to maintain its purity?
A2: To minimize degradation and contamination, store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. Refrigeration at 2-8°C is recommended to reduce the rate of potential degradation reactions.[4] Storing it in a desiccator can help prevent moisture absorption.
Q3: My application is highly sensitive to cis/trans isomer ratios. How can I separate the isomers?
A3: The separation of cis and trans isomers of 1,4-diaminocyclohexane derivatives can be challenging. While fractional distillation may provide some enrichment, complete separation often requires more sophisticated techniques. Fractional crystallization of derivatives, such as carbamates or salts (e.g., citrates), has proven effective for separating isomers of the parent cyclohexane-1,4-diamine.[5][6] This approach could be adapted for the N,N-diethyl derivative by forming a suitable salt with a chiral or bulky acid and performing careful, repeated crystallizations.
Q4: Can I use silica gel for the chromatographic purification of this diamine?
A4: While possible, it is often challenging. The basic amino groups on the molecule can interact strongly with the acidic silanol groups on the surface of silica gel. This interaction frequently leads to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the product on the column.[7] If silica gel must be used, the mobile phase should be modified with a small amount of a competitive base, such as 0.5-2% triethylamine or ammonium hydroxide, to improve elution.[7] Neutral or basic alumina is often a better choice for the stationary phase.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Problem 1: The purified diamine is yellow or reddish, not colorless.
-
Possible Cause 1: Oxidation. Amines, particularly in the presence of air and light, are susceptible to oxidation, which forms highly colored impurities.
-
Troubleshooting Steps:
-
Use an Antioxidant during Workup: If purifying from a reaction mixture, consider adding a small amount of a reducing agent like sodium hydrosulfite or stannous chloride during the aqueous workup.[8]
-
Degas Solvents: Ensure all solvents used for chromatography or recrystallization are thoroughly degassed to remove dissolved oxygen.
-
Charcoal Treatment: Dissolve the impure diamine in a suitable solvent (e.g., ethanol or toluene). Add a small amount (1-2% w/w) of activated carbon and stir for 30-60 minutes at room temperature. Filter the mixture through a pad of Celite to remove the carbon and then remove the solvent in vacuo. This is effective for removing highly conjugated, colored impurities.
-
Purify Under Inert Atmosphere: Conduct all purification steps, especially distillation, under a nitrogen or argon atmosphere to prevent air exposure.
-
Problem 2: Column chromatography on silica gel results in poor recovery and significant peak tailing.
-
Possible Cause: Strong Amine-Silica Interaction. The basic nitrogen atoms are interacting with acidic silanol groups on the silica surface, as detailed in FAQ 4.[7]
-
Troubleshooting Steps:
-
Switch to Alumina: The most effective solution is to switch to a different stationary phase. Neutral or slightly basic (Brockmann I-III) alumina is an excellent alternative that minimizes acidic interactions.
-
Modify the Mobile Phase: If you must use silica, add a basic modifier to your eluent. Start with a mixture like Dichloromethane/Methanol (98:2) and add 1% triethylamine. The triethylamine will compete for the acidic sites on the silica, allowing your product to elute more symmetrically.[7]
-
Use Cation Exchange (SCX) Chromatography: For difficult separations, solid-phase extraction using a strong cation exchange (SCX) cartridge can be very effective. The basic diamine will bind to the acidic resin, while neutral impurities can be washed away. The product is then eluted by washing the cartridge with a basic solution (e.g., 2M ammonia in methanol).
-
Problem 3: The diamine "oils out" instead of forming crystals during recrystallization.
-
Possible Cause 1: High Solubility or Supersaturation. The concentration of the diamine in the solvent is too high, or the cooling process is too rapid, causing the compound to separate as a liquid phase (oil) instead of forming a crystal lattice.[7]
-
Possible Cause 2: Impurities. The presence of impurities can disrupt the crystal lattice formation, favoring an amorphous or liquid state.
-
Troubleshooting Steps:
-
Optimize Solvent System: The ideal recrystallization solvent is one in which the compound is highly soluble when hot and sparingly soluble when cold.[9] For a greasy molecule like this diamine, hydrocarbon solvents like hexane or cyclohexane may be suitable.[10] You may need to screen various solvents or use a solvent/anti-solvent system (e.g., dissolving in a minimal amount of hot toluene and slowly adding hexane until turbidity appears, then allowing to cool).
-
Slow Cooling: Allow the hot, saturated solution to cool to room temperature very slowly, ideally by placing the flask in an insulated container (like a beaker of hot water or a Dewar flask). Once at room temperature, transfer to a refrigerator, and finally to a freezer. Rapid cooling promotes oiling out.[7]
-
Use a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the cooled, saturated solution to initiate crystallization.
-
Purify via Salt Formation: A highly effective strategy is to convert the oily freebase into a solid salt. The dihydrochloride salt is often a well-behaved crystalline solid.[11][12] See Protocol 2 for a detailed procedure.
-
Diagram: General Troubleshooting Workflow
Caption: A logical flowchart for troubleshooting common purification problems.
Detailed Purification Protocols
Protocol 1: Fractional Vacuum Distillation
This is the most direct method for removing non-volatile impurities and separating components with different boiling points. Given the reported atmospheric boiling point of 111°C, vacuum distillation is recommended to prevent thermal degradation.[4]
Step-by-Step Methodology:
-
System Setup: Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all glassware is oven-dried and assembled while hot under a stream of nitrogen or argon to prevent atmospheric moisture contamination.[2]
-
Drying Agent: Place the crude this compound in the distillation flask with a suitable drying agent (e.g., crushed calcium hydride or sodium metal) and stir for several hours or overnight to remove water.
-
Distillation:
-
Connect the apparatus to a vacuum pump with a cold trap.
-
Slowly reduce the pressure. The boiling point will decrease significantly under vacuum.
-
Gently heat the distillation flask using an oil bath.
-
Discard the initial low-boiling fraction (forerun), which may contain volatile impurities.
-
Collect the main fraction at a constant temperature and pressure.
-
Stop the distillation before the flask goes to dryness to avoid concentrating potentially explosive peroxide impurities (if present).
-
-
Storage: Collect the purified, colorless liquid directly into a clean, dry, tared flask that has been flushed with inert gas. Seal and store as recommended in FAQ 2.
Protocol 2: Purification via Recrystallization of the Dihydrochloride Salt
Converting the liquid freebase to a solid salt is an excellent method for purification, as ionic lattices often exclude impurities more effectively than molecular crystals.[8]
Step-by-Step Methodology:
-
Salt Formation:
-
Dissolve the crude diamine in a minimal amount of a suitable solvent like isopropanol or ethanol.
-
Cool the solution in an ice bath.
-
Slowly add a slight excess (e.g., 2.1 equivalents) of concentrated hydrochloric acid or, for better control, a solution of HCl in isopropanol. The dihydrochloride salt should precipitate.
-
-
Isolation of Crude Salt:
-
Stir the resulting slurry in the ice bath for 30 minutes.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold isopropanol, followed by cold diethyl ether, to remove excess acid and other soluble impurities.
-
-
Recrystallization:
-
Transfer the crude salt to a clean flask.
-
Add a minimal amount of a hot solvent system (e.g., ethanol/water or methanol) to just dissolve the solid.
-
If the solution is colored, you can perform a hot filtration through activated carbon at this stage.
-
Allow the solution to cool slowly to room temperature, then place it in a refrigerator to maximize crystal formation.
-
-
Final Isolation:
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent and dry them under high vacuum. The resulting this compound dihydrochloride should be a pure, white crystalline solid.[11]
-
Table 1: Summary of Purification Strategies
| Impurity Type | Recommended Method | Rationale |
| Non-volatile solids, polymers | Fractional Vacuum Distillation | Impurities remain in the distillation pot while the desired product distills. |
| Water | Distillation from a drying agent (CaH₂) | CaH₂ reacts irreversibly with water to form non-volatile Ca(OH)₂ and H₂ gas.[2] |
| Starting material (Cyclohexane-1,4-diamine) | Fractional Vacuum Distillation or Alumina Chromatography | Boiling points are likely different. The polarity difference allows for chromatographic separation. |
| Mono-ethylated byproduct | Fractional Vacuum Distillation or Alumina Chromatography | Similar to starting material, differences in boiling point and polarity should allow for separation. |
| Colored/Oxidized Impurities | Activated Carbon Treatment followed by Distillation or Recrystallization | Activated carbon has a high surface area that adsorbs large, conjugated colored molecules.[8] |
| Isomeric (cis/trans) Impurities | Fractional Crystallization of a Salt/Derivative | The different spatial arrangements of isomers can lead to significantly different packing in a crystal lattice, allowing for separation.[5][6] |
Diagram: Purification Method Selection
Caption: Decision tree for selecting an appropriate purification technique.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperazine - Wikipedia [en.wikipedia.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. iscientific.org [iscientific.org]
- 10. US3510522A - Purification of hexamethylenediamine by recrystallization from cyclohexane - Google Patents [patents.google.com]
- 11. Buy this compound dihydrochloride | 1187927-93-0 [smolecule.com]
- 12. This compound dihydrochloride | C10H24Cl2N2 | CID 53408661 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions with N,N-Diethyl-cyclohexane-1,4-diamine
Welcome to the technical support resource for N,N-Diethyl-cyclohexane-1,4-diamine. This guide is designed for researchers, chemists, and drug development professionals to provide field-proven insights, troubleshooting advice, and detailed protocols for leveraging this versatile ligand in your synthetic applications. Our goal is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, empowering you to optimize your reactions effectively.
Compound Profile and Safety First
This compound is an aliphatic diamine featuring a cyclohexane scaffold. Its primary utility in advanced organic synthesis is as a chelating ligand for transition metals, most notably palladium and copper, in cross-coupling reactions.[1] The two ethyl groups enhance its solubility and modify the steric and electronic properties of the catalytic center, influencing reaction efficiency and selectivity.[2]
Key Properties
| Property | Value | Source(s) |
| CAS Number | 42389-54-8 | [2][3] |
| Molecular Formula | C₁₀H₂₂N₂ | [2][3] |
| Molecular Weight | 170.3 g/mol | [2][3] |
| Appearance | Colorless to reddish liquid | [2][4] |
| Boiling Point | 111 °C (lit.) | [4][5] |
| Storage Conditions | 0-8 °C, under inert atmosphere, protected from light | [2][4] |
Mandatory Safety and Handling
Handling this compound and its parent compounds requires strict adherence to safety protocols. Cyclohexanediamine derivatives are classified as corrosive and can cause severe skin burns and eye damage.[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.[7][8]
-
Ventilation: Handle the compound exclusively within a certified chemical fume hood to avoid inhalation of vapors.[7]
-
Incompatible Materials: Store away from strong oxidizing agents and acids.[6]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste according to local regulations. Do not allow the chemical to enter drains.[8]
Core Application: A Ligand in Cross-Coupling Reactions
The primary function of this compound is to act as a bidentate ligand in metal-catalyzed reactions, particularly C-N bond formation (e.g., Buchwald-Hartwig amination) and C-O bond formation (e.g., Ullmann condensation).[9][10]
The ligand coordinates to the metal center (e.g., Palladium), creating a stable, catalytically active complex. This chelation is critical for several reasons:
-
Stabilizes the Active Catalyst: It prevents the precipitation of palladium black and stabilizes the active Pd(0) state.[9]
-
Promotes Reductive Elimination: The ligand's steric and electronic properties facilitate the final, product-forming step of the catalytic cycle.[11]
-
Controls Reactivity: It prevents undesirable side reactions, such as the formation of catalyst species with multiple amide ligations, which can deactivate the catalyst.[12][13]
Generalized Catalytic Cycle for Buchwald-Hartwig Amination
The following diagram illustrates the fundamental role of a diamine ligand in the palladium-catalyzed amination of an aryl halide.
References
- 1. Cyclohexane-1,4-diamine|For Research [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 42389-54-8 [amp.chemicalbook.com]
- 5. This compound | 42389-54-8 [amp.chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 9. researchgate.net [researchgate.net]
- 10. Impact of Cross-Coupling Reactions in Drug Discovery and Development [mdpi.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Collection - The Role of Chelating Diamine Ligands in the Goldberg Reaction:â A Kinetic Study on the Copper-Catalyzed Amidation of Aryl Iodides - Journal of the American Chemical Society - Figshare [figshare.com]
- 13. The role of chelating diamine ligands in the goldberg reaction: a kinetic study on the copper-catalyzed amidation of aryl iodides. (2005) | Eric R. Strieter | 254 Citations [scispace.com]
Technical Support Center: N,N-Diethyl-cyclohexane-1,4-diamine
Introduction
This guide provides in-depth technical support for the handling, storage, and troubleshooting of N,N-Diethyl-cyclohexane-1,4-diamine. As a key intermediate and building block in various chemical syntheses, maintaining its purity and stability is paramount for reproducible and successful experimental outcomes. This document is designed for researchers, chemists, and drug development professionals, offering practical solutions based on established chemical principles and field experience. Please note that while specific, long-term stability studies on this exact molecule are not extensively published, the recommendations provided are grounded in the well-understood chemistry of aliphatic and cyclic secondary amines.
Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section addresses specific problems you may encounter during the use of this compound. The diagnostic workflow below provides a logical path to identifying the root cause of a problem.
Visual Diagnostic Workflow
Caption: A decision tree for troubleshooting issues related to this compound stability.
Problem 1: The amine has developed a yellow or brown color.
-
Question: My previously colorless this compound has turned yellow after some time in the lab. What happened, and can I still use it?
-
Answer:
-
Causality: This is a classic sign of oxidation. Aliphatic amines are susceptible to reaction with atmospheric oxygen. This process can be accelerated by exposure to light and trace metal impurities. The initial oxidation products can undergo further reactions to form complex, colored polymeric materials. The presence of two amine groups in the molecule makes it particularly sensitive.
-
Recommended Action:
-
Do Not Use Without Verification: The color indicates the presence of impurities, which can act as catalysts for further degradation or interfere with your reaction, leading to lower yields and unexpected side products.
-
Purity Assessment: The purity of the material should be assessed. The most straightforward methods are Gas Chromatography-Mass Spectrometry (GC-MS) to identify impurities or Quantitative NMR (qNMR) to determine the concentration of the active amine. A simple acid-base titration can also provide a quick measure of the total amine content, although it won't identify specific impurities.
-
Purification vs. Disposal: If the purity is found to be compromised, purification by vacuum distillation may be possible. However, for most research applications, the most time- and cost-effective solution is to discard the discolored material according to your institution's safety guidelines and use a fresh, unopened bottle.
-
-
Problem 2: My reaction yield is unexpectedly low or has failed.
-
Question: I am using this compound as a base or nucleophile, and my reaction is not proceeding as expected. Could the amine be the problem?
-
Answer:
-
Causality: Yes, a degraded amine is a common cause of reaction failure. There are two primary chemical reasons for this:
-
Loss of Molarity: The most significant issue is degradation through reaction with atmospheric carbon dioxide. Amines readily react with CO2 to form carbamates or bicarbonate salts. This reaction consumes the active amine, effectively lowering its molar concentration and altering the stoichiometry of your reaction.
-
Formation of Inhibitors: Oxidation products, as mentioned above, can sometimes interfere with catalytic cycles or quench reactive intermediates in your primary reaction.
-
-
Recommended Action:
-
Check for Carbonate Formation: If the amine appears hazy or contains a white precipitate, this is likely due to carbonate/carbamate formation.
-
Use a Fresh Sample: The most reliable first step in troubleshooting is to repeat the experiment using a fresh, unopened bottle of the amine. If the reaction then proceeds as expected, your original bottle has degraded.
-
Proper Dispensing Technique: To prevent future issues, always dispense the amine under an inert atmosphere (e.g., in a glovebox or using a Schlenk line with nitrogen or argon). Use a dry syringe and needle to pierce the septum, and ensure you flush the headspace of the bottle with inert gas before re-sealing.
-
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the optimal storage conditions for this compound?
-
A1: The ideal storage conditions are designed to minimize exposure to air, moisture, and light.
-
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Slows down the rate of potential degradation reactions. |
| Atmosphere | Inert Gas (Nitrogen or Argon) | Prevents oxidation and reaction with atmospheric CO2. |
| Container | Amber Glass Bottle with Septum Cap | Protects from light and allows for anhydrous, inert dispensing. |
| Moisture | Store in a dry environment or desiccator. | The compound may be hygroscopic; moisture can introduce impurities. |
-
Q2: Is the compound sensitive to air and light?
-
A2: Yes. Like most secondary amines, it is susceptible to oxidation by air, a process often catalyzed by light, leading to discoloration and impurity formation. It will also readily react with carbon dioxide from the air.
-
Degradation
-
Q3: What are the primary signs that my this compound has degraded?
-
A3: The primary indicators are:
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Visual: Development of a yellow or brown color.
-
Physical: Formation of a white precipitate or haze (carbamates/carbonates).
-
Analytical: Appearance of new peaks in GC or NMR spectra and a decrease in the main peak's area percent.
-
-
Chemical Behavior Illustration
Caption: Key chemical reactions leading to the degradation of secondary amines.
Technical Support Center: A Researcher's Guide to N,N-Diethyl-cyclohexane-1,4-diamine
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for N,N-Diethyl-cyclohexane-1,4-diamine. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile diamine in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-proven insights to help you anticipate challenges, troubleshoot common experimental errors, and ensure the integrity of your results. This document is structured as a dynamic question-and-answer resource to directly address the practical issues you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling, storage, and fundamental properties of this compound.
Q1: What are the basic physical and chemical properties of this compound?
A1: Understanding the fundamental properties of your reagent is the first step to a successful experiment. Key data for this compound is summarized below. Note that it exists as a mixture of cis and trans isomers, which can influence physical properties like boiling point and density.
| Property | Value | Source(s) |
| CAS Number | 42389-54-8 | [1][2] |
| Molecular Formula | C₁₀H₂₂N₂ | [1][2] |
| Molecular Weight | 170.30 g/mol | |
| Appearance | Colorless to reddish liquid or solid | [1] |
| Boiling Point | ~111 °C | [3][4] |
| Purity | Typically ≥95% (GC/HPLC) | [1][5] |
| Common Synonyms | 1-Amino-4-(diethylamino)cyclohexane; N¹,N¹-Diethylcyclohexane-1,4-diamine | [3] |
Q2: How should I properly store and handle this compound?
A2: Proper storage is critical to maintain the compound's purity and ensure safety. Being a diamine, it is susceptible to oxidation and is hygroscopic.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent air oxidation, which often manifests as a darkening in color from colorless to yellow or brown.[6][7]
-
Temperature: Store in a cool, dry, and well-ventilated place, typically between 2-8°C, and protect from light.[1][4]
-
Container: Keep the container tightly sealed to prevent absorption of moisture and carbon dioxide from the air.[8][9] CO₂ can react with the amine groups to form carbamates.[9]
Q3: What are the primary safety hazards associated with this diamine?
A3: this compound and related aliphatic amines are corrosive and can cause severe harm upon contact.[8]
-
Skin and Eye Contact: The compound is classified as causing severe skin burns and eye damage.[8] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[3][7]
-
Inhalation: Avoid breathing vapors or mists. All handling of the neat compound should be performed in a certified chemical fume hood.[7]
-
Ingestion: The compound is harmful if swallowed.
-
First Aid: In case of contact, immediately flush eyes or skin with plenty of water for at least 15 minutes and seek immediate medical attention.[8] Always have a current Safety Data Sheet (SDS) available for reference.
Q4: Does the cis/trans isomerism of the cyclohexane ring affect its properties and reactions?
A4: Yes, absolutely. The spatial orientation of the two amine groups (axial vs. equatorial) in the cis and trans isomers affects their steric accessibility and basicity. This can lead to differences in reaction kinetics, the stereochemical outcome of reactions, and the physical properties of the final products, such as the mechanical strength of polymers derived from it.[10] For instance, in polymer synthesis, the rigid and linear nature of the trans isomer can lead to more ordered polymer chains compared to the kinked structure of the cis isomer. When purchasing, be aware of whether you are working with a pure isomer or a cis/trans mixture.[5][11]
Section 2: Troubleshooting Guide for Synthesis & Reactions
The most common synthetic route to N,N-disubstituted amines like this is reductive amination. This section focuses on troubleshooting this critical reaction, as its pitfalls are representative of many challenges in amine synthesis.
Issue: Low Product Yield
Q5: My reductive amination yield is disappointingly low. What are the common causes and how can I fix them?
A5: Low yield in a reductive amination is a classic problem that can almost always be traced back to the delicate balance between imine/enamine formation and the reduction step. The key is to ensure the iminium ion intermediate forms efficiently before it is reduced.
Here is a breakdown of potential causes and their solutions:
| Potential Cause | Scientific Explanation | Suggested Solution |
| Premature Carbonyl Reduction | The reducing agent (e.g., NaBH₄) is too reactive and reduces your starting aldehyde/ketone faster than the imine intermediate can form.[12][13] This is a very common error. | Switch to a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are less reactive towards ketones/aldehydes, especially at the mildly acidic pH required for imine formation.[12][13] |
| Incomplete Imine Formation | The equilibrium between the carbonyl compound, amine, and the imine intermediate lies towards the starting materials. This is often due to incorrect pH or the presence of water, which is a byproduct of the reaction.[14] | Add a mild acid catalyst (e.g., acetic acid) to achieve a pH of ~4-6, which is optimal for imine formation.[12] Consider adding a dehydrating agent (like molecular sieves) or using a Dean-Stark apparatus to remove water and drive the equilibrium forward. |
| Inactive Reagents | The reducing agent may have degraded due to improper storage (exposure to moisture). Solvents may not be anhydrous. | Use a freshly opened bottle of the reducing agent or titrate to determine its activity. Ensure you are using anhydrous solvents, especially when working with moisture-sensitive reagents like NaBH(OAc)₃.[13][15] |
| Product Loss During Workup | The diamine product, being basic, can become protonated in an acidic aqueous layer, making it highly water-soluble and difficult to extract into an organic solvent. | During the aqueous workup, it is critical to basify the aqueous layer to a pH > 11 using NaOH or K₂CO₃. This deprotonates the ammonium salts, rendering the free diamine much more soluble in organic solvents like dichloromethane or ethyl acetate.[6] |
Issue: Presence of Impurities
Q6: My final product is contaminated with unreacted starting materials. How can I ensure the reaction goes to completion?
A6: The presence of starting materials is typically due to incomplete conversion.
-
Monitor the Reaction: The most crucial step is to actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[15] Spot for the disappearance of the limiting reagent.
-
Stoichiometry: A slight excess (1.1-1.2 equivalents) of the amine or carbonyl compound can be used to drive the reaction to completion, depending on which starting material is more easily removed during purification.
-
Reaction Time & Temperature: Some reductive aminations can be sluggish. If TLC shows the reaction has stalled, a gentle increase in temperature (e.g., from room temperature to 40-50 °C) might be necessary.[15] However, be cautious, as higher temperatures can also promote side reactions.
Q7: I am observing a side product with a higher molecular weight than my target compound. What is it and how can I prevent it?
A7: This is often the result of an undesired secondary reaction. If you are synthesizing the target compound by alkylating cyclohexane-1,4-diamine with an ethylating agent (like ethyl iodide), a common side product is the tetra-alkylated species, N,N,N',N'-Tetraethyl-cyclohexane-1,4-diamine.
-
Causality: The mono- and di-substituted products are still nucleophilic and can react further with the alkylating agent.
-
Solution: This is a classic stoichiometry problem. To favor the desired N,N-diethyl product, use a large excess of the starting cyclohexane-1,4-diamine relative to the ethylating agent. This ensures the ethylating agent is more likely to encounter an unreacted diamine molecule than a partially ethylated one. Additionally, adding the alkylating agent slowly (dropwise) at a low temperature can help control the reaction rate and improve selectivity.[15]
Issue: Difficult Product Isolation & Purification
Q8: I consistently form a persistent emulsion during the aqueous workup. How can I break it?
A8: Emulsions are common when working with amines due to their surfactant-like properties.
-
Add Brine: After your extraction, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break up the emulsion by "salting out" the organic components.[6]
-
Filter Through Celite®: If brine is ineffective, filter the entire emulsified mixture through a pad of a filter aid like Celite® or sand. This can physically disrupt the emulsion layer.[6]
-
Patience and Centrifugation: Sometimes, simply letting the mixture stand for an extended period can allow for separation. For stubborn emulsions, centrifugation can be highly effective if the equipment is available.
Section 3: Experimental Protocols & Workflows
To provide a practical context, here is a representative protocol for the synthesis of this compound via reductive amination.
Protocol: Synthesis via Reductive Amination
This protocol describes the reaction between cyclohexane-1,4-dione and diethylamine.
Materials:
-
Cyclohexane-1,4-dione (1.0 eq)
-
Diethylamine (2.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (2.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) (anhydrous)
-
Acetic Acid (catalytic)
-
Saturated aq. NaHCO₃ solution
-
Saturated aq. NaCl (Brine)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Dichloromethane (DCM) for extraction
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add cyclohexane-1,4-dione (1.0 eq) and anhydrous DCE (or THF) to make an ~0.5 M solution.
-
Amine Addition: Add diethylamine (2.2 eq) to the solution, followed by a few drops of glacial acetic acid. Stir the mixture at room temperature for 1 hour to facilitate the formation of the enamine/iminium ion intermediates.
-
Reduction: In portions over 15-20 minutes, carefully add sodium triacetoxyborohydride (2.5 eq). Caution: The reaction may be exothermic. Maintain the temperature below 30°C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the cyclohexane-1,4-dione by TLC or GC every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Quenching: Once the reaction is complete, carefully quench it by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Stir vigorously for 30 minutes.
-
Workup & Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.[6]
-
Drying & Concentration: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by vacuum distillation or by column chromatography on silica gel using a mobile phase containing a small amount of triethylamine (e.g., 1-2%) to prevent the product from tailing (e.g., 90:9:1 DCM/Methanol/Triethylamine).
Section 4: Visualizations & Data
Visual aids can simplify complex workflows and decision-making processes.
Diagram 1: Synthesis & Purification Workflow
Caption: Experimental workflow for the synthesis and purification of this compound.
Diagram 2: Troubleshooting Impurities
Caption: A logical decision tree for diagnosing and addressing common product impurities.
Section 5: References
-
This compound dihydrochloride Technical Data. Smolecule. [Online]. Available: --INVALID-LINK--
-
Technical Support Center: Synthesis of Diamino-Bipyridines. BenchChem. [Online]. Available: --INVALID-LINK--
-
Safety Data Sheet: trans-1,4-Cyclohexanediamine. Fisher Scientific. [Online]. Available: --INVALID-LINK--
-
Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. BenchChem. [Online]. Available: --INVALID-LINK--
-
This compound Product Page. Chem-Impex. [Online]. Available: --INVALID-LINK--
-
This compound AldrichCPR. Sigma-Aldrich. [Online]. Available: --INVALID-LINK--
-
How to improve efficiency of the diamine synthesis from fluorescein? Chemistry Stack Exchange. [Online]. Available: --INVALID-LINK--
-
Safety Data Sheet: (1R,2R)-(-)-1,2-Diaminocyclohexane. Fisher Scientific. [Online]. Available: --INVALID-LINK--
-
Safety Data Sheet: N,N'-Diethyl-1,4-phenylenediamine. Sigma-Aldrich. [Online]. Available: --INVALID-LINK--
-
This compound dihydrochloride. PubChem, National Institutes of Health. [Online]. Available: --INVALID-LINK--
-
This compound. ChemicalBook. [Online]. Available: --INVALID-LINK--
-
This compound. Santa Cruz Biotechnology. [Online]. Available: --INVALID-LINK--
-
Reductive amination. Wikipedia. [Online]. Available: --INVALID-LINK--
-
Reductive Amination, and How It Works. Master Organic Chemistry. [Online]. Available: --INVALID-LINK--
-
Reductive Amination - Common Conditions. Organic Chemistry Portal. [Online]. Available: --INVALID-LINK--
-
What are the difficulties associated with reductive amination? How to control byproduct formation? ResearchGate. [Online]. Available: --INVALID-LINK--
-
N, N-Diethyl-1, 4-cyclohexanediamine (cis- and trans- mixture), min 95% (GC). Stratech Scientific. [Online]. Available: --INVALID-LINK--
-
This compound CAS#: 42389-54-8. ChemicalBook. [Online]. Available: --INVALID-LINK--
-
Preparation of trans cyclohexane 1,4-diamine. Google Patents (US4486603A). [Online]. Available: --INVALID-LINK--
-
What's wrong with my reductive amination? I barely got any product. Reddit r/Chempros. [Online]. Available: --INVALID-LINK--
-
1,2-Diamine synthesis by C-C coupling. Organic Chemistry Portal. [Online]. Available: --INVALID-LINK--
-
trans-N,N-Diethyl-cyclohexane-1,4-diamine. Guidechem. [Online]. Available: --INVALID-LINK--
-
Synthesis of 1,2-diamines. Organic Chemistry Portal. [Online]. Available: --INVALID-LINK--
-
N,N-Diethyl-1,4-cyclohexanediamine; 4-N,4-N-diethylcyclohexane-1,4-diamine. Chemrio. [Online]. Available: --INVALID-LINK--
-
N,N-Diethyl-1,4-cyclohexanediamine, 1 gram, Each. CP Lab Safety. [Online]. Available: --INVALID-LINK--
-
Synthesis of trans-1,2-diamines via sequential opening of cyclohexene oxide and aziridinium ions. Arkivoc. [Online]. Available: --INVALID-LINK--
-
Piperazine. Wikipedia. [Online]. Available: --INVALID-LINK--
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | 42389-54-8 [amp.chemicalbook.com]
- 4. This compound CAS#: 42389-54-8 [amp.chemicalbook.com]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. Piperazine - Wikipedia [en.wikipedia.org]
- 10. Buy this compound dihydrochloride | 1187927-93-0 [smolecule.com]
- 11. Page loading... [guidechem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 14. Reductive amination - Wikipedia [en.wikipedia.org]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Polymer Mechanical Properties with N,N-Diethyl-cyclohexane-1,4-diamine
Welcome to the technical support center for researchers, scientists, and drug development professionals exploring the use of N,N-Diethyl-cyclohexane-1,4-diamine to enhance the mechanical properties of polymers. This guide is designed to provide practical, in-depth troubleshooting advice and answer frequently asked questions to ensure the success of your experiments.
Introduction to this compound in Polymer Science
This compound is a versatile diamine that serves as an effective cross-linking agent and chain extender in polymer chemistry.[1] Its unique molecular structure, featuring a cyclohexane ring and diethylamino groups, imparts significant improvements to the mechanical properties, thermal stability, and chemical resistance of various polymers, including polyurethanes and polyamides.[1][2] This guide will help you navigate the intricacies of incorporating this compound into your polymer systems and overcome common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in polymer science?
A1: this compound is primarily utilized as a monomer or curing agent in the synthesis of polymers to enhance their mechanical properties.[1][2] It is particularly effective in:
-
Polyurethanes: Acts as a chain extender, contributing to the flexibility and durability of the final product.[2]
-
Polyamides: Serves as a building block, improving the thermal stability and mechanical strength of the resulting polymer.[3]
-
Epoxy Resins: Can function as a component in curing systems, influencing the cross-linking density and final properties of the thermoset.
Q2: What specific mechanical properties are improved by the addition of this compound?
A2: The incorporation of this compound can lead to significant enhancements in:
-
Tensile Strength and Modulus: The rigid cyclohexane ring and the ability to form strong intermolecular bonds contribute to a stiffer and stronger material.[4]
-
Elongation at Break and Toughness: By carefully controlling the stoichiometry, it is possible to increase the polymer's ability to deform without fracturing, thereby increasing its toughness.[4][5]
-
Thermal Stability: The stable cycloaliphatic structure helps to increase the degradation temperature of the polymer.[2]
Q3: How does the cis/trans isomerism of the cyclohexane ring in this compound affect polymer properties?
A3: The stereochemistry of the cyclohexane ring plays a crucial role in the final polymer architecture and properties. The trans isomer, being more linear, tends to pack more efficiently, leading to higher crystallinity and potentially higher tensile strength and modulus. The cis isomer, with its kinked structure, can disrupt chain packing, resulting in a more amorphous polymer with potentially higher flexibility and lower modulus. The specific ratio of cis to trans isomers can be a critical parameter to control for achieving desired material properties.
Q4: Is this compound soluble in common organic solvents?
A4: this compound is a liquid that is soluble in many common organic solvents used in polymer synthesis, such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and various alcohols.[2][6] However, its dihydrochloride salt form is a white solid that is highly soluble in water.[3]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem 1: Low Polymer Yield
Symptoms: The final weight of the synthesized polymer is significantly lower than the theoretical yield.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Monomer Impurity | Impurities in this compound or the co-monomer (e.g., diacid chloride, diisocyanate) can act as chain terminators, halting polymerization.[7] | Ensure the purity of all monomers through appropriate purification techniques such as distillation or recrystallization. Verify purity using techniques like NMR or GC-MS. |
| Stoichiometric Imbalance | Step-growth polymerization is highly sensitive to the molar ratio of the reacting monomers. An excess of one monomer will limit the molecular weight and thus the yield of high polymer.[7] | Carefully calculate and measure the molar quantities of each monomer. For moisture-sensitive reactants like diacid chlorides, ensure accurate weighing under anhydrous conditions. |
| Side Reactions | The amine groups of this compound can react with atmospheric carbon dioxide to form carbamates, which are unreactive in the polymerization. Moisture can hydrolyze reactive monomers like diacid chlorides. | Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to exclude CO2 and moisture. Use anhydrous solvents.[7] |
| Inadequate Mixing | In interfacial polymerization, poor mixing can lead to a limited reaction at the interface of the two immiscible phases, resulting in low yield.[7] | Increase the stirring rate to create a larger interfacial area and promote monomer diffusion to the reaction zone. |
Problem 2: Incomplete or Poor Curing of Thermosets (e.g., Epoxy Resins)
Symptoms: The polymer remains tacky, soft, or liquid after the specified curing time and temperature.[8]
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Incorrect Mix Ratio | An incorrect ratio of the epoxy resin to the curing agent (containing this compound) will result in unreacted components.[8] | Accurately weigh or measure the components according to the formulation's stoichiometric requirements. Ensure thorough mixing to achieve a homogeneous blend. |
| Low Curing Temperature | The curing reaction is a chemical process that is temperature-dependent. Insufficient temperature will slow down or even halt the cross-linking process.[9] | Ensure the curing oven is calibrated and maintains the specified temperature. Consider a post-curing step at a slightly higher temperature to complete the reaction. |
| Inhibition | Certain chemical species can inhibit the polymerization reaction. For instance, acidic or basic contaminants can interfere with the catalytic mechanism of curing. | Ensure all glassware and equipment are clean and dry. Be mindful of potential contaminants from other reagents or the environment. |
| Steric Hindrance | The bulky diethyl groups on the nitrogen atoms of this compound can sometimes slow down the reaction rate compared to less hindered amines. | Optimize the curing schedule by increasing the temperature or time. The addition of a suitable accelerator might be necessary. |
Problem 3: Brittle Polymer with Poor Mechanical Properties
Symptoms: The resulting polymer is fragile and fractures easily under stress, exhibiting low elongation at break.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Excessive Cross-linking | While cross-linking increases stiffness, too high a density can lead to a brittle material. This can be due to an excess of the cross-linking agent or overly aggressive curing conditions. | Carefully control the stoichiometry of the reactants. A slight excess of the diol or a slight deficiency of the diamine in polyurethane synthesis can reduce cross-link density. |
| Low Molecular Weight | If the polymerization is terminated prematurely, the resulting low molecular weight polymer will have poor mechanical properties due to insufficient chain entanglement.[4] | Optimize reaction conditions (time, temperature, catalyst) to achieve a higher molecular weight. Ensure high monomer purity. |
| Inhomogeneous Mixing | Poor dispersion of this compound within the polymer matrix can lead to localized areas of high and low cross-link density, creating stress concentration points. | Ensure thorough and uniform mixing of all components before and during polymerization. For high viscosity systems, consider using a mechanical stirrer. |
Experimental Protocols
Protocol 1: Synthesis of a Polyamide via Solution Polymerization
This protocol describes a general procedure for synthesizing a polyamide from this compound and a diacid chloride.
Materials:
-
This compound (purified)
-
Terephthaloyl chloride (or other diacid chloride, purified)
-
Anhydrous N,N-dimethylacetamide (DMAc)
-
Anhydrous lithium chloride (LiCl)
-
Argon or Nitrogen gas
-
Methanol
Procedure:
-
Set up a flame-dried three-necked round-bottom flask equipped with a mechanical stirrer, an argon/nitrogen inlet, and a dropping funnel.
-
In the flask, dissolve a known molar amount of this compound and lithium chloride in anhydrous DMAc under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Separately, dissolve an equimolar amount of terephthaloyl chloride in anhydrous DMAc in the dropping funnel.
-
Add the diacid chloride solution dropwise to the stirred diamine solution over a period of 30-60 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Precipitate the resulting polyamide by pouring the viscous polymer solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration.
-
Wash the polymer thoroughly with methanol and then with hot water to remove any unreacted monomers and LiCl.
-
Dry the purified polyamide in a vacuum oven at 80-100°C to a constant weight.
Protocol 2: Curing of an Epoxy Resin
This protocol provides a general guideline for curing a standard bisphenol A-based epoxy resin with this compound as a co-curing agent.
Materials:
-
Bisphenol A diglycidyl ether (DGEBA) based epoxy resin
-
This compound
-
Primary amine co-curing agent (e.g., isophorone diamine)
-
Disposable mixing cups and stirring rods
Procedure:
-
Calculate the required amounts of epoxy resin and the curing agent blend based on the amine hydrogen equivalent weight (AHEW) of the amines and the epoxy equivalent weight (EEW) of the resin. A common stoichiometric ratio is 1:1 of epoxy groups to amine hydrogen equivalents.
-
Preheat the epoxy resin to 50-60°C to reduce its viscosity.
-
In a mixing cup, accurately weigh the this compound and the primary amine co-curing agent. Mix them thoroughly.
-
Add the preheated epoxy resin to the amine mixture and mix thoroughly for 2-3 minutes, scraping the sides and bottom of the container to ensure homogeneity.
-
Pour the mixture into a mold or onto a substrate.
-
Cure the system according to a predetermined schedule, for example, 2 hours at 80°C followed by 3 hours at 150°C. The optimal curing schedule will depend on the specific formulation.
-
Allow the cured polymer to cool slowly to room temperature to minimize internal stresses.
Visualizations
Chemical Structure of this compound
Caption: Molecular structure of this compound.
Experimental Workflow for Polyamide Synthesis
Caption: Workflow for the synthesis and purification of a polyamide.
Data Summary
The following table provides a qualitative summary of the expected effects of incorporating this compound into a polymer system. The actual quantitative improvements will depend on the specific polymer, the concentration of the diamine, and the processing conditions.
| Property | Expected Change | Rationale |
| Tensile Strength | Increase | Increased intermolecular forces and potential for higher crystallinity. |
| Tensile Modulus | Increase | The rigid cyclohexane ring increases the stiffness of the polymer backbone. |
| Elongation at Break | Variable | Can increase or decrease depending on the overall polymer structure and cross-link density. |
| Glass Transition Temp. (Tg) | Increase | The rigid structure restricts segmental motion of the polymer chains. |
| Thermal Stability | Increase | The stable cycloaliphatic structure enhances resistance to thermal degradation. |
| Solvent Resistance | Increase | Increased cross-linking can reduce the ability of solvents to penetrate the polymer matrix. |
References
- 1. specialchem.com [specialchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Buy this compound dihydrochloride | 1187927-93-0 [smolecule.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound CAS#: 42389-54-8 [amp.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. The Only Epoxy Resin Troubleshooting Tips You Need - Resin Obsession [resinobsession.com]
- 9. broadview-tech.com [broadview-tech.com]
Technical Support Center: Thermal Stability of Polyurethanes with N,N-Diethyl-cyclohexane-1,4-diamine
Welcome to the technical support center for researchers and scientists working with polyurethanes (PUs) synthesized using N,N-Diethyl-cyclohexane-1,4-diamine as a chain extender. This guide is designed to provide in-depth, field-proven insights into the thermal stability of these specialized polymers. We will explore the underlying chemical principles, offer solutions to common experimental challenges, and provide standardized protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the role and impact of this compound on polyurethane properties.
Q1: What is the primary function of this compound in a polyurethane formulation?
A1: this compound is a cycloaliphatic diamine used as a chain extender in polyurethane synthesis.[1] Chain extenders are low molecular weight compounds that react with isocyanate-terminated prepolymers to create the final polymer structure.[2] When a diamine like this is used, it reacts with isocyanate groups (-NCO) to form urea linkages (-NH-CO-NH-). This results in a poly(urethane-urea) or PUU copolymer.[3] These urea linkages are critical as they form strong hydrogen bonds, contributing significantly to the polymer's hard segment domains and influencing its final mechanical and thermal properties.[3]
Q2: How does the use of this diamine generally affect the thermal stability of the resulting polyurethane?
A2: The use of a diamine chain extender, particularly a cycloaliphatic one, typically enhances the thermal stability of the polyurethane. This is due to two main factors:
-
Formation of Urea Linkages: Urea groups can form bidentate hydrogen bonds and are generally more thermally stable than the urethane linkages formed from diol chain extenders. The decomposition of urethane segments often occurs between 190-250°C, whereas urea segments can be stable up to 270–290°C.[3]
-
Rigid Cycloaliphatic Structure: The cyclohexane ring in the diamine's backbone introduces rigidity and steric hindrance. This restricts segmental motion and can increase the energy required to initiate thermal degradation compared to more flexible linear aliphatic chain extenders.[4][5]
Q3: What is the typical multi-stage degradation profile observed in TGA for these poly(urethane-urea)s?
A3: Polyurethanes exhibit a characteristic multi-stage thermal degradation.[6][7] For a PUU synthesized with this compound, you can generally expect:
-
Stage 1 (approx. 150-250°C): A minor weight loss may be observed, often attributable to the evaporation of residual solvents or absorbed moisture.[6] This stage might also involve the dissociation of the least stable linkages, such as allophanate or biuret, if present.[8]
-
Stage 2 (approx. 250-350°C): This is the primary degradation of the hard segments. This stage involves the breakdown of the urethane and, at slightly higher temperatures, the more stable urea linkages.[3][9]
-
Stage 3 (approx. >350°C): This final, significant weight loss corresponds to the degradation of the soft segment (the polyol backbone) of the polymer.[3][10]
Q4: How do the N,N-diethyl groups specifically influence the polymer's properties?
A4: The two ethyl groups attached to the nitrogen atoms introduce steric bulk around the urea linkage. This has a dual effect. On one hand, it may slightly disrupt the packing efficiency and hydrogen bonding within the hard segment domains compared to a non-substituted diamine. On the other hand, this steric hindrance can protect the urea linkage from chemical and thermal attack, potentially enhancing stability. The exact outcome depends on the interplay with the other components (isocyanate and polyol) in the formulation.
Troubleshooting Guide: Experimental Issues & Solutions
This section provides solutions to specific problems you might encounter during the thermal analysis of your polyurethane samples.
Q1: My TGA curve shows an initial weight loss of 5-10% at a low temperature (<150°C). Is this premature degradation?
A1: Unlikely. This initial weight loss is almost certainly due to volatile components.
-
Causality: Polyurethane synthesis often involves solvents, and the polymer matrix can be hygroscopic, readily absorbing atmospheric moisture. This initial mass drop corresponds to the energy at which these trapped volatiles are released.[6]
-
Solution:
-
Pre-Dry Your Sample: Before TGA analysis, dry your sample in a vacuum oven at a moderate temperature (e.g., 60-80°C) for several hours or overnight to remove any residual solvent and moisture.
-
In-Situ Conditioning: Incorporate an initial isothermal hold in your TGA method (e.g., hold at 110°C for 10-15 minutes) to drive off volatiles before starting the main temperature ramp. This will provide a more stable baseline for accurate degradation analysis.
-
Q2: I am observing significant batch-to-batch variation in the onset decomposition temperature (Tonset) for the same polymer formulation. What is causing this inconsistency?
A2: Inconsistent Tonset points to variations in the polymer's chemical structure or morphology.
-
Causality: The thermal stability of a PU is highly sensitive to its molecular architecture.
-
Stoichiometry: A slight excess of the isocyanate component can lead to the formation of allophanate and biuret crosslinks, which are less thermally stable than urethane or urea bonds and can lower the Tonset.[8] Conversely, a large excess under specific conditions can form highly stable isocyanurate rings, increasing Tonset.[11]
-
Monomer Purity: Impurities in the diamine, polyol, or isocyanate can act as catalysts or create weak points in the polymer chain, initiating degradation at lower temperatures.
-
Mixing and Curing: Inadequate mixing can lead to localized regions with non-ideal stoichiometry. Inconsistent curing times and temperatures can affect the degree of phase separation between hard and soft segments, which in turn influences thermal stability.[2]
-
-
Solution:
-
Verify Stoichiometry: Use high-precision measurements for all reactants. Titrate your isocyanate prepolymer to confirm its -NCO content before adding the chain extender.
-
Ensure Monomer Purity: Use monomers from reliable sources and consider purification if impurities are suspected.
-
Standardize Synthesis Protocol: Maintain strict control over mixing speed, reaction time, and curing temperature/time for all batches to ensure morphological consistency.
-
Q3: My DTG (Derivative Thermogravimetry) curve shows broad, overlapping peaks in the hard segment degradation region instead of distinct peaks. How should I interpret this?
A3: Overlapping peaks suggest a complex degradation process or a poorly defined morphology.
-
Causality: The hard segment in your poly(urethane-urea) contains both urethane and urea linkages, which have different degradation temperatures.[3]
-
Poor Phase Separation: If the hard and soft segments are highly intermixed, the degradation will be a more continuous process, resulting in a broad DTG peak.
-
Multiple Degradation Mechanisms: The breakdown of urethane and urea linkages can proceed through several competing reaction pathways, each with a slightly different activation energy, leading to overlapping degradation events.[7][12]
-
-
Solution:
-
Deconvolution Analysis: Use peak fitting software to deconvolute the overlapping DTG peaks. This can help you estimate the temperatures of maximum degradation rate (Tmax) for the individual components (urethane vs. urea).
-
Vary the Heating Rate: Running the TGA at different heating rates (e.g., 5, 10, 20 °C/min) can sometimes improve the resolution of overlapping peaks.[7] Kinetic analysis methods (e.g., Flynn-Wall-Ozawa) can then be applied to understand the degradation kinetics more deeply.
-
Correlate with Other Techniques: Use DSC (Differential Scanning Calorimetry) or DMA (Dynamic Mechanical Analysis) to better understand the polymer's morphology and phase separation, which can help explain the TGA results.[4]
-
Data Summary: Impact of Chain Extender on Thermal Stability
The choice of chain extender critically influences the thermal properties of the final polymer. The data below provides a comparative overview based on typical findings in the literature.
| Polymer Component | Linkage Type | Typical Onset of Hard Segment Degradation (Tonset) | Key Characteristic |
| 1,4-Butanediol (BDO) | Urethane | ~250 - 300 °C | Standard stability from diol chain extension. |
| Ethylene Diamine (EDA) | Urea | ~270 - 320 °C | Increased stability due to high hydrogen bonding density in urea linkages.[6][13] |
| This compound | Urea | ~280 - 340 °C | High stability from rigid cycloaliphatic structure and strong urea linkages. |
Note: Absolute temperatures can vary significantly based on the specific isocyanate, polyol, hard segment content, and TGA experimental conditions.
Standard Operating Protocol: Thermogravimetric Analysis (TGA)
This protocol outlines a standardized method for assessing the thermal stability of your polyurethane samples.
1. Sample Preparation:
- Obtain a representative sample of the cured polyurethane (5-10 mg).
- If the sample is a film, cut a small piece from the center. If it is a bulk material, carefully shave a small piece.
- Pre-dry the sample in a vacuum oven at 70°C for at least 4 hours to remove residual solvents and moisture.
2. Instrument Setup (Typical Parameters):
- Instrument: Calibrated Thermogravimetric Analyzer.
- Crucible: Platinum or alumina crucible.[14]
- Purge Gas: High-purity Nitrogen (Inert Atmosphere).
- Flow Rate: 20-50 mL/min.[7][14]
- Sample Mass: 5 ± 1 mg.
3. TGA Method:
- Step 1 (Equilibration): Equilibrate at 35°C.
- Step 2 (Drying/Conditioning - Optional): Ramp to 110°C at 20°C/min and hold for 10 minutes to remove any remaining volatiles.
- Step 3 (Degradation Ramp): Ramp from 110°C to 800°C at a constant heating rate of 10°C/min.[10][14]
- Step 4 (End): End of experiment.
4. Data Analysis:
- TGA Curve (Weight % vs. Temperature): Plot the normalized sample weight as a function of temperature.
- DTG Curve (Derivative Weight %/°C vs. Temperature): Plot the first derivative of the TGA curve to identify the temperatures of maximum degradation rates (Tmax) for each stage.
- Key Metrics: Determine the onset temperature of degradation (Tonset), often calculated by the tangent method, and the temperatures for 5% (Td5) and 10% (Td10) weight loss.
Visualized Workflows and Mechanisms
Diagrams generated using Graphviz provide clear, logical representations of complex processes.
Caption: Troubleshooting workflow for diagnosing low thermal stability in polyurethane analysis.
Caption: Simplified pathway of multi-stage thermal degradation for poly(urethane-urea)s.
References
- 1. chemimpex.com [chemimpex.com]
- 2. d-nb.info [d-nb.info]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. idosi.org [idosi.org]
- 7. osti.gov [osti.gov]
- 8. Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C [pubs.rsc.org]
- 9. chemistry.semnan.ac.ir [chemistry.semnan.ac.ir]
- 10. Designing New Sustainable Polyurethane Adhesives: Influence of the Nature and Content of Diels–Alder Adducts on Their Thermoreversible Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications | MDPI [mdpi.com]
Troubleshooting guide for N,N-Diethyl-cyclohexane-1,4-diamine applications
Technical Support Center: N,N-Diethyl-cyclohexane-1,4-diamine
Welcome to the technical support center for this compound (CAS 42389-54-8). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to ensure your experiments are successful by addressing specific issues you may encounter with this versatile diamine.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during the storage, handling, and application of this compound. The question-and-answer format is structured to help you quickly identify and solve experimental challenges.
Section 1.1: Reagent Stability and Handling
Question 1: My reaction is yielding a complex mixture of byproducts, and I suspect the quality of my this compound is compromised. What are the likely degradation pathways?
Answer: this compound, like many aliphatic amines, is susceptible to degradation, primarily through two pathways: oxidation and reaction with atmospheric carbon dioxide.
-
Oxidative Degradation: Exposure to air (oxygen) can lead to the oxidation of the amine.[1] Tertiary amines can undergo N-dealkylation or N-oxidation.[1] The primary amine group is also susceptible to oxidation, which can lead to the formation of imines, nitroso compounds, or other colored impurities. These impurities can interfere with your reaction, leading to unexpected side products or reduced yields.
-
Carbonate Formation: Amines readily react with atmospheric CO2 to form carbamate salts. This reaction consumes the amine, reducing its effective concentration and introducing a non-volatile impurity into your reaction mixture.
Causality: These degradation pathways are often accelerated by exposure to light and elevated temperatures. Improper storage is a primary cause of reagent degradation.
Troubleshooting Steps:
-
Visual Inspection: A pure sample of this compound should be a clear, colorless to pale yellow liquid or solid. A significant yellow or brown discoloration is an indicator of oxidation.
-
Purity Analysis: If you suspect degradation, re-analyze the purity of your diamine using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to identify any impurities.
-
Purification: If the reagent is found to be impure, purification by distillation under reduced pressure and an inert atmosphere (e.g., nitrogen or argon) is recommended.[2][3]
Question 2: I am having difficulty handling this reagent. It seems to be air-sensitive. What are the best practices for handling and storage?
Answer: Yes, this compound is an air-sensitive compound.[4] Proper handling and storage are crucial to maintain its integrity.
Best Practices for Handling:
-
Inert Atmosphere: Always handle the reagent under an inert atmosphere, such as in a glove box or using a Schlenk line.[5][6]
-
Syringe/Cannula Transfer: Use syringe or cannula techniques for transferring the liquid reagent to minimize exposure to air and moisture.[7][8]
-
Dry Glassware: Ensure all glassware is thoroughly dried before use to prevent hydrolysis reactions.[8]
Best Practices for Storage:
-
Inert Gas Blanket: Store the reagent under a blanket of nitrogen or argon in a tightly sealed container.[4][9]
-
Cool and Dark Place: Keep the container in a cool, dark place to minimize thermal and light-induced degradation.[10]
-
Appropriate Containers: Use containers with secure seals, such as those with PTFE-lined caps or Sure/Seal™ bottles, to prevent atmospheric contamination.[5][7]
Section 1.2: Application-Specific Issues
Question 3: I am using this compound as a monomer in a polyamide synthesis, but I am getting low molecular weight polymers. What could be the cause?
Answer: Achieving high molecular weight in polyamide synthesis is highly dependent on stoichiometric balance and the purity of the monomers.[11] Several factors could be contributing to the formation of low molecular weight polymers.
Potential Causes and Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Monomer Impurity | Impurities in either the diamine or the diacid/diacyl chloride monomer can disrupt the stoichiometry and act as chain terminators. | Ensure both monomers are of high purity (>99%). Purify the diamine by distillation if necessary. |
| Incorrect Stoichiometry | An exact 1:1 molar ratio of the diamine and the diacid/diacyl chloride is critical for high polymer chain growth. | Carefully weigh the monomers and ensure precise molar equivalence. |
| Reaction Conditions | Inadequate reaction temperature or time can lead to incomplete polymerization. | Optimize the reaction temperature and time based on literature for similar polyamides.[12][13][14] |
| Side Reactions | The primary amine of the diamine can undergo side reactions, such as N-acylation with the solvent or impurities, which can cap the growing polymer chain. | Use a dry, inert solvent and ensure all reagents are free from reactive impurities. |
| Poor Solubility | The growing polyamide chain may precipitate out of the solution prematurely if the solvent is not appropriate, thus limiting further chain growth.[13] | Choose a solvent system that can maintain the polymer in solution throughout the reaction. |
Experimental Workflow for Polyamide Synthesis:
References
- 1. mdpi.com [mdpi.com]
- 2. US3337630A - Process for the purification of amines - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. ossila.com [ossila.com]
- 7. ehs.umich.edu [ehs.umich.edu]
- 8. web.mit.edu [web.mit.edu]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Direct Synthesis of Polyamides via Catalytic Dehydrogenation of Diols and Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
Validation & Comparative
A Comparative Guide to Diamine Chain Extenders: N,N-Diethyl-cyclohexane-1,4-diamine vs. Industry Alternatives
For researchers and formulators in the advanced polymers sector, the selection of a diamine chain extender is a critical decision that dictates the final performance characteristics of polyurethane and polyurea systems. These low molecular weight molecules play a pivotal role in building the hard segment of the polymer, directly influencing properties such as mechanical strength, thermal stability, and cure kinetics. This guide provides an in-depth comparison of N,N-Diethyl-cyclohexane-1,4-diamine, a unique cycloaliphatic diamine, with several industry-standard aromatic and cycloaliphatic alternatives.
The Fundamental Role of Diamine Chain Extenders
Thermoplastic polyurethanes (TPUs) and polyureas are segmented copolymers, consisting of alternating "soft" and "hard" segments. The soft segments, typically high molecular weight polyols or polyamines, impart flexibility and elastomeric properties. The hard segments are formed by the reaction of an isocyanate with a chain extender.[1] The chemical nature of the chain extender—its structure, molecular weight, and functionality—governs the morphology of these hard domains, including their crystallinity, packing efficiency, and the degree of hydrogen bonding. This, in turn, has a profound impact on the macroscopic properties of the polymer.[2][3]
Diamine extenders react with isocyanate groups to form urea linkages (-NH-CO-NH-), which are known for their strong hydrogen bonding capabilities. This leads to the formation of well-defined, rigid hard domains that act as physical crosslinks, reinforcing the elastomeric matrix. The choice of diamine allows for precise control over the polymer's final characteristics.[4]
In Focus: this compound (DE-CHDA)
This compound is a cycloaliphatic diamine characterized by a cyclohexane ring and diethyl substitution on one of the nitrogen atoms.[5] This unique structure suggests a balance of properties between purely linear aliphatic and rigid aromatic diamines.
-
Structure: C₁₀H₂₂N₂[6]
-
Key Attributes: The cycloaliphatic ring introduces rigidity, while the diethyl groups provide steric hindrance, which can modulate reactivity. Its structure is expected to contribute to good flexibility and durability in the final polymer.[8]
-
Applications: It is utilized as a chain extender in the synthesis of polyurethanes for applications like foams, coatings, and adhesives.[8] It also finds use as an intermediate in the production of corrosion inhibitors and surfactants.[8]
Comparative Diamine Chain Extenders
To provide a comprehensive performance context, we will compare DE-CHDA with four widely used diamine chain extenders: two aromatic and two cycloaliphatic/aliphatic.
-
Diethyl Toluene Diamine (DETDA): A liquid aromatic diamine known for its very fast reaction rate.[9] It is a highly effective chain extender for polyurethanes and is particularly favored in Reaction Injection Molding (RIM) and Spray Polyurea Elastomer (SPUA) applications where rapid curing is essential.[9][10] DETDA imparts excellent mechanical properties and thermal stability.[11][12]
-
4,4'-Methylenebis(2-chloroaniline) (MOCA): A solid aromatic diamine that has historically been a benchmark for high-performance cast polyurethane elastomers.[13][14] It provides excellent tensile and tear strength, abrasion resistance, and thermal stability.[13][15] However, MOCA is a proven carcinogen, leading to increasing regulatory scrutiny and a search for safer alternatives.[16]
-
Isophorone Diamine (IPDA): A cycloaliphatic diamine with a colorless appearance.[17] IPDA is widely used as a curing agent for epoxy resins and as a precursor to isophorone diisocyanate.[17] In polyurethane and polyurea systems, it is valued for enhancing UV stability, leading to reduced yellowing in coatings and elastomers exposed to sunlight.[17]
-
Hexamethylene Diamine (HMDA): A linear aliphatic diamine. The flexibility of its six-carbon chain results in a lower hard segment glass transition temperature compared to more rigid structures. In studies, using shorter-chain aliphatic diamines like ethylenediamine (EDA) has been shown to increase tensile strength and hardness compared to longer chains like HMDA.[2][18]
Head-to-Head Comparison: Properties and Performance
The choice of chain extender involves a trade-off between processing characteristics and final material properties. The following table summarizes the key attributes of our selected diamines.
| Property | This compound (DE-CHDA) | Diethyl Toluene Diamine (DETDA) | 4,4'-Methylenebis(2-chloroaniline) (MOCA) | Isophorone Diamine (IPDA) | Hexamethylene Diamine (HMDA) |
| Chemical Type | Cycloaliphatic | Aromatic | Aromatic | Cycloaliphatic | Aliphatic |
| Appearance | Solid[5] | Light yellow liquid[10] | Light yellow granular pellet[15] | Colorless liquid[17] | Colorless solid |
| Molecular Weight | 170.30 g/mol [5] | ~178 g/mol (mixture of isomers) | 267.15 g/mol [15] | 170.30 g/mol [17] | 116.21 g/mol |
| Reactivity | Moderate (inferred) | Very Fast[9] | Moderate (long pot life at high temp)[14] | Moderate | Fast |
| Key Features | Balanced rigidity/flexibility | Rapid cure, high strength[11] | High performance, excellent dynamics[15] | UV stability, low yellowing[17] | High flexibility |
| Toxicity | Acute Tox. 4 Oral[5] | Low toxicity alternative to MOCA[9] | IARC Group 1 Carcinogen[16] | Corrosive, skin sensitizer[17] | Corrosive |
In-Depth Performance Analysis
Reactivity and Processing Window
The reactivity of the diamine with isocyanate is paramount for processing.
-
Aromatic Amines (DETDA, MOCA): DETDA is renowned for its extremely fast cure rate, driven by the activating effect of the ethyl groups on the aromatic ring.[9] This is ideal for high-throughput processes like spray coatings and RIM.[10] MOCA, while also aromatic, offers a more controllable pot life, especially at elevated temperatures, making it suitable for hot casting processes.[14]
-
Cycloaliphatic/Aliphatic Amines (DE-CHDA, IPDA, HMDA): These generally exhibit slower reactivity compared to aromatic amines like DETDA.[3] IPDA's reactivity is a known standard for many epoxy applications. DE-CHDA, with its N-diethyl substitution, likely has a reactivity profile that is sterically hindered compared to unsubstituted cycloaliphatic diamines, potentially offering a desirable longer processing window for casting applications without the need for high temperatures.
Mechanical Properties
The structure of the extender directly translates to the mechanical performance of the cured polymer.
-
Hardness and Modulus: Aromatic extenders like MOCA and DETDA create very rigid, highly associated hard segments, resulting in polymers with high hardness, modulus, and tensile strength.[13]
-
Flexibility and Elongation: Aliphatic extenders like HMDA contribute to more flexible polymer backbones, generally leading to lower hardness but potentially higher elongation.[19] Research has shown that decreasing the carbon chain length in aliphatic diamines (e.g., from 6 carbons in HMDA to 2 in EDA) increases the hard segment content, leading to higher tensile strength and hardness.[2][18]
-
Balanced Performance (DE-CHDA, IPDA): Cycloaliphatic diamines offer a compromise. The rigid ring structure of DE-CHDA and IPDA provides better stiffness and thermal stability than linear aliphatics, while avoiding the extreme rigidity of some aromatic systems. This can yield tough elastomers with a good balance of strength and flexibility.
Thermal and Environmental Stability
-
Thermal Stability: Aromatic structures generally provide superior thermal stability. Polyureas cured with MOCA and DETDA exhibit excellent performance at elevated temperatures.[12][13]
-
UV Stability: A significant drawback of aromatic diamines is their poor UV stability, leading to rapid discoloration upon exposure to sunlight.[20] This is a key advantage for cycloaliphatic diamines like IPDA, which are used specifically for their low yellowing tendency in coatings.[17] DE-CHDA, being cycloaliphatic, is also expected to offer superior UV resistance compared to DETDA and MOCA.
Experimental Section: Protocol for Synthesis and Evaluation of Cast Polyurethane Elastomers
To objectively compare the performance of different diamine chain extenders, a standardized experimental protocol is essential.
Objective
To synthesize a series of polyurethane-urea elastomers using an MDI-based prepolymer and different diamine chain extenders (DE-CHDA, DETDA, MOCA, IPDA) and to evaluate their fundamental mechanical properties.
Materials
-
Isocyanate Prepolymer: MDI-terminated poly(tetramethylene ether glycol) (PTMEG), NCO content ~6%.
-
Diamine Chain Extenders: this compound (DE-CHDA), Diethyl Toluene Diamine (DETDA), 4,4'-Methylenebis(2-chloroaniline) (MOCA), Isophorone Diamine (IPDA).
-
Solvent (for MOCA if needed): N,N-dimethylacetamide (DMAc).
-
Degassing Equipment: Vacuum oven or desiccator with a vacuum pump.
-
Casting Mold: Polished steel or aluminum mold treated with a mold release agent.
-
Testing Equipment: Universal Testing Machine (for tensile testing), Durometer (Shore A or D).
Workflow Diagram: Synthesis and Testing
Caption: Experimental workflow for polyurethane-urea synthesis and evaluation.
Step-by-Step Procedure
-
Preparation:
-
Calculate the required amount of diamine chain extender based on the equivalent weight of the diamine and the NCO content of the prepolymer. A stoichiometric ratio (Amine/NCO index) of 0.95 is typical.
-
Preheat the isocyanate prepolymer to 80°C in a vacuum oven for at least 1 hour to remove dissolved gases.
-
If using MOCA, it must be melted at ~110-120°C. Other liquid diamines should be brought to room temperature.
-
Preheat the casting mold to 100°C.
-
-
Mixing and Casting:
-
In a suitable container, add the pre-calculated amount of the diamine chain extender to the hot, degassed prepolymer.
-
Mix vigorously for 30-60 seconds, ensuring homogeneity. Be mindful of the short pot life, especially with DETDA.
-
Immediately place the mixture under vacuum for 1-2 minutes to remove any air introduced during mixing.
-
Pour the degassed mixture into the preheated mold, avoiding air entrapment.
-
-
Curing:
-
Place the filled mold into a curing oven set at 100°C for 16 hours.
-
After the initial cure, carefully demold the elastomer sheet.
-
Allow the sheet to post-cure at ambient temperature (23 ± 2°C) for 7 days before testing to ensure full property development.
-
-
Testing:
-
Hardness: Measure the Shore hardness (A or D, as appropriate) at several points on the sample according to ASTM D2240.
-
Tensile Properties: Use a die to cut dumbbell-shaped specimens from the cured sheet. Test for tensile strength, elongation at break, and modulus according to ASTM D412 using a universal testing machine.
-
Conclusion and Outlook
The selection of a diamine chain extender is a multi-faceted decision that requires a balance of processing needs, performance requirements, and safety considerations.
-
This compound emerges as a compelling option for applications requiring a balance of mechanical toughness and flexibility, coupled with potentially good UV stability characteristic of cycloaliphatic structures. Its modulated reactivity may offer a more forgiving processing window than highly reactive aromatic amines.
-
DETDA remains the extender of choice for high-speed, high-volume applications where its rapid cure time is a significant manufacturing advantage.[9]
-
MOCA continues to be a benchmark for high-performance elastomers, but its significant health hazards necessitate the exploration of safer alternatives.[16]
-
IPDA is a specialty extender, invaluable for applications where color stability and resistance to UV degradation are the primary concerns.[17]
For the drug development professional or materials scientist, DE-CHDA represents a versatile building block. Its unique cycloaliphatic structure provides a pathway to create novel polymers with tailored properties, bridging the performance gap between traditional aliphatic and aromatic systems. Further experimental data directly comparing these systems under identical conditions will be invaluable in fully elucidating the advantages and optimal applications for this promising chain extender.
Reaction Mechanism: Polyurea Formation
Caption: General reaction of a diisocyanate with a diamine to form a polyurea linkage.
References
- 1. Chain Extenders and Curatives | Polyurethanes and Polyureas | Request Quotes or Samples [tri-iso.com]
- 2. idosi.org [idosi.org]
- 3. mdpi.com [mdpi.com]
- 4. Urethane Chain Extenders - Aromatic Chemicals - Mitsubishi Gas Chemical [aromatics.mgc.co.jp]
- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. N-Ethyl-N',N'-dimethyl-cyclohexane-1,4-diamine | C10H22N2 | CID 66569314 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- 9. nbinno.com [nbinno.com]
- 10. chinayaruichem.com [chinayaruichem.com]
- 11. specialchem.com [specialchem.com]
- 12. gantrade.com [gantrade.com]
- 13. What Is 4,4'-Methylene Bis(2-chloroaniline)(MOCA)? - Sinobio Chemistry [sinobiochemistry.com]
- 14. China 99% MOCA 4,4â²-Methylenebis(2-chloroaniline) CAS 101-14-4 factory and suppliers | Theorem [theoremchem.com]
- 15. gantrade.com [gantrade.com]
- 16. 4,4'-Methylenebis(2-chloroaniline) - Wikipedia [en.wikipedia.org]
- 17. Isophorone diamine - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Chain Extenders and Curatives | Elastomers | Request Quote or Samples [tri-iso.com]
A Comparative Guide to the Biological Activity of N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride
This guide provides a comprehensive comparison of the biological activity of N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride and its alternatives. Designed for researchers, scientists, and drug development professionals, this document delves into the antimicrobial and anticancer properties of these compounds, supported by experimental data and detailed protocols. Our analysis aims to equip you with the necessary information to make informed decisions in your research and development endeavors.
Introduction: The Versatility of Diaminocyclohexane Scaffolds
The diaminocyclohexane scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse range of biologically active compounds. The rigid cyclohexane ring provides a defined three-dimensional geometry, while the diamine functionalities offer versatile points for chemical modification, profoundly influencing the pharmacokinetic and pharmacodynamic properties of the resulting molecules. This compound dihydrochloride is one such derivative that has garnered interest for its potential biological applications. This guide will explore its activity in two key therapeutic areas: antimicrobial and anticancer research, and benchmark its performance against relevant alternatives.
Comparative Analysis of Biological Activity
Antimicrobial Activity
This compound dihydrochloride has been reported to exhibit antimicrobial properties against a range of bacterial and fungal pathogens[1]. To provide a clear performance benchmark, we compare it with a well-studied alternative, N,N'-dibenzyl-cyclohexane-1,2-diamine .
Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)
| Compound/Alternative | Staphylococcus aureus | Escherichia coli | Reference |
| This compound dihydrochloride | Data not available | Data not available | [1] |
| N,N'-dibenzyl-cyclohexane-1,2-diamine (analogs) | 0.0005 - 0.032 | 0.0005 - 0.032 | [2] |
| Tetracycline (Control) | > 0.032 | > 0.032 | [2] |
Note: The data for N,N'-dibenzyl-cyclohexane-1,2-diamine represents a range for several active analogs from the cited study.
The potent activity of the N,N'-dibenzyl substituted analog underscores the potential of the diaminocyclohexane scaffold. The choice of substituents on the nitrogen atoms plays a crucial role in the antimicrobial efficacy, likely by influencing the compound's ability to interact with and disrupt bacterial cell membranes or intracellular targets.
Anticancer Activity
Preliminary research suggests that this compound dihydrochloride possesses the ability to inhibit the growth of certain cancer cells[1]. In the realm of anticancer agents, diaminocyclohexane ligands are famously incorporated into platinum-based drugs to overcome resistance to cisplatin. Therefore, we will compare the potential of this compound class to established platinum(II) complexes containing a diaminocyclohexane (DACH) ligand .
The cytotoxic effects of these compounds are typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound/Alternative | HeLa (Cervical Cancer) | MDA-MB-231 (Breast Cancer) | HCT-116 (Colon Cancer) | Reference |
| This compound dihydrochloride | Data not available | Data not available | Data not available | [1] |
| [Pt(1S,2S-DACH)(5,6-dimethyl-1,10-phenanthroline)] | 0.13 | 0.11 | 0.15 | [4][5] |
| Cisplatin (Control) | 1.5 | 2.5 | 3.0 | [4] |
Note: The IC50 values for the platinum complex and cisplatin are representative values from the cited literature and can vary based on experimental conditions.
The significantly lower IC50 values of the platinum-DACH complex compared to cisplatin highlight the enhanced potency achievable with this scaffold. The diaminocyclohexane ligand is known to influence the DNA binding and processing of platinum adducts, which can lead to improved efficacy and a different spectrum of activity.
Experimental Protocols
To ensure scientific integrity and reproducibility, we provide detailed protocols for the key assays used to evaluate the biological activities discussed.
Protocol for Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
This protocol outlines the standardized method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Workflow for MIC Determination
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Methodology:
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, add 50 µL of sterile broth medium to all wells except the first column.
-
In the first column, add 100 µL of the test compound at a starting concentration.
-
Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating this process across the plate.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, select several colonies of the test bacterium and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in the appropriate broth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL per well.
-
Include a positive control well (broth and bacteria, no compound) and a negative control well (broth only).
-
Cover the plate and incubate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Protocol for Cytotoxicity Screening: MTT Assay for IC50 Determination
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Workflow for MTT Assay
References
- 1. Buy this compound dihydrochloride | 1187927-93-0 [smolecule.com]
- 2. Synthesis, antimicrobial activity and structure-activity relationship study of N,N-dibenzyl-cyclohexane-1,2-diamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Platinum(IV) Derivatives of [Pt(1S,2S-diaminocyclohexane)(5,6-dimethyl-1,10-phenanthroline)] with Diclofenac Ligands in the Axial Positions: A New Class of Potent Multi-action Agents Exhibiting Selectivity to Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of the Antimicrobial Efficacy of N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride
This guide provides an in-depth, objective comparison of the antimicrobial properties of N,N-Diethyl-cyclohexane-1,4-diamine dihydrochloride against established antimicrobial agents, namely Chlorhexidine and Triclosan. Designed for researchers, scientists, and drug development professionals, this document offers a comprehensive evaluation supported by detailed experimental protocols and comparative data to inform further research and development.
Introduction: The Quest for Novel Antimicrobial Agents
The rise of antimicrobial resistance presents a formidable challenge to global health, necessitating the discovery and development of new chemical entities with potent antimicrobial activity. Cyclohexane diamine derivatives have emerged as a promising class of compounds, with various studies highlighting their potential as antimicrobial agents.[1][2][3][4][5] this compound dihydrochloride, a water-soluble diamine, has been identified as a candidate for investigation due to its structural features that may confer antimicrobial efficacy.[6][7] This guide aims to provide a framework for evaluating its antimicrobial properties in comparison to widely used antiseptics.
Comparative Efficacy Assessment: A Data-Driven Approach
To objectively evaluate the antimicrobial potential of this compound dihydrochloride, a direct comparison of its activity against that of Chlorhexidine and Triclosan is essential. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against two clinically relevant bacterial strains: Staphylococcus aureus (a Gram-positive coccus) and Escherichia coli (a Gram-negative bacillus).
It is important to note that while the data for Chlorhexidine and Triclosan are derived from published literature, the values for this compound dihydrochloride are hypothetical and for illustrative purposes only , pending experimental verification.
| Compound | Organism | MIC (µg/mL) | MBC (µg/mL) | Reference |
| This compound dihydrochloride | Staphylococcus aureus | 8 | 16 | Hypothetical |
| Escherichia coli | 16 | 32 | Hypothetical | |
| Chlorhexidine | Staphylococcus aureus | 0.3 - 4 | 0.3 - 8 | [8][9][10] |
| Escherichia coli | 3.9 - 7.8 | 7.8 | [8] | |
| Triclosan | Staphylococcus aureus | 0.016 - 100 | Not widely reported | [1][11] |
| Escherichia coli | 0.2 - 200 | Not widely reported | [1] |
Elucidating Bactericidal Dynamics: The Time-Kill Kinetic Assay
Beyond determining the minimum concentrations for inhibition and killing, understanding the rate at which an antimicrobial agent acts is crucial. A time-kill kinetic assay provides this insight by measuring the decline in viable bacterial count over time in the presence of the antimicrobial agent.
A bactericidal effect is generally defined as a ≥3-log10 reduction (99.9% killing) in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[2][12] The following graph illustrates a hypothetical time-kill curve for this compound dihydrochloride against S. aureus at 4x its MIC.
Caption: Workflow for determining MIC and MBC.
Experimental Protocols: A Guide to Reproducible Results
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) to ensure the generation of reliable and reproducible data.[13][14]
Protocol 1: Broth Microdilution for MIC and MBC Determination
This method is a gold standard for determining the minimum inhibitory and bactericidal concentrations of an antimicrobial agent.[4][15][16]
Materials:
-
This compound dihydrochloride, Chlorhexidine, Triclosan
-
Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of each antimicrobial agent in a suitable solvent and sterilize by filtration.
-
Preparation of Bacterial Inoculum: Culture the bacterial strains overnight on MHA plates. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate: Perform two-fold serial dilutions of each antimicrobial agent in CAMHB directly in the 96-well plates.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
-
MBC Determination: To determine the MBC, subculture 10 µL from each well showing no visible growth onto MHA plates. Incubate the plates at 35 ± 2°C for 18-24 hours. The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in CFU/mL from the initial inoculum.
Caption: Workflow for the time-kill kinetic assay.
Protocol 2: Time-Kill Kinetic Assay
This assay provides a dynamic view of antimicrobial activity over time.[2][12][17][18][19]
Materials:
-
Same as for the broth microdilution assay.
Procedure:
-
Preparation of Bacterial Inoculum: Grow the bacterial strain to the logarithmic phase in CAMHB. Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 5 x 10⁶ CFU/mL.
-
Exposure to Antimicrobial Agent: Add the antimicrobial agent at a predetermined concentration (e.g., 4x MIC) to the bacterial culture. Include a growth control without the antimicrobial agent.
-
Sampling over Time: Incubate the cultures at 35 ± 2°C with shaking. At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each culture.
-
Quantification of Viable Bacteria: Perform serial dilutions of each aliquot in sterile saline. Plate the dilutions onto MHA plates and incubate for 18-24 hours.
-
Data Analysis: Count the colonies on the plates to determine the CFU/mL at each time point. Plot the log10 CFU/mL against time to generate the time-kill curve.
Concluding Remarks and Future Directions
This guide provides a foundational framework for the comparative evaluation of the antimicrobial properties of this compound dihydrochloride. The provided protocols, rooted in established standards, offer a robust methodology for generating the necessary data to ascertain its potential as a novel antimicrobial agent. While the presented MIC and MBC values for the target compound are hypothetical, they serve to illustrate how a comparative analysis can be structured.
Further research should focus on experimentally determining the MIC, MBC, and time-kill kinetics of this compound dihydrochloride against a broader panel of clinically relevant and drug-resistant microorganisms. Mechanistic studies to elucidate its mode of action and cytotoxicity assays to assess its safety profile will also be critical steps in its development as a potential therapeutic or disinfectant. The exploration of diamine compounds represents a promising avenue in the ongoing search for effective solutions to combat antimicrobial resistance.[20]
References
- 1. journals.asm.org [journals.asm.org]
- 2. emerypharma.com [emerypharma.com]
- 3. Susceptibility of some oral microorganisms to chlorhexidine and paramonochlorophenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Buy this compound dihydrochloride | 1187927-93-0 [smolecule.com]
- 8. mdpi.com [mdpi.com]
- 9. Distribution of chlorhexidine resistance genes among Staphylococcus aureus clinical isolates: the challenge of antiseptic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Defining and Combating the Mechanisms of Triclosan Resistance in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. researchgate.net [researchgate.net]
- 15. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole - PMC [pmc.ncbi.nlm.nih.gov]
- 17. actascientific.com [actascientific.com]
- 18. nelsonlabs.com [nelsonlabs.com]
- 19. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Minimum inhibitory (MIC) and minimum microbicidal concentration (MMC) of polihexanide and triclosan against antibiotic sensitive and resistant Staphylococcus aureus and Escherichia coli strains | Publisso [journals.publisso.de]
A Comparative Guide to the Applications of N,N-Diethyl-cyclohexane-1,4-diamine for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of N,N-Diethyl-cyclohexane-1,4-diamine in its primary applications. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data to offer a comparative perspective on its performance against alternative compounds. While direct peer-reviewed comparative studies on this compound are limited, this guide extrapolates from research on structurally similar compounds to provide a robust framework for evaluation.
Introduction to this compound
This compound is a cycloaliphatic diamine with the chemical formula C10H22N2.[1] Its structure, featuring a cyclohexane ring and two diethylamino groups, imparts a unique combination of rigidity and flexibility, as well as specific reactivity that makes it a versatile building block in polymer chemistry and other industrial applications. This guide will explore its utility as a polyurethane chain extender, an epoxy resin curing agent, and a corrosion inhibitor, providing a comparative analysis based on available scientific literature.
Section 1: this compound as a Polyurethane Chain Extender
In the synthesis of polyurethanes, diamine chain extenders play a crucial role in building the hard segment of the polymer, which in turn governs the material's mechanical properties. This compound can be utilized as a chain extender, contributing to the flexibility and durability of the final polyurethane product.[1]
Comparative Performance Analysis
Generally, the structure of the diamine chain extender influences the morphology of the hard domains and the degree of phase separation in the polyurethane, which directly impacts the mechanical properties. The cyclohexane ring in this compound would be expected to impart rigidity and potentially enhance the thermal stability of the resulting polyurethane. The diethyl groups may introduce some steric hindrance, which could affect the packing of the hard segments and, consequently, the material's properties.
Table 1: Comparison of Polyurethane Mechanical Properties with Different Diamine Chain Extenders
| Diamine Chain Extender | Tensile Strength (MPa) | Elongation at Break (%) | Hardness (Shore A) | Reference |
| Ethylenediamine (EDA) | 35-45 | 300-500 | 85-95 | Hypothetical Data |
| 1,4-Butanediamine (BDA) | 30-40 | 400-600 | 80-90 | Hypothetical Data |
| Isophorone diamine (IPDA) | 40-55 | 250-400 | 90-98 | Hypothetical Data |
| This compound | Predicted: 35-50 | Predicted: 300-500 | Predicted: 88-96 | - |
Note: The data for this compound is a prediction based on the structural similarities to other cycloaliphatic diamines and is intended for illustrative purposes.
Experimental Protocol: Synthesis and Evaluation of Polyurethanes
To quantitatively assess the performance of this compound as a chain extender, the following experimental workflow can be employed:
Workflow for Polyurethane Synthesis and Characterization
Caption: Workflow for polyurethane synthesis and characterization.
Step-by-Step Methodology:
-
Prepolymer Synthesis: A prepolymer is synthesized by reacting a diisocyanate (e.g., MDI or TDI) with a polyol (e.g., polyether or polyester polyol) in a moisture-free environment under a nitrogen atmosphere. The reaction is typically carried out at a controlled temperature (e.g., 80°C) with stirring.
-
Chain Extension: The prepolymer is then reacted with a stoichiometric amount of the diamine chain extender (this compound or a comparative diamine) dissolved in a suitable solvent. This step is highly exothermic and requires careful temperature control.
-
Curing: The resulting polymer solution is cast into a mold and cured at an elevated temperature to ensure complete reaction and solvent evaporation.
-
Mechanical Testing: The cured polyurethane films are subjected to tensile testing to determine tensile strength and elongation at break. Hardness is measured using a durometer.
-
Thermal and Morphological Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal properties. Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) can be used to study the surface morphology and phase separation.
Section 2: this compound as an Epoxy Resin Curing Agent
Cycloaliphatic amines are commonly used as curing agents for epoxy resins, particularly in applications requiring good color stability and weather resistance. The reactivity and structure of the amine curing agent significantly influence the processing characteristics (e.g., pot life, viscosity) and the final properties of the cured epoxy (e.g., glass transition temperature (Tg), mechanical strength).
Comparative Performance Analysis
The performance of an epoxy system is often judged by its thermomechanical properties. While direct comparative data for this compound is scarce, studies on other cycloaliphatic amines provide a basis for comparison. For instance, the structure of the diamine affects the crosslink density and the mobility of the polymer network, which in turn dictates the Tg and mechanical performance. The presence of the cyclohexane ring in this compound is expected to contribute to a high Tg, while the N-diethyl substitution might influence the reactivity and pot life of the system.
Table 2: Comparison of Epoxy Resin Properties with Different Cycloaliphatic Amine Curing Agents
| Curing Agent | Glass Transition Temp. (Tg, °C) | Pot Life (minutes) | Flexural Strength (MPa) | Reference |
| Isophorone diamine (IPDA) | 150-170 | 30-45 | 120-140 | [2] |
| 1,2-Diaminocyclohexane (DACH) | 140-160 | 20-30 | 110-130 | Hypothetical Data |
| 4,4'-Methylenebis(cyclohexylamine) (PACM) | 160-180 | 45-60 | 130-150 | Hypothetical Data |
| This compound | Predicted: 145-165 | Predicted: 40-55 | Predicted: 115-135 | - |
Note: The data for this compound is a prediction based on general trends for cycloaliphatic amines and is for illustrative purposes.
Experimental Protocol: Curing and Characterization of Epoxy Resins
To evaluate the performance of this compound as an epoxy curing agent, the following experimental approach is recommended:
Workflow for Epoxy Curing and Characterization
Caption: Workflow for epoxy resin curing and characterization.
Step-by-Step Methodology:
-
Formulation: The epoxy resin (e.g., a diglycidyl ether of bisphenol A - DGEBA) is mixed with a stoichiometric amount of the amine curing agent.
-
Rheological Analysis: The viscosity of the mixture is monitored over time at a constant temperature to determine the pot life and gel time.
-
Curing: The mixture is cast into molds and subjected to a specific curing schedule (e.g., 2 hours at 80°C followed by 3 hours at 150°C).
-
Dynamic Mechanical Analysis (DMA): The cured samples are analyzed by DMA to determine the glass transition temperature (Tg) and storage modulus.
-
Mechanical Testing: The flexural and tensile properties of the cured epoxy are measured according to standard testing methods.
Section 3: this compound as a Corrosion Inhibitor
Organic compounds containing nitrogen and/or sulfur atoms, such as diamines, are often effective corrosion inhibitors for metals in acidic media. They function by adsorbing onto the metal surface and forming a protective film that isolates the metal from the corrosive environment.
Comparative Performance Analysis
Table 3: Comparison of Corrosion Inhibition Efficiency of Diamines on Mild Steel in 1M HCl
| Inhibitor | Concentration (mM) | Inhibition Efficiency (%) | Technique | Reference |
| Ethylenediamine | 5 | ~85 | Potentiodynamic Polarization | Hypothetical Data |
| 1,6-Hexanediamine | 5 | ~90 | Potentiodynamic Polarization | Hypothetical Data |
| N,N'-bis(salicylidene)-1,2-ethanediamine | 0.5 | 94.2 | Weight Loss | [3] |
| This compound | Predicted: 5 | Predicted: ~88-92 | Potentiodynamic Polarization | - |
Note: The data for this compound is a prediction based on the expected performance of a cycloaliphatic diamine and is for illustrative purposes.
Experimental Protocol: Evaluation of Corrosion Inhibition
The following experimental workflow can be used to assess the corrosion inhibition performance of this compound.
Workflow for Corrosion Inhibition Study
Caption: Workflow for evaluating corrosion inhibition performance.
Step-by-Step Methodology:
-
Electrochemical Cell Setup: A three-electrode cell is used, with the metal to be protected as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) as the reference electrode.
-
Electrochemical Measurements:
-
Potentiodynamic Polarization: The working electrode is immersed in the corrosive medium (e.g., 1M HCl) with and without the inhibitor. The polarization curves are recorded to determine the corrosion potential (Ecorr), corrosion current density (icorr), and inhibition efficiency.
-
Electrochemical Impedance Spectroscopy (EIS): EIS measurements are performed at the open-circuit potential to obtain information about the charge transfer resistance and the properties of the protective film.
-
-
Surface Analysis: After the electrochemical tests, the surface of the working electrode is examined using Scanning Electron Microscopy (SEM) to observe the surface morphology and the extent of corrosion. X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the chemical composition of the adsorbed inhibitor film.
Conclusion
This compound is a versatile chemical with promising applications in polymer chemistry and corrosion protection. While direct, quantitative, peer-reviewed comparative data is currently limited, this guide provides a framework for its evaluation based on the performance of structurally related compounds. The experimental protocols outlined herein offer a systematic approach for researchers to generate the necessary data to make informed decisions about the suitability of this compound for their specific applications. Further research is encouraged to fully elucidate its performance characteristics and expand its utility in various scientific and industrial fields.
References
A Comparative Guide to N,N-Diethyl-cyclohexane-1,4-diamine in Industrial Applications
This guide provides a comprehensive technical comparison of N,N-Diethyl-cyclohexane-1,4-diamine (DE-CHDA) and its alternatives in key industrial applications. Designed for researchers, scientists, and professionals in drug development and material science, this document delves into the performance characteristics of DE-CHDA, supported by illustrative experimental data and detailed protocols. Our focus is on providing a clear, objective analysis to inform material selection and process optimization.
Executive Summary
This compound is a versatile cycloaliphatic diamine that serves as a crucial building block in the synthesis of high-performance polymers and specialty chemicals.[1] Its unique structure, featuring a cyclohexane ring and N-diethyl substitutions, imparts distinct properties to the materials it is incorporated into. This guide will explore its role as a chain extender in polyurethane elastomers and as a corrosion inhibitor, comparing its performance against established alternatives such as 1,6-Hexanediamine (a linear aliphatic diamine) and Isophorone Diamine (a common cycloaliphatic diamine).
Application in Polyurethane Elastomers: A Comparative Analysis
In the synthesis of polyurethanes, diamines are employed as chain extenders to build molecular weight and introduce hard segments, which significantly influence the final mechanical and thermal properties of the elastomer.[2][3] The structure of the diamine chain extender plays a pivotal role in determining the degree of phase separation between the hard and soft segments, which in turn dictates the material's performance.[4]
The Structural Advantage of this compound
The bulky N-diethyl groups and the rigid cyclohexane ring of DE-CHDA introduce significant steric hindrance. This can disrupt the regular packing of polymer chains and affect the hydrogen bonding within the hard segments. While this may lead to a slight reduction in ultimate tensile strength compared to linear diamines, it can enhance flexibility and improve solubility of the resulting polyurethane.
Comparative Performance Data
To illustrate the impact of the diamine structure, the following table presents a hypothetical but chemically sound comparison of key performance indicators for polyurethane elastomers synthesized with DE-CHDA, 1,6-Hexanediamine, and Isophorone Diamine (IPDA).
| Property | Test Standard | This compound | 1,6-Hexanediamine | Isophorone Diamine | Unit |
| Thermal Properties | |||||
| Glass Transition Temp. (Tg) | DSC | -45 | -50 | -40 | °C |
| Melting Point (Tm) | DSC | 195 | 210 | 205 | °C |
| Mechanical Properties | |||||
| Tensile Strength | ASTM D412 | 35 | 45 | 40 | MPa |
| Elongation at Break | ASTM D412 | 550 | 450 | 500 | % |
| 100% Modulus | ASTM D412 | 8 | 12 | 10 | MPa |
| Tear Strength | ASTM D624 | 60 | 75 | 65 | kN/m |
| Hardness | ASTM D2240 | 85A | 90A | 88A | Shore A |
| Chemical Properties | |||||
| Water Absorption (24h) | ASTM D570 | 0.8 | 1.2 | 0.9 | % |
Disclaimer: The data presented in this table is for illustrative purposes and is based on established principles of polymer chemistry. Actual experimental results may vary depending on the specific formulation and processing conditions.
Experimental Protocol: Synthesis and Characterization of Polyurethane Elastomers
This section provides a detailed methodology for the synthesis and testing of polyurethane elastomers to enable a comparative evaluation of different diamine chain extenders.
-
Poly(tetramethylene ether) glycol (PTMEG), Mn = 2000 g/mol
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Diamine chain extender (this compound, 1,6-Hexanediamine, or Isophorone Diamine)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
N,N-Dimethylacetamide (DMAc) as solvent
Caption: Polyurethane elastomer synthesis workflow.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) to determine glass transition temperature (Tg) and melting point (Tm).
-
Mechanical Properties:
-
Chemical Resistance: Water absorption according to ASTM D570 .
Application as a Corrosion Inhibitor: A Comparative Perspective
Aliphatic and cycloaliphatic amines are known to be effective corrosion inhibitors for metals in acidic environments.[6][7] They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. The efficiency of the inhibitor is dependent on its chemical structure, which influences its ability to adsorb and the stability of the resulting protective film.
The Role of this compound in Corrosion Protection
The nitrogen atoms in DE-CHDA possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of iron, leading to strong adsorption on a steel surface. The bulky diethyl and cyclohexyl groups can enhance the surface coverage, further impeding the corrosive attack.
Comparative Corrosion Inhibition Efficiency
The following table provides an illustrative comparison of the corrosion inhibition efficiency of DE-CHDA and 1,6-Hexanediamine on mild steel in a 1 M HCl solution.
| Parameter | Test Method | This compound | 1,6-Hexanediamine | Unit |
| Weight Loss Method | ||||
| Corrosion Rate (uninhibited) | ASTM G31 | 8.5 | 8.5 | mm/year |
| Corrosion Rate (inhibited, 500 ppm) | ASTM G31 | 1.2 | 1.8 | mm/year |
| Inhibition Efficiency | - | 85.9 | 78.8 | % |
| Electrochemical Methods | ||||
| Corrosion Potential (Ecorr) | Potentiodynamic Polarization | -480 | -495 | mV vs. SCE |
| Corrosion Current Density (Icorr) | Potentiodynamic Polarization | 25 | 40 | µA/cm² |
| Inhibition Efficiency | - | 87.5 | 80.0 | % |
Disclaimer: The data presented in this table is for illustrative purposes and is based on established principles of corrosion science. Actual experimental results may vary.
Experimental Protocol: Evaluation of Corrosion Inhibitor Performance
This protocol outlines the standard procedures for assessing the performance of diamine-based corrosion inhibitors.
-
Mild steel coupons
-
1 M Hydrochloric acid (HCl) solution
-
Corrosion inhibitor (DE-CHDA or 1,6-Hexanediamine)
-
Analytical balance
-
Potentiostat/Galvanostat with a three-electrode cell (working electrode: mild steel; counter electrode: platinum; reference electrode: Saturated Calomel Electrode - SCE)
Caption: Corrosion inhibitor evaluation workflow.
Conclusion
This compound presents a compelling option for formulators seeking to tailor the properties of polyurethane elastomers and enhance corrosion protection. Its unique cycloaliphatic structure with N-diethyl substitutions offers a distinct balance of properties compared to linear aliphatic or other cycloaliphatic diamines. While it may not always provide the highest tensile strength in elastomers, its contribution to flexibility and solubility can be advantageous in specific applications. In corrosion inhibition, its molecular structure suggests a high potential for effective surface protection.
The selection of a diamine for a particular industrial application should be guided by a thorough evaluation of the desired performance characteristics and cost-effectiveness. The experimental protocols provided in this guide offer a standardized framework for conducting such comparative studies, enabling researchers and developers to make informed decisions based on robust scientific data.
References
- 1. Common Tests Used in the Cast Urethane Elastomer Industry [pma.memberclicks.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Directory of ASTM Test Methods for Cast Urethane Parts - Plan Tech [plantech.com]
- 6. researchgate.net [researchgate.net]
- 7. Corrosion inhibition of mild steel by N, N’-(5,5- dimethylcyclohexane-1,3-diylidene)dianiline in acid media: Gravimetric and electrochemical evaluations » Growing Science [growingscience.com]
A Comparative Guide to N,N-Diethyl-cyclohexane-1,4-diamine in Polymer Production: A Cost-Benefit Analysis
For researchers and professionals in polymer science, the selection of a chain extender is a critical decision that profoundly influences the final properties and cost-effectiveness of polyurethane elastomers. This guide provides an in-depth technical comparison of N,N-Diethyl-cyclohexane-1,4-diamine, a cycloaliphatic diamine, against common alternatives from different chemical classes. By examining performance data, economic factors, and processing considerations, this document serves as a practical resource for making informed decisions in polymer formulation and development.
Introduction to Chain Extenders in Polyurethane Systems
Polyurethanes are segmented block copolymers composed of alternating soft and hard segments. The soft segments, typically long-chain polyols, impart flexibility and elastomeric properties. The hard segments, formed by the reaction of a diisocyanate with a low-molecular-weight chain extender, provide strength, thermal stability, and hardness through physical cross-linking via hydrogen bonding.[1][2] The choice of chain extender is therefore a powerful tool to tailor the performance of the final polymer.
This guide focuses on the cost-benefit analysis of this compound (DE-CHDA) and compares it with three widely used alternatives, each representing a distinct class of chain extender:
-
Diethyl Toluene Diamine (DETDA): An aromatic diamine known for its high reactivity and the resulting hard, tough elastomers.[3]
-
Isophorone Diamine (IPDA): A cycloaliphatic diamine, like DE-CHDA, valued for producing light-stable and weather-resistant polyurethanes.[4][5]
-
1,4-Butanediol (BDO): A short-chain diol, one of the most common chain extenders in the polyurethane industry, known for its good balance of properties and processability.
Below is a visualization of the chemical structures of these chain extenders.
Caption: Chemical formulas of the compared chain extenders.
Performance Comparison: A Data-Driven Analysis
Mechanical Properties
The choice of chain extender significantly impacts the mechanical performance of the resulting elastomer. Aromatic diamines like DETDA generally produce harder, stiffer, and stronger polyurethanes compared to aliphatic or cycloaliphatic diamines.[6] Diols such as BDO tend to offer a good balance of properties.
| Property | This compound (Expected) | Diethyl Toluene Diamine (DETDA) | Isophorone Diamine (IPDA) | 1,4-Butanediol (BDO) |
| Hardness (Shore A/D) | Moderate to High | High | Moderate to High | Moderate |
| Tensile Strength | Good | Excellent | Good | Good |
| Elongation at Break | Moderate | Moderate | Moderate to High | High |
| Tear Strength | Good | Excellent | Good | Good |
| UV Stability | Excellent | Poor (yellows) | Excellent | Good |
Note: The performance of this compound is an educated estimation based on its chemical structure and the known properties of similar cycloaliphatic diamines.
Thermal Properties
The thermal stability of a polyurethane is largely dictated by the hard segment, which is directly influenced by the chain extender. Aromatic structures generally impart higher thermal stability than aliphatic or cycloaliphatic ones.[7]
| Property | This compound (Expected) | Diethyl Toluene Diamine (DETDA) | Isophorone Diamine (IPDA) | 1,4-Butanediol (BDO) |
| Glass Transition Temp. (Tg) of Hard Segment | High | Very High | High | Moderate |
| Melting Temperature (Tm) of Hard Segment | Moderate to High | High | Moderate to High | Moderate |
| Thermal Decomposition Temperature | Good | Excellent | Good | Good |
Note: The performance of this compound is an educated estimation based on its chemical structure and the known properties of similar cycloaliphatic diamines.
Processing Characteristics
The reactivity of the chain extender is a critical processing parameter. Diamines are generally more reactive than diols, and aromatic diamines are more reactive than aliphatic or cycloaliphatic diamines.[8]
| Property | This compound (Expected) | Diethyl Toluene Diamine (DETDA) | Isophorone Diamine (IPDA) | 1,4-Butanediol (BDO) |
| Reactivity with Isocyanate | Fast | Very Fast | Fast | Slower |
| Gel Time | Short | Very Short | Short | Longer |
| Viscosity of Chain Extender | Low | Low | Low | Low |
Note: The performance of this compound is an educated estimation based on its chemical structure and the known properties of similar cycloaliphatic diamines.
Cost-Benefit Analysis
A comprehensive cost-benefit analysis requires a balance of performance, processing, and economic factors. While the performance advantages of each chain extender are outlined above, the cost component is equally critical.
Cost Landscape
Obtaining precise, real-time industrial pricing for specialty chemicals is challenging and subject to market fluctuations. However, a general cost hierarchy can be established based on available market data and the complexity of synthesis.
-
1,4-Butanediol (BDO): Generally the most cost-effective of the four, with a large global production capacity.
-
Diethyl Toluene Diamine (DETDA): More expensive than BDO, but its high performance and fast curing can lead to processing efficiencies that offset the higher material cost.
-
Isophorone Diamine (IPDA): Typically priced higher than DETDA, its cost is justified in applications requiring high UV stability and weather resistance.
The following diagram illustrates the logical flow for a cost-benefit analysis.
Caption: Logical flow for selecting an optimal chain extender.
Experimental Protocols for Comparative Analysis
To conduct a rigorous in-house comparison of these chain extenders, the following experimental workflow is recommended. This protocol is designed to be a self-validating system, ensuring that the results are reliable and reproducible.
I. Polyurethane Elastomer Synthesis (One-Shot Method)
This protocol outlines a general procedure. The exact molar ratios should be calculated to maintain a consistent isocyanate index (e.g., 1.05) across all formulations.
-
Preparation of Pre-polymer (if applicable) or Polyol/Chain Extender Mixture:
-
Dry the polyol (e.g., polytetramethylene ether glycol, PTMG) and the chain extender (DE-CHDA, DETDA, IPDA, or BDO) in a vacuum oven at 80°C for at least 4 hours to remove moisture.
-
In a reaction vessel, combine the dried polyol and chain extender at the desired molar ratio.
-
Heat the mixture to a specified temperature (e.g., 70°C) with mechanical stirring under a nitrogen atmosphere.
-
-
Reaction with Diisocyanate:
-
Preheat the diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI) to the reaction temperature.
-
Add the diisocyanate to the polyol/chain extender mixture rapidly while stirring vigorously.
-
Continue stirring for a specified time (e.g., 1-2 minutes) until the mixture is homogeneous.
-
-
Casting and Curing:
-
Pour the reacting mixture into a preheated mold treated with a mold release agent.
-
Cure the cast sheet in an oven at a specified temperature and duration (e.g., 110°C for 24 hours).
-
Post-cure the demolded elastomer at room temperature for at least 7 days before testing.
-
The following diagram illustrates the experimental workflow.
Caption: Experimental workflow for polyurethane synthesis and testing.
II. Material Characterization
The cured polyurethane elastomers should be subjected to a series of standardized tests to evaluate their mechanical and thermal properties.
-
Mechanical Testing:
-
Tensile Properties (ASTM D412): Use a universal testing machine to measure tensile strength, elongation at break, and modulus of elasticity.
-
Hardness (ASTM D2240): Measure the Shore A or D hardness of the elastomer using a durometer.
-
Tear Strength (ASTM D624): Determine the resistance of the material to tearing.
-
-
Thermal Analysis:
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) and melting temperature (Tm) of the hard and soft segments. A typical procedure involves heating the sample from -80°C to 250°C at a rate of 10°C/min under a nitrogen atmosphere.[12]
-
Thermogravimetric Analysis (TGA): Evaluate the thermal stability and decomposition profile of the polymer by heating the sample from room temperature to 600°C at a rate of 10°C/min in a nitrogen or air atmosphere.[13]
-
Conclusion and Recommendations
The selection of a chain extender is a multi-faceted decision that requires a careful balance of performance, processing, and cost.
-
This compound presents a potentially valuable option for applications requiring a combination of good mechanical properties and excellent UV stability, characteristic of cycloaliphatic diamines. Its performance is expected to be comparable to IPDA. However, its cost and commercial availability for large-scale production are key unknowns that must be investigated with potential suppliers.
-
For applications where cost is the primary driver and moderate performance is acceptable, 1,4-Butanediol remains a strong contender.
-
When high mechanical strength and rapid processing are paramount, and UV stability is not a concern, Diethyl Toluene Diamine is an excellent choice.
-
For applications demanding the highest UV and weather resistance, Isophorone Diamine is a proven, albeit more expensive, alternative.
It is strongly recommended that researchers and formulators conduct their own in-house comparative studies using the protocols outlined in this guide to validate the performance of this compound in their specific polyurethane systems. This empirical data, combined with direct price quotations from suppliers, will enable a truly comprehensive cost-benefit analysis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chain Extenders and Curatives | Polyurethanes and Polyureas | Request Quotes or Samples [tri-iso.com]
- 3. gantrade.com [gantrade.com]
- 4. archivemarketresearch.com [archivemarketresearch.com]
- 5. Aliphatic diamine chain extender [k-online.com]
- 6. Chain Extenders and Curatives | Elastomers | Request Quote or Samples [tri-iso.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Buy this compound dihydrochloride | 1187927-93-0 [smolecule.com]
- 10. trans-1,4-Diaminocyclohexane synthesis - chemicalbook [chemicalbook.com]
- 11. US4486603A - Preparation of trans cyclohexane 1,4-diamine - Google Patents [patents.google.com]
- 12. scirp.org [scirp.org]
- 13. Effect of the Addition of Biobased Polyols on the Thermal Stability and Flame Retardancy of Polyurethane and Poly(urea)urethane Elastomers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Senior Application Scientist's Guide: Personal Protective Equipment for Handling N,N-Diethyl-cyclohexane-1,4-diamine
As researchers and professionals in drug development, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling reactive chemical agents like N,N-Diethyl-cyclohexane-1,4-diamine, a corrosive amine, demands more than just a procedural checklist; it requires a deep, causal understanding of the risks involved and the protective barriers we employ. This guide provides an in-depth, experience-driven protocol for the safe handling of this compound, ensuring both personal safety and experimental validity.
Hazard Assessment: The 'Why' Behind the Precaution
This compound is classified as a corrosive amine.[1] Its primary danger lies in its ability to cause severe chemical burns to skin and eyes upon contact and harm if ingested.[2][3] Understanding this corrosive nature is the foundational principle for selecting appropriate Personal Protective Equipment (PPE). The immediate and severe tissue damage it can inflict necessitates a multi-layered defense strategy that leaves no area of the body exposed.
The hazards associated with this chemical are formally summarized by the Globally Harmonized System (GHS), which dictates the following classifications and precautionary measures.
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2][3] |
| Skin Corrosion / Irritation | Category 1B | H314: Causes severe skin burns and eye damage[2][3] |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage[3][4] |
These classifications are not abstract warnings; they are direct indicators of the chemical's potential to cause irreversible harm, thereby dictating the stringent PPE protocols that follow.
The Primary Barriers: Core PPE Protocols
Your PPE is the most critical barrier between you and the chemical. Each component is chosen to counteract a specific hazard posed by this compound. All handling must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
Hand Protection: Selecting the Right Glove
The corrosive nature of amines can degrade common glove materials rapidly. Standard thin latex gloves are unsuitable for this application. The choice of glove material is critical for preventing skin contact and severe burns.
Causality: The amine functional group can permeate through less resistant materials. Therefore, a glove material with proven resistance to amines and corrosive substances is mandatory. Nitrile is a recommended starting point, but for prolonged exposure or higher concentrations, more robust materials should be considered.[6]
Glove Selection & Usage Protocol:
-
Material Selection: Use heavyweight nitrile or neoprene gloves. Always consult the glove manufacturer's chemical resistance chart for specific data on diamines or diethylamines.[7][8]
-
Inspection: Before every use, physically inspect the gloves for any signs of degradation, discoloration, pinholes, or tears.[7]
-
Double Gloving: For transfers of significant quantities (>50 mL) or tasks with a high splash potential, wearing two pairs of gloves is a prudent measure. This provides a critical time buffer if the outer glove is compromised.
-
Proper Removal: Remove gloves without touching the outer contaminated surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.[7]
-
Immediate Washing: Wash hands and forearms thoroughly with soap and water after removing gloves.[2][3][9]
| Glove Material | Recommendation for this compound | Rationale & Citation |
| Nitrile | Recommended for general use and small quantities | Good resistance to a range of chemicals, including diamines.[6] |
| Neoprene | Recommended for prolonged use or larger quantities | Offers excellent resistance to acids, caustics, and amines.[8] |
| Latex/Vinyl | Not Recommended | Poor chemical resistance to amines and can degrade quickly.[6] |
Eye and Face Protection: A Non-Negotiable Hierarchy
This compound can cause severe, irreversible eye damage, including blindness.[2] Therefore, eye and face protection is mandatory at all times.
-
Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum for handling even closed containers within the lab.
-
Standard Handling: For any open-container work (weighing, transferring, reacting), you must upgrade to chemical splash goggles that form a seal around the eyes.[2][9]
-
High-Risk Operations: When handling larger volumes (>100 mL) or performing tasks with a significant splash risk (e.g., transfers under pressure, quenching), a full-face shield must be worn over chemical splash goggles.[3][9]
Body Protection: Shielding from Spills and Splashes
A standard cotton lab coat is insufficient protection against a corrosive liquid spill.
-
Standard Use: A flame-resistant lab coat made of a material like Nomex or a polyester-cotton blend should be worn, fully buttoned, with sleeves rolled down.
-
Spill/Splash Risk: For transfers or when working with quantities over 100 mL, supplement your lab coat with a chemically resistant apron.[2]
-
Clothing: Wear long pants and closed-toe shoes made of a non-porous material.[9] Fabric shoes offer no protection from corrosive spills.
Respiratory Protection
All work with this compound should be performed inside a properly functioning chemical fume hood to prevent the inhalation of vapors or aerosols.[5][10] If an operation absolutely cannot be performed in a hood or if there is a system failure, respiratory protection is required. In such a scenario, use a NIOSH-approved respirator with cartridges appropriate for organic vapors and amines.[2][11]
Operational Workflow: From Benchtop to Disposal
A safe protocol is a self-validating system that begins before the container is even opened and ends long after it is closed.
Pre-Handling Safety Checklist
-
[✓] Locate Emergency Equipment: Verbally confirm the location and operational status of the nearest safety shower and eyewash station.[2][9]
-
[✓] Verify Ventilation: Ensure the chemical fume hood is on, drawing air correctly, and its certification is current.
-
[✓] Assemble All PPE: Don all required PPE before approaching the chemical storage area.
-
[✓] Prepare Spill Kit: Ensure a spill kit containing an inert absorbent material (e.g., vermiculite, sand), a sealed container for waste, and neutralizing agents for amines is readily accessible.
Step-by-Step Handling Protocol
-
Transport: Use a secondary container (like a rubber bottle carrier) to transport the chemical from storage to the fume hood.
-
Staging: Place absorbent, chemical-resistant pads on the fume hood surface to contain minor drips.
-
Dispensing: Open the container slowly. Use appropriate tools (e.g., pipette, syringe) to transfer the required amount.
-
Closure: Securely close the main container immediately after dispensing.[2][9][10]
-
Post-Handling: Wipe down the exterior of the container if necessary with a dampened cloth, which should then be disposed of as hazardous waste.
Spill Management Protocol
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large.
-
Contain: If the spill is small and you are trained to handle it, prevent it from spreading or entering drains.[3][9][10]
-
Absorb: Cover the spill with an inert, non-combustible absorbent material.
-
Collect: Carefully sweep the absorbed material into a labeled, sealable hazardous waste container.[3][10]
-
Decontaminate: Clean the spill area as per your institution's safety guidelines.
Decontamination and Disposal
-
Contaminated PPE: All disposable PPE (gloves, pads) must be placed in a sealed container and disposed of as hazardous chemical waste.[2] Reusable PPE must be decontaminated thoroughly. Contaminated clothing must be removed immediately and laundered separately before reuse.[3][10][12]
-
Chemical Waste: Unused this compound and contaminated materials must be disposed of through an approved waste disposal plant, following all federal, state, and local regulations.[2][9][10]
Visualizing the Safety Workflow
This diagram outlines the critical decision-making and action steps for safely handling this compound.
Caption: Workflow for handling this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 6. glovesbyweb.com [glovesbyweb.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. aksci.com [aksci.com]
- 11. fishersci.com [fishersci.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
